Taraxasteryl acetate
Description
Taraxasterol acetate has been reported in Bejaranoa balansae, Sonchus asper, and other organisms with data available.
from Inula britannica; an anti-hepatitis substance; do not confuse with psi-taraxasterol acetate
Structure
3D Structure
Properties
IUPAC Name |
[(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUTIOWNUGQMZ-ZHLOSDGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6426-43-3 | |
| Record name | Taraxasteryl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6426-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taraxasteryl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006426433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TARAXASTEROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F07Z33516 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of Taraxasteryl Acetate
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Occurrences, Extraction, and Biological Activities of Taraxasteryl Acetate (B1210297).
This in-depth guide consolidates current scientific knowledge on Taraxasteryl acetate, a pentacyclic triterpenoid (B12794562) with significant anti-inflammatory and other therapeutic properties. The document outlines its primary natural sources, provides detailed experimental protocols for its isolation, and presents its known biological activities through signaling pathway diagrams, offering a valuable resource for ongoing and future research.
Natural Sources of this compound
This compound is predominantly found in various species within the Asteraceae family, often co-occurring with its parent compound, taraxasterol (B1681928). Other plant families have also been reported to contain this bioactive molecule. The concentration of this compound can vary significantly between species and even different parts of the same plant.
Table 1: Quantitative Analysis of this compound in Various Plant Species
| Plant Species | Family | Plant Part | Concentration (µg/g of dry weight) | Reference |
| Scorzonera latifolia | Asteraceae | Aerial Parts | 4272.63 ± 11.61 | [1] |
| Scorzonera latifolia | Asteraceae | Roots | 66.52 ± 1.0 | [1] |
| Pluchea sagittalis | Asteraceae | Whole Plant | Not explicitly quantified, but isolated as an active compound. | [1][2][3] |
| Taraxacum officinale | Asteraceae | Latex | Present, but not individually quantified in the provided literature. | |
| Atractylodes macrocephala | Asteraceae | Rhizomes | Isolated, but quantitative data is not provided. | |
| Artemisia roxburghiana | Asteraceae | Aerial Parts | Isolated, but quantitative data is not provided. | [4] |
| Centipeda minima | Asteraceae | Whole Plant | Isolated, but quantitative data is not provided. | [5] |
| Tridax procumbens | Asteraceae | Not specified | Isolated, but quantitative data is not provided. | [6] |
| Acacia salicina | Fabaceae | Aerial Parts | Isolated, but quantitative data is not provided. | [7] |
| Calotropis gigantea | Apocynaceae | Not specified | Mentioned as a botanical source. | [5] |
| Lactuca virosa | Asteraceae | Not specified | Mentioned as a botanical source. | [5] |
Experimental Protocols for Isolation and Quantification
The isolation of this compound from plant matrices typically involves solvent extraction followed by chromatographic separation. Quantification is commonly achieved using High-Performance Liquid Chromatography (HPLC).
General Extraction and Isolation Protocol
This protocol is a synthesized methodology based on practices reported for the isolation of this compound and related triterpenoids from plant material.[1][4][8]
a. Sample Preparation:
-
Air-dry the plant material (e.g., aerial parts, roots) at room temperature in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
b. Solvent Extraction:
-
Macerate the powdered plant material in a suitable organic solvent. Dichloromethane or n-hexane are commonly used for extracting triterpenoids.[1][2]
-
The ratio of plant material to solvent is typically 1:10 (w/v).
-
Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
c. Chromatographic Purification:
-
Subject the crude extract to column chromatography over silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).
-
Visualize the spots on the TLC plates by spraying with an anisaldehyde-sulfuric acid reagent and heating.
-
Pool the fractions containing the compound of interest (identified by its Rf value compared to a standard, if available).
-
Further purify the pooled fractions by repeated column chromatography or preparative HPLC to yield pure this compound.
HPLC Quantification Method
The following is a general HPLC method that can be adapted for the quantification of this compound.
-
Instrument: High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standards.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways related to inflammation and cellular stress. While some studies focus directly on the acetate form, much of the detailed mechanistic work has been elucidated for its parent compound, taraxasterol.
Anti-inflammatory Signaling
This compound has been shown to inhibit the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in stimulated neutrophils.[1][2] The anti-inflammatory effects of the closely related taraxasterol are attributed to the inhibition of the NF-κB and MAPK signaling pathways.[9][10] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.
Caption: Putative anti-inflammatory mechanism of this compound.
Cell Proliferation and Survival Signaling
Studies on taraxasterol have shown its involvement in modulating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[11][12] This pathway is often dysregulated in cancer, making it a key target for therapeutic intervention. Taraxasterol has been demonstrated to suppress the proliferation of certain cancer cells by inhibiting this pathway.[12]
Caption: Inhibitory effect of Taraxasterol on the PI3K/AKT/mTOR pathway.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory properties and potential applications in drug development. The Asteraceae family, particularly species of Scorzonera and Pluchea, serve as rich natural sources. The methodologies outlined in this guide for its extraction, isolation, and quantification, coupled with an understanding of its molecular mechanisms of action, provide a solid foundation for researchers to further explore the therapeutic potential of this valuable triterpenoid. Further research is warranted to fully elucidate the specific signaling pathways directly modulated by the acetate form and to establish a comprehensive profile of its pharmacological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. CAS 6426-43-3 | this compound [phytopurify.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalxplore.org [digitalxplore.org]
- 8. The process of extracting taraxasterol from dandelion root extract. [greenskybio.com]
- 9. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 10. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Taraxasteryl acetate chemical structure and properties
An In-depth Technical Guide to Taraxasteryl Acetate (B1210297)
Introduction
Taraxasteryl acetate is a pentacyclic triterpenoid, an acetylated derivative of taraxasterol (B1681928).[1] This naturally occurring compound is found in various plants, notably within the Asteraceae (Compositae) family, including dandelions (Taraxacum officinale), Pluchea sagittalis, Calotropis gigantea, and Lactuca virosa.[1][2][3][4] It has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[2][5][6] This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental protocols used to elucidate these characteristics.
Chemical Structure and Identification
This compound possesses a complex pentacyclic structure. Its chemical identity is defined by several key identifiers.
-
IUPAC Name : [(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate[7]
-
Synonyms : Taraxasterol acetate, Lactucerin, Lactucone, Saussurol acetate, NSC-401400[8][9][10]
-
SMILES : C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC--INVALID-LINK--OC(=O)C)C[7]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is characterized as a white, crystalline solid or powder.[3][9] It is generally insoluble in water but shows solubility in organic solvents like chloroform, acetone, ethanol, methanol, and DMSO.[3][9][10]
| Property | Value | Source(s) |
| Molecular Weight | 468.75 g/mol (also reported as 468.8 g/mol ) | [8][9][10][12] |
| Melting Point | 251-252 °C | [3][8][9] |
| Boiling Point | 502.8 ± 19.0 °C (Predicted) | [3][9] |
| Density | 1.016 g/cm³ (also reported as 1.01±0.1 g/cm³ predicted) | [8][9] |
| Appearance | White powder / Colorless needle crystal | [3][9] |
| Solubility | Insoluble in water.[3][9][13] Soluble in chloroform, acetone, methanol, ethanol, and DMSO.[3][9] Slightly soluble in DMSO at ~0.1 mg/mL.[10][14] | |
| Optical Rotation ([α]D) | +100.5° | [15] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, which are areas of active investigation for drug development professionals.
Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various experimental models.[5][6] It has been shown to be effective in reducing edema induced by agents like carrageenan, formaldehyde, phorbol (B1677699) 12-myristate 13-acetate (PMA), croton oil, and arachidonic acid.[2][4][14]
The mechanism of its anti-inflammatory action involves the modulation of cellular responses to inflammatory stimuli. It can reduce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in stimulated human neutrophils.[4] Furthermore, it exhibits a dual effect on heat shock protein 72 (Hsp72), inhibiting its synthesis in stimulated neutrophils while increasing its production in unstimulated cells.[4][10][11] Molecular docking studies suggest a high binding affinity to pro-inflammatory targets like TNF-α, potentially inhibiting downstream signaling.[1][2]
Anti-Cancer Activity
Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly in colorectal cancer.[5][16] Its mechanism involves the promotion of autophagy, a cellular degradation process.[5] This induced autophagy leads to the degradation of RNF31, an E3 ubiquitin ligase.[5][10][14] The reduction in RNF31 levels prevents the degradation of the tumor suppressor protein p53, leading to its accumulation and subsequent inhibition of cancer cell proliferation.[5][16]
Antibacterial Activity
This compound also displays potential as a broad-spectrum antibacterial agent, showing activity against various disease-associated microorganisms.[1][2][6]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the study of this compound.
Bioassay-Directed Isolation from Pluchea sagittalis
This protocol outlines a typical method for isolating this compound from a plant source based on its biological activity.[4]
-
Extraction : The whole plant material of Pluchea sagittalis is extracted with dichloromethane.
-
Fractionation : The resulting crude extract is subjected to column chromatography to separate it into various fractions.
-
Bioassay Screening : Each fraction is tested for biological activity (e.g., inhibition of ROS production in neutrophils).
-
Isolation and Purification : The fraction demonstrating the highest activity is selected for further purification using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vivo Mouse Ear Edema Assay
This assay is used to evaluate the topical anti-inflammatory activity of this compound.[4][14]
-
Animal Model : Mice (e.g., inbred strains) are used for the experiment.
-
Induction of Edema : A topical irritant such as phorbol 12-myristate 13-acetate (PMA), croton oil, or arachidonic acid is applied to the surface of the mouse's ear to induce inflammation and swelling (edema).
-
Treatment : A solution of this compound (e.g., 46 µ g/ear ) in a suitable vehicle is applied topically to the same ear.[14] A control group receives the vehicle only.
-
Measurement : After a specified period, the mice are euthanized, and a standardized circular section is punched out from both the treated and untreated ears.
-
Analysis : The weight of the ear punch is measured. The anti-inflammatory effect is quantified by the reduction in the weight of the ear punch from the treated group compared to the control group.
In Vitro Neutrophil ROS Production Assay
This cellular assay measures the effect of this compound on the production of reactive oxygen species by immune cells.[4][10]
-
Cell Isolation : Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Cell Culture : The isolated neutrophils are maintained in an appropriate culture medium.
-
Treatment : The cells are pre-incubated with varying concentrations of this compound (e.g., 10 and 100 µM) or a vehicle control.[10][14]
-
Stimulation : The neutrophils are then stimulated with an agent like PMA to induce an oxidative burst, leading to the production of ROS.
-
Detection : ROS production is measured using a fluorescent probe (e.g., dichlorofluorescein diacetate) which becomes fluorescent upon oxidation. The fluorescence intensity is quantified using a plate reader or flow cytometry.
-
Analysis : The reduction in fluorescence in the this compound-treated groups compared to the stimulated control group indicates the inhibitory effect on ROS production.
In Vitro Colorectal Cancer Cell Proliferation Assay
This assay assesses the anti-proliferative effects of this compound on cancer cells.[5][10]
-
Cell Lines : Human colorectal cancer cell lines (e.g., HCT116, SW480) are used.[10]
-
Cell Culture : Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment : The cells are treated with various concentrations of this compound (e.g., 50 µg/mL) for a specified duration (e.g., 24-72 hours).[10]
-
Proliferation Measurement : Cell viability or proliferation is assessed using a standard method, such as the MTT assay or direct cell counting.
-
Western Blot Analysis : To investigate the mechanism, protein lysates are collected from treated cells. Western blotting is performed to measure the levels of key proteins in the RNF31/p53 pathway, such as RNF31, p53, and the autophagy marker LC3-I/II.[10][14]
-
Analysis : A decrease in cell viability and changes in protein levels consistent with the proposed mechanism (decreased RNF31, increased p53 and LC3-II) confirm the compound's activity.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a compelling profile of biological activities. Its demonstrated anti-inflammatory and anti-cancer effects, underpinned by specific molecular mechanisms such as the modulation of ROS production and the RNF31/p53 axis, make it a strong candidate for further investigation in drug discovery and development. The experimental protocols detailed herein provide a foundation for researchers to replicate and expand upon the existing body of knowledge surrounding this potent triterpenoid.
References
- 1. This compound [benchchem.com]
- 2. CAS 6426-43-3 | this compound [phytopurify.com]
- 3. taraxasterol acetate [chembk.com]
- 4. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Antibacterial | TargetMol [targetmol.com]
- 7. This compound | C32H52O2 | CID 13889352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 6426-43-3,this compound | lookchem [lookchem.com]
- 9. This compound | 6426-43-3 [amp.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medkoo.com [medkoo.com]
- 12. apexbt.com [apexbt.com]
- 13. Showing Compound Taraxasterol acetate (FDB014604) - FooDB [foodb.ca]
- 14. caymanchem.com [caymanchem.com]
- 15. Taraxasterol [drugfuture.com]
- 16. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
The Biosynthesis of Taraxasteryl Acetate: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of taraxasteryl acetate (B1210297) in plants. Taraxasteryl acetate is a pentacyclic triterpenoid (B12794562) ester with noted anti-inflammatory and potential antibacterial activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This document details the enzymatic steps from the primary precursor, squalene (B77637), to the final acetylated product, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Core Biosynthetic Pathway
The formation of this compound is a two-stage process occurring within plant cells. The first stage involves the synthesis of the triterpene scaffold, taraxasterol (B1681928), from the ubiquitous precursor 2,3-oxidosqualene (B107256). The second stage is the subsequent acetylation of taraxasterol.
Stage 1: Formation of Taraxasterol
The biosynthesis of the taraxasterol backbone begins with the mevalonate (B85504) (MVA) pathway, which produces the linear C30 hydrocarbon, squalene.[1][2] The dedicated pathway to taraxasterol proceeds as follows:
-
Squalene Epoxidation : Squalene undergoes epoxidation at the C2-C3 position to form (3S)-2,3-oxidosqualene. This reaction is catalyzed by the enzyme squalene epoxidase (SQE) and is a critical rate-limiting step in triterpenoid synthesis.[1][3]
-
Cyclization and Rearrangement : 2,3-oxidosqualene is then cyclized by an oxidosqualene cyclase (OSC) . In lettuce (Lactuca sativa) and dandelion (Taraxacum coreanum), multifunctional OSCs such as LsOSC1 and TcOSC1 have been identified to produce taraxasterol.[4][5] The cyclization cascade is a complex series of reactions involving:
-
Initiation of cyclization to form a dammarenyl cation.[1][6]
-
A series of Wagner-Meerwein alkyl and methyl shifts, leading to the formation of baccharenyl, lupanyl, and oleanyl cations.[1][6]
-
Further rearrangement yields the tertiary taraxasteryl cation.[1]
-
Finally, a deprotonation step results in the stable pentacyclic triterpene, taraxasterol .[1]
-
Stage 2: Acetylation of Taraxasterol
The terminal step in the biosynthesis of this compound is the esterification of the C-3 hydroxyl group of taraxasterol:
-
Triterpene Acetylation : The acetyl group is transferred from an acetyl-CoA donor molecule to taraxasterol. This reaction is catalyzed by a pentacyclic triterpene acetyltransferase . A key enzyme identified in this role is LsTAT1 from lettuce, which belongs to the membrane-bound O-acyltransferase (MBOAT) family.[4][7] This enzyme exhibits high specificity for pentacyclic triterpenes, particularly taraxasterol and its isomer ψ-taraxasterol, and utilizes acetyl-CoA as the acyl donor.[4][7]
The complete biosynthetic pathway is visualized in the diagram below.
Quantitative Data Summary
Quantitative analysis of taraxasterol and its acetate is essential for evaluating the efficiency of the biosynthetic pathway and for metabolic engineering strategies. The available data is summarized below. Note that specific enzyme kinetic parameters (Km, Vmax) for the involved synthases are not yet extensively reported in the literature.
| Compound | Plant/System | Tissue/Condition | Concentration / Yield | Reference |
| Taraxasterol | Taraxacum officinale | Natural Root Extract | 2.96 µg/mL | [8][9] |
| Taraxacum officinale | Root Callus Culture | 3.013 µg/mL | [8][9] | |
| This compound | Transgenic Tobacco | Co-expression of LsOSC1 and LsTAT1 | Majority of taraxasterol converted to acetate form | [4] |
| Taraxerol Acetate | in vitro enzyme assay | LsTAT1 enzyme with taraxerol | >40% conversion rate | [10] |
Experimental Protocols
The elucidation of the this compound pathway has been achieved through a combination of gene discovery, heterologous expression, and detailed biochemical assays.
Identification and Characterization of Pathway Genes
A general workflow for identifying and functionally characterizing the enzymes in the this compound pathway is presented below. This approach was successfully used to identify LsTAT1 in lettuce.[4]
Protocol for in vitro LsTAT1 Enzyme Assay
This protocol is adapted from the characterization of the lettuce pentacyclic triterpene acetyltransferase (LsTAT1).[1]
1. Microsomal Protein Extraction from Yeast:
-
Grow yeast cultures (S. cerevisiae strain INVSc1) expressing the LsTAT1 gene in YPG medium and induce with galactose for 24 hours.
-
Harvest cells by centrifugation (2,000 x g, 10 min).
-
Resuspend the pellet in 50 mL of TEK buffer (50 mM Tris-HCl, 1 mM EDTA, 100 mM KCl) and centrifuge again (6,100 x g, 4°C, 5 min).
-
Grind the yeast pellets with glass beads in a buffer containing 5 mM EDTA, 5 mM Tris-HCl, and 0.6 M sorbitol, pH 7.5.
-
Centrifuge the homogenate at 10,000 x g for 15 min to remove cell debris.
-
Transfer the supernatant and perform ultracentrifugation at 100,000 x g for 60 min at 4°C to pellet the microsomal membranes.
-
Resuspend the pellet in the enzyme assay resuspension buffer (0.1 M potassium phosphate (B84403) buffer pH 7.4, 20% glycerol, 20 mM β-mercaptoethanol).
-
Determine the total protein concentration using a Bradford protein assay.
2. Enzymatic Reaction:
-
Prepare the reaction mixture in a total volume of 400 µL.
-
Reaction Components:
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
1 mM Dithiothreitol (DTT)
-
5 mM MgCl₂
-
200 µM Triterpene substrate (e.g., taraxasterol)
-
100 µM Acyl donor (acetyl-CoA)
-
200 µg Total microsomal protein extract
-
-
Set up a control reaction without the addition of acetyl-CoA.
-
Incubate the reaction mixture for 1 hour at 30°C.
3. Product Extraction and Analysis:
-
Stop the reaction and extract the products by adding an equal volume of chloroform (B151607) and vortexing. Repeat the extraction twice.
-
Pool the organic phases and evaporate the solvent under a stream of nitrogen.
-
Analyze the dried residue using Gas Chromatography-Mass Spectrometry (GC-MS), with or without prior derivatization (e.g., silylation), to identify and quantify the formation of this compound.[1][7]
Protocol for GC-MS Analysis of Triterpenes and their Acetates
Analysis of triterpenes and their esters often requires derivatization to increase their volatility for gas chromatography.
1. Sample Preparation:
-
Extract total lipids from plant tissue or enzyme assay mixtures using a suitable solvent like chloroform or a hexane:ethyl acetate mixture.
-
Evaporate the solvent to dryness.
2. Derivatization (Silylation):
-
For triterpenes with free hydroxyl groups, derivatization is recommended.
-
A common and efficient method involves using a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[7]
-
An optimized condition is a reagent ratio of BSTFA:TMCS:Pyridine (22:13:65 v/v/v).[7]
-
Incubate the dried extract with the derivatization reagent for 2 hours at 30°C.[7] Triterpene acetates like this compound can often be analyzed directly without derivatization.
3. GC-MS Conditions:
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Column: A non-polar or semi-polar capillary column suitable for high-temperature analysis (e.g., DB-5MS, HP-5MS).
-
Oven Program: A temperature gradient is used, for example, starting at 70°C, holding for 2 minutes, then ramping up to 280-300°C at a rate of 5-10°C/min, and holding for 10-20 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.
-
Identification: Compare the retention times and mass spectra of the peaks with those of authentic standards of taraxasterol and this compound.
Conclusion and Future Outlook
The biosynthetic pathway of this compound, from squalene via the key intermediates 2,3-oxidosqualene and taraxasterol, has been successfully elucidated. The identification of key enzymes like the oxidosqualene cyclase LsOSC1 and the acetyltransferase LsTAT1 provides critical tools for future research.[4] These genes can be utilized in metabolic engineering and synthetic biology platforms, such as yeast or transient plant expression systems, to produce this compound for pharmacological evaluation and potential therapeutic use.
Key areas for future research include the detailed characterization of the kinetic properties of the involved enzymes and the investigation of the regulatory networks that control the expression of these pathway genes in plants. Such knowledge will be invaluable for optimizing the heterologous production of this promising bioactive compound.
References
- 1. Frontiers | Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. Heterologous expression and purification of the phage lysin-like bacteriocin LysL from Lactococcus lactis LAC460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 9. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Isolation of Taraxasteryl Acetate from Taraxacum officinale: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxacum officinale, commonly known as the dandelion, has a long history of use in traditional medicine for a variety of ailments.[1][2] Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, including a significant class of triterpenoids. Among these, Taraxasteryl acetate (B1210297), a pentacyclic triterpene, has garnered scientific interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Taraxasteryl acetate from Taraxacum officinale, with a focus on detailed experimental protocols, quantitative data, and relevant biological pathways.
This compound is a naturally occurring triterpenoid (B12794562) that has been identified in various parts of the dandelion plant.[1] Its discovery is part of the broader effort to elucidate the chemical constituents of medicinal plants and understand their therapeutic potential. This document serves as a comprehensive resource for researchers seeking to isolate and study this compound for further drug development and scientific investigation.
Experimental Protocols
The isolation and purification of this compound from Taraxacum officinale is a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocols are a composite of established methodologies for the isolation of triterpenoids from plant materials.
Plant Material Collection and Preparation
-
Collection: Whole Taraxacum officinale plants, including roots, stems, leaves, and flowers, are collected. The concentration of triterpenoids may vary between different plant parts.
-
Washing and Drying: The plant material is thoroughly washed with distilled water to remove soil and other contaminants. Subsequently, the material is air-dried in a well-ventilated area away from direct sunlight or in a plant dryer at a controlled temperature (40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a fine powder (approximately 20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction of Crude Triterpenoid Fraction
Several methods can be employed for the initial extraction. Soxhlet extraction is a classic and effective method for exhaustive extraction.
-
Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.
-
Solvent: Dichloromethane or a mixture of n-hexane and ethyl acetate can be used. Dichloromethane has been shown to be effective in extracting this compound.[3]
-
Procedure:
-
Place the powdered plant material (e.g., 500 g) into a large cellulose (B213188) thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent (e.g., 2 L of dichloromethane).
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.
-
Allow the extraction to proceed for approximately 24-48 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, cool the apparatus and concentrate the solvent containing the crude extract using a rotary evaporator under reduced pressure to obtain a viscous residue.
-
Chromatographic Purification of this compound
The crude extract is a complex mixture of compounds and requires further purification, typically through column chromatography followed by thin-layer chromatography (TLC) for monitoring.
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used.
-
Mobile Phase: A gradient solvent system of increasing polarity, such as n-hexane and ethyl acetate, is employed. The separation is based on the differential adsorption of the compounds to the silica gel.
-
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane) and load it onto the top of the silica gel bed.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions of a specific volume (e.g., 50 mL) and monitor them by TLC.
-
-
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: A solvent system such as n-hexane:ethyl acetate (e.g., 8:2 v/v) is used to develop the plates.[4]
-
Visualization: The spots on the TLC plate are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent, such as a solution of p-anisaldehyde-sulfuric acid followed by heating.
-
Procedure:
-
Apply a small spot of each collected fraction onto a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate and visualize the spots.
-
Fractions showing a spot with an Rf value corresponding to a this compound standard are pooled together.
-
-
-
Final Purification:
-
The pooled fractions containing this compound are concentrated under reduced pressure.
-
Recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) can be performed to obtain pure, crystalline this compound.
-
Quantitative Data
The yield of this compound can vary depending on the plant source, collection time, and the extraction and purification methods employed. The following table summarizes representative quantitative data gathered from various studies on Taraxacum officinale and related triterpenoid extractions.
| Parameter | Value | Reference |
| Extraction Yields | ||
| Alcohol Soluble Extractive Value (Hot Extraction) | 12.57% | [2] |
| Alcohol Soluble Extractive Value (Cold Extraction) | 8.943% | [2] |
| Aqueous Extract Yield (from aerial parts) | 40% (0.4 g from 1 g) | [5] |
| Characterization Data | ||
| Molecular Formula | C32H52O2 | [6] |
| Molecular Weight | 468.8 g/mol | [6] |
Structural Elucidation Data
The structure of the isolated this compound is confirmed through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following table presents the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature.
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |
| 1 | 38.4 | 1.55 (m) |
| 2 | 23.7 | 1.65 (m) |
| 3 | 81.0 | 4.47 (dd, J = 10.5, 5.5) |
| 4 | 37.8 | - |
| 5 | 55.4 | 0.85 (d, J = 9.5) |
| 6 | 18.2 | 1.50 (m) |
| 7 | 34.0 | 1.40 (m) |
| 8 | 40.9 | 1.45 (m) |
| 9 | 50.5 | 1.30 (m) |
| 10 | 37.1 | - |
| 11 | 21.5 | 1.40 (m) |
| 12 | 25.5 | 1.60 (m) |
| 13 | 38.8 | 1.70 (m) |
| 14 | 42.1 | - |
| 15 | 26.6 | 1.60 (m) |
| 16 | 39.3 | 1.90 (m) |
| 17 | 34.5 | 1.35 (m) |
| 18 | 48.7 | 1.95 (m) |
| 19 | 38.3 | 2.25 (m) |
| 20 | 154.3 | - |
| 21 | 25.5 | 1.60 (m) |
| 22 | 38.9 | 1.50 (m) |
| 23 | 27.9 | 0.86 (s) |
| 24 | 16.5 | 0.85 (s) |
| 25 | 15.9 | 0.94 (s) |
| 26 | 16.5 | 1.03 (s) |
| 27 | 14.7 | 0.90 (s) |
| 28 | 21.3 | 0.83 (s) |
| 29 | 19.4 | 1.02 (d, J = 6.0) |
| 30 | 107.0 | 4.63 (s), 4.55 (s) |
| OAc | 171.0 | - |
| OAc-CH₃ | 21.3 | 2.04 (s) |
Note: Data compiled from various sources and may show slight variations depending on the solvent and instrument used.[7][8]
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
| Ion Type | m/z | Interpretation |
| [M]+ | 468.4 | Molecular Ion |
| [M-CH₃]+ | 453.4 | Loss of a methyl group |
| [M-CH₃COOH]+ | 408.4 | Loss of acetic acid |
| Further Fragments | 393, 257, 218, 204, 189 | Characteristic triterpenoid fragmentation |
Note: Fragmentation patterns can be complex and are influenced by the ionization method used.[9][10]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Taraxacum officinale.
Caption: Workflow for the isolation of this compound.
Anti-Inflammatory Signaling Pathway
This compound is believed to exert its anti-inflammatory effects through signaling pathways similar to its parent compound, taraxasterol (B1681928). The following diagram illustrates the proposed mechanism involving the inhibition of the NF-κB and MAPK signaling pathways.[11][12]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound from Taraxacum officinale. The detailed experimental protocols offer a practical framework for researchers to isolate this compound for further investigation. The summarized quantitative and spectroscopic data serve as a valuable reference for compound identification and purity assessment. The visualization of the experimental workflow and the proposed anti-inflammatory signaling pathway provides a clear and concise summary of the key processes involved. Further research into the pharmacological properties and potential therapeutic applications of this compound is warranted and will be facilitated by the foundational information presented herein.
References
- 1. eJournal [researchjournal.nrcp.dost.gov.ph]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Inhibitory effects of taraxasterol and aqueous extract of Taraxacum officinale on calcium oxalate crystallization: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C32H52O2 | CID 13889352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 12. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
Taraxasteryl Acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasteryl acetate (B1210297) is a pentacyclic triterpenoid (B12794562) acetate that naturally occurs in a variety of plant species, most notably in dandelion (Taraxacum officinale), Pluchea sagittalis, and Inula britannica. As a derivative of the triterpene taraxasterol (B1681928), this compound has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Possessing a complex steroidal backbone, taraxasteryl acetate has demonstrated potent anti-inflammatory, antibacterial, and potential anti-cancer properties.[2][3] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for its study, and the key signaling pathways through which it exerts its biological effects.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₅₂O₂ | [1][4] |
| Molecular Weight | 468.75 g/mol | [1][4] |
| CAS Number | 6426-43-3 | [1][4] |
| Appearance | Colorless needle-like crystals or white powder | [5][6] |
| Melting Point | 251-252 °C | [4][7] |
| Boiling Point | 502.8 ± 19.0 °C (Predicted) | [8] |
| Solubility | Insoluble in water.[5][9] Soluble in chloroform (B151607), acetone, methanol (B129727), ethanol (B145695), and DMSO.[5][8] | [5][8][9] |
| IUPAC Name | [(3S,4aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate | [1] |
| InChI Key | SFEUTIOWNUGQMZ-ZHLOSDGBSA-N | [1] |
| SMILES | C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC--INVALID-LINK--OC(=O)C)C | [1] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Data
Detailed 1D and 2D NMR experiments have been conducted to assign the proton (¹H) and carbon (¹³C) signals of this compound.[10][11]
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 38.4 | 1.55 (m), 1.05 (m) |
| 2 | 23.7 | 1.65 (m) |
| 3 | 81.0 | 4.47 (dd, J=10.0, 5.5 Hz) |
| 4 | 37.8 | - |
| 5 | 55.4 | 0.84 (d, J=9.5 Hz) |
| 6 | 18.2 | 1.40 (m) |
| 7 | 34.0 | 1.40 (m) |
| 8 | 40.9 | - |
| 9 | 50.4 | 1.35 (m) |
| 10 | 37.0 | - |
| 11 | 21.5 | 1.45 (m) |
| 12 | 26.6 | 1.60 (m) |
| 13 | 38.8 | 1.65 (m) |
| 14 | 42.0 | - |
| 15 | 26.9 | 1.40 (m) |
| 16 | 38.0 | 1.95 (m) |
| 17 | 34.5 | - |
| 18 | 48.6 | 1.60 (m) |
| 19 | 38.3 | 2.15 (m) |
| 20 | 154.4 | - |
| 21 | 25.6 | 1.65 (m) |
| 22 | 39.3 | 1.40 (m) |
| 23 | 28.0 | 0.85 (s) |
| 24 | 16.5 | 0.86 (s) |
| 25 | 16.0 | 0.94 (s) |
| 26 | 16.0 | 1.03 (s) |
| 27 | 14.7 | 0.90 (s) |
| 28 | 19.4 | 1.03 (d, J=6.5 Hz) |
| 29 | 18.0 | 1.01 (d, J=6.5 Hz) |
| 30 | 107.1 | 4.63 (s), 4.57 (s) |
| OAc | 171.0, 21.3 | 2.04 (s) |
Note: NMR data is typically recorded in CDCl₃ and chemical shifts are relative to TMS. Assignments are based on published literature and may vary slightly depending on experimental conditions.[10][11]
Mass Spectrometry (MS) Data
Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule.
| Ion | m/z | Interpretation |
| [M]+ | 468.75 | Molecular Ion |
| [M-CH₃COOH]+ | 408 | Loss of acetic acid |
| - | 218 | Retro-Diels-Alder fragmentation |
| - | 204 | Fragmentation of the triterpene core |
| - | 189 | Further fragmentation |
Note: Fragmentation patterns can vary based on the ionization technique (e.g., ESI, GC-MS).[4]
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation of this compound from plant material, such as dandelion roots, is outlined below.
1. Sample Preparation:
-
Collect and thoroughly wash the plant material (e.g., roots of Taraxacum officinale).[12]
-
Air-dry the material in a shaded, well-ventilated area or use a mechanical dryer at a low temperature (40-50°C) to prevent degradation.[12]
-
Grind the dried plant material into a fine powder (30-40 mesh) to increase the surface area for extraction.[12]
2. Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered plant material with a non-polar solvent such as hexane (B92381) or chloroform for several hours.[12][13]
-
Alternatively, use methanol or ethanol for extraction, followed by partitioning with a non-polar solvent.[7]
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.[7]
3. Purification:
-
Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase.[14]
-
Elute the column with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane:ethyl acetate gradient).[14]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the pure compound and evaporate the solvent.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/alcohol) to obtain pure this compound crystals.[7]
Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)
This in vivo assay is commonly used to evaluate the anti-inflammatory effects of compounds.[14]
1. Animals:
-
Use adult Wistar rats or a similar rodent model.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., saline or 1% Tween 80).
-
Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin).
-
Test Group(s): Receives different doses of this compound suspended in the vehicle.
3. Procedure:
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the vehicle, standard drug, or this compound orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce inflammation.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
4. Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.[14]
-
Analyze the data statistically using appropriate tests (e.g., ANOVA followed by Dunnett's test).
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, primarily through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][15] Mechanistically, this is largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway .[16] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[17] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules. This compound is believed to inhibit this pathway, thereby reducing the inflammatory response.
Regulation of Cell Proliferation and Autophagy
Recent studies have highlighted the role of this compound in cancer cell biology. It has been shown to target the E3 ubiquitin ligase RNF31 , promoting its degradation through the activation of autophagy.[18] The degradation of RNF31, in turn, inhibits the RNF31/p53 axis, which is implicated in driving cell proliferation in certain cancers like colorectal cancer.[18] This suggests a potential therapeutic application for this compound in oncology.
Furthermore, the related compound, taraxasterol, has been shown to suppress the proliferation of androgen-independent prostate cancer cells by inhibiting the FGFR2-PI3K/AKT signaling pathway .[19] Given the structural similarity, it is plausible that this compound may exert similar effects, warranting further investigation into its role in modulating this critical cancer-related pathway.
Conclusion
This compound is a promising natural compound with well-defined physicochemical properties and significant biological activities. Its anti-inflammatory effects are well-documented and are primarily mediated through the inhibition of the NF-κB signaling pathway. Emerging research also points towards its potential in cancer therapy through the modulation of autophagy and key proliferative pathways. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of this compound's therapeutic potential.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C32H52O2 | CID 13889352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Antibacterial | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. actavet.vfu.cz [actavet.vfu.cz]
- 8. CAS 6426-43-3 | this compound [phytopurify.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. PMR and 13C NMR Spectra of Biologically Active Compounds. XII. Taraxasterol and Its Acetate from the Aerial Part of Onopordum acanthium | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The process of extracting taraxasterol from dandelion root extract. [greenskybio.com]
- 14. scispace.com [scispace.com]
- 15. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity Screening of Taraxasteryl Acetate (B1210297)
Introduction
Taraxasteryl acetate is a pentacyclic triterpenoid (B12794562) compound found in various medicinal plants, including those from the Asteraceae family such as Pluchea sagittalis and Taraxacum officinale.[1][2][3] As an acetylated derivative of taraxasterol, it has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the key biological activities of this compound, focusing on its anti-inflammatory and anti-cancer effects. It includes quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and workflows to support further research and development.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties across various experimental models. Its mechanisms of action include the inhibition of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in stimulated human neutrophils, the modulation of heat shock protein 72 (hsp72) synthesis, and the reduction of edema.[2][3] It has shown efficacy in both topical and systemic inflammation models.
Quantitative Data: Anti-inflammatory Effects
| Experimental Model | Inducing Agent | Dose of this compound | Key Quantitative Results | Reference |
| Rat Hind Paw Edema | Carrageenan | 60 mg/kg | Significant reduction (P<0.05) in edema at 3h and 5h post-induction. | [4] |
| Mice Ear Edema | Phorbol-12-myristate-13-acetate (PMA), Croton Oil, Arachidonic Acid | 1/20th of the dose of the whole plant extract | Showed topical anti-inflammatory activity similar to the dichloromethane (B109758) extract. | [2] |
| Stimulated Human Neutrophils | - | - | Active against induced ROS and RNS production. | [2][3] |
| Rat Astrocytoma Cells (C6) | Lipopolysaccharide (LPS) | > Low concentrations | Did not inhibit IL-6 production at lower concentrations, unlike its parent compound, taraxasterol. | [5] |
Signaling Pathway: Anti-inflammatory Action
The anti-inflammatory activity of this compound involves the suppression of key inflammatory mediators. The diagram below illustrates a generalized pathway where an inflammatory stimulus like LPS would typically trigger the production of pro-inflammatory cytokines and reactive species, a process that is inhibited by this compound.
Anti-Cancer Activity
This compound exhibits potent anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[6][7] It has been shown to be effective against various cancer cell lines, both in vitro and in in vivo xenograft models.
Quantitative Data: Anti-Cancer Effects
| Cancer Type / Cell Line | Assay / Model | Concentration / Dose | Key Quantitative Findings | Reference |
| Human Glioblastoma (U87) | Apoptosis (Flow Cytometry) | 10, 50, 150 µM | Apoptotic cells increased from 7.3% (control) to 16.1%, 44.1%, and 76.7% respectively. | [6] |
| Human Glioblastoma (U87) | Cell Cycle Analysis | - | Induced Sub-G1 cell cycle arrest. | [6] |
| Mouse Xenograft (U87 cells) | Tumor Growth Inhibition | 0.25, 0.75 µg/g | Reduced tumor volume from 1.3 cm³ (control) to 0.67 cm³ and 0.25 cm³ respectively. | [6] |
| Colorectal Cancer | - | - | Targets RNF31 to inhibit the RNF31/p53 axis, suppressing cell proliferation. | [1] |
| Human Gastric Cancer (AGS) | Cell Growth Inhibition | - | Showed a tendency for G2/M arrest and apoptosis promotion, but with no statistical significance compared to taraxerol (B1681929). | [8] |
| Human Cervical Cancer (HeLa) | Apoptosis (related compound Taraxerol) | - | Induces apoptosis via the mitochondrial pathway, suppressing the PI3K/Akt signaling pathway. | [9] |
Signaling Pathway: Intrinsic Apoptosis Induction
A key anti-cancer mechanism of related triterpenoids involves the mitochondrial pathway of apoptosis.[9] This pathway is characterized by the regulation of pro- and anti-apoptotic proteins, leading to the activation of a caspase cascade that executes cell death.
Experimental Protocols
The following are generalized methodologies for key experiments used in the biological activity screening of this compound, based on protocols described in the cited literature.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., U87, HeLa) in 96-well plates at a density of 3 x 10³ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-150 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce MTT to a purple formazan (B1609692).
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 450-570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][10]
-
Cell Culture and Treatment: Seed cells (e.g., 5 x 10⁴ cells/well in 24-well plates) and treat with this compound for the desired time (e.g., 48 hours).[10]
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation.[4][7]
-
Animal Acclimatization: Use adult Wistar rats, housed under standard laboratory conditions. Fast the animals overnight before the experiment, with free access to water.
-
Grouping and Administration: Divide animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of this compound (e.g., 60 mg/kg) via oral gavage.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.
General Workflow for In Vitro Screening
The diagram below outlines a logical workflow for the initial in vitro screening of this compound for anti-cancer activity.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory and anti-cancer properties. Its ability to modulate key signaling pathways involved in inflammation and apoptosis highlights its therapeutic potential. The data and protocols summarized in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the pharmacological activities of this compound. Future studies should continue to elucidate its precise molecular targets and evaluate its safety and efficacy in more complex preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. CAS 6426-43-3 | this compound [phytopurify.com]
- 6. Anticancer activity of taraxerol acetate in human glioblastoma cells and a mouse xenograft model via induction of autophagy and apoptotic cell death, cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Effects of Taraxasteryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taraxasteryl acetate (B1210297), a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known pharmacological effects of Taraxasteryl acetate, with a primary focus on its anti-inflammatory and anti-cancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Core Pharmacological Effects
This compound exhibits a range of biological activities, with the most extensively studied being its anti-inflammatory and anti-cancer effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various in vivo and in vitro models. Its mechanisms of action are multifaceted, involving the modulation of key inflammatory pathways and mediators.
Anti-cancer Activity
Emerging evidence highlights the potential of this compound as an anti-cancer agent. It has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in preclinical models. Its anti-neoplastic effects are attributed to the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer progression.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacological effects of this compound.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | Time Point (h) | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | MTT Assay | 24 | 114.68 ± 3.28 | [1] |
| 48 | 108.70 ± 5.82 | [1] | |||
| 72 | 49.25 ± 3.22 | [1] | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | 24 | 439.37 ± 6.8 | [2][3] |
| 48 | 213.27 ± 5.78 | [2][3] | |||
| 72 | 121 ± 7.98 | [2][3] | |||
| 96 | 27.86 ± 9.66 | [2][3] | |||
| U87 | Human Glioblastoma | MTT Assay | 24 | 34.2 | [4] |
| 48 | 28.4 | [4] |
Table 2: In Vivo Anti-inflammatory Activity of Taraxasterol (B1681928) (a closely related compound)
Note: Data for this compound was not explicitly found in a dose-dependent manner in the search results. The data for Taraxasterol is provided as a relevant reference.
| Animal Model | Inflammatory Agent | Doses (mg/kg) | Inhibition of Edema (%) | Time Point (h) | Reference |
| Rat Paw Edema | Carrageenan | 2.5 | 24.2 | 3 | [5][6][7] |
| 5 | 41.5 | 3 | [5][6][7] | ||
| 10 | 55.1 | 3 | [5][6][7] | ||
| Mouse Ear Edema | Dimethylbenzene | 2.5 | 19.5 | - | [5][6][7] |
| 5 | 42.9 | - | [5][6][7] | ||
| 10 | 57.2 | - | [5][6][7] |
Key Signaling Pathways
This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB. This is primarily achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. This compound has been observed to inhibit the phosphorylation of key MAPK members, including ERK, JNK, and p38, thereby downregulating downstream inflammatory and proliferative responses.[8]
Experimental Protocols
This section provides an overview of key experimental protocols used to evaluate the pharmacological effects of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
This compound or a reference drug (e.g., indomethacin, 10 mg/kg) is administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[9][10][11][12]
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.[10][11]
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Phorbol Myristate Acetate (PMA)-Induced Ear Edema in Mice
This model is used to assess topical anti-inflammatory activity.
-
Animals: Swiss mice (25-30 g).
-
Procedure:
-
A solution of PMA (e.g., 2.5 µg in 20 µL acetone) is topically applied to the inner and outer surfaces of the right ear.[13]
-
This compound (e.g., 100 µmol/ear) or a reference drug is applied topically to the same ear.[14]
-
The left ear serves as a control.
-
After a specified time (e.g., 6 hours), the mice are euthanized, and a circular section (e.g., 6 mm diameter) is punched out from both ears and weighed.
-
The increase in weight of the right ear punch compared to the left ear punch is a measure of the edema.
-
The percentage of edema inhibition is calculated.
-
Measurement of Reactive Oxygen Species (ROS) in Neutrophils
This in vitro assay assesses the antioxidant potential of this compound.
-
Cell Type: Human neutrophils isolated from peripheral blood.
-
Reagents: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant.[15][16]
-
Procedure:
-
Neutrophils (e.g., 1 x 10^6 cells/mL) are incubated with DCFH-DA (e.g., 5-10 µM) at 37°C for 30 minutes in the dark.[15][16]
-
The cells are then washed to remove excess probe.
-
Cells are pre-incubated with various concentrations of this compound.
-
ROS production is stimulated with PMA (e.g., 100 nM) or fMLP (e.g., 1 µM).
-
The fluorescence of the oxidized product, dichlorofluorescein (DCF), is measured using a flow cytometer or a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[17]
-
Western Blot Analysis for NF-κB and MAPK Pathways
This technique is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.
-
Cell Culture: Appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies, or cancer cell lines) are cultured to ~80% confluency.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS for NF-κB activation).
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.[18][19][20][21][22][23][24]
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
RNF31 Ubiquitination and p53 Interaction Assays
These assays are crucial for elucidating the anti-cancer mechanism of this compound in colorectal cancer.
-
Cell Lines: HCT116 or SW480 colorectal cancer cells.
-
Ubiquitination Assay:
-
Cells are co-transfected with plasmids encoding HA-ubiquitin and Flag-RNF31.
-
Cells are treated with this compound and the proteasome inhibitor MG132.
-
Cell lysates are subjected to immunoprecipitation with an anti-Flag antibody.
-
The immunoprecipitates are then analyzed by Western blotting with an anti-HA antibody to detect ubiquitinated RNF31.[25][26][27]
-
-
Co-Immunoprecipitation for RNF31-p53 Interaction:
-
Cells are lysed, and the lysates are incubated with an anti-RNF31 antibody or a control IgG.
-
The immune complexes are captured using protein A/G-agarose beads.
-
The beads are washed, and the bound proteins are eluted.
-
The eluates are analyzed by Western blotting using an anti-p53 antibody to detect the interaction.[28][29][30][31]
-
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory and emerging anti-cancer properties. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and MAPK, and in the context of cancer, the induction of RNF31 degradation and subsequent p53 stabilization. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its detailed molecular interactions, pharmacokinetic and pharmacodynamic profiles, and its efficacy in more complex preclinical models to pave the way for potential clinical applications.
References
- 1. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Therapeutic Effects of Taraxasterol on Triple-Negative Breast Cancer (MDA-MB-231 Cells) Through Modulation of the Novel AKT/mTOR/β-Catenin Signaling Pathway [sid.ir]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 7. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Item - Western blot analysis of IκBα and NF-κB expression and activation in kidney. - Public Library of Science - Figshare [plos.figshare.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. repositori.upf.edu [repositori.upf.edu]
- 25. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. medicine.tulane.edu [medicine.tulane.edu]
- 30. Inhibiting the system xC−/glutathione axis selectively targets cancers with mutant-p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Interaction of p53 with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Taraxasteryl Acetate as a Plant Metabolite: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Biological Activities and Mechanisms of Taraxasteryl Acetate (B1210297)
Abstract
Taraxasteryl acetate is a pentacyclic triterpenoid (B12794562) found in various medicinal plants, notably from the Asteraceae family such as Pluchea sagittalis and Taraxacum officinale. As a plant metabolite, it plays a significant role in the plant's defense mechanisms and has garnered considerable interest in the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its anti-inflammatory and anticancer effects. Detailed experimental protocols, quantitative data on its biological efficacy, and elucidation of its mechanisms of action through key signaling pathways are presented to support further research and drug development endeavors.
Introduction
This compound is a naturally occurring plant secondary metabolite with a broad spectrum of biological activities. It is frequently isolated from plants used in traditional medicine to treat inflammatory conditions and other ailments[1][2]. Its lipophilic nature allows it to interact with cellular membranes and various intracellular targets, leading to the modulation of multiple signaling pathways. This guide will delve into the technical aspects of its role as a plant metabolite with therapeutic potential, providing researchers and drug development professionals with a detailed resource.
Physicochemical Properties
This compound is the acetylated derivative of taraxasterol (B1681928). Its chemical structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C₃₂H₅₂O₂ |
| Molecular Weight | 468.75 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Insoluble in water. |
Biological Activities of this compound
This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanisms of action include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. The related compound, taraxerol (B1681929) acetate, has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation[3][4][5].
Quantitative Data on Anti-inflammatory Activity
| Compound | Target | Assay | IC₅₀ Value | Reference |
| Taraxerol Acetate | COX-1 | In vitro enzyme inhibition assay | 116.3 ± 0.03 µM | [4] |
| Taraxerol Acetate | COX-2 | In vitro enzyme inhibition assay | 94.7 ± 0.02 µM | [4][5] |
Note: Data for the closely related compound Taraxerol Acetate is presented due to the limited availability of direct IC₅₀ values for this compound in the reviewed literature.
Anticancer Activity
This compound and its related compounds have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration[6].
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ Value | Time (h) | Reference |
| Taraxerol Acetate | U87 (Glioblastoma) | MTT Assay | 34.2 µM | 24 | [3] |
| Taraxerol Acetate | U87 (Glioblastoma) | MTT Assay | 28.4 µM | 48 | [3] |
| Taraxasterol | PC3 (Prostate Cancer) | MTT Assay | 114.68 ± 3.28 µM | 24 | [7] |
| Taraxasterol | PC3 (Prostate Cancer) | MTT Assay | 108.70 ± 5.82 µM | 48 | [7] |
| Taraxasterol | PC3 (Prostate Cancer) | MTT Assay | 49.25 ± 3.22 µM | 72 | [7] |
| Taraxasterol | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 439.37 ± 6.8 µM | 24 | [8] |
| Taraxasterol | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 213.27 ± 5.78 µM | 48 | [8] |
| Taraxasterol | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 121 ± 7.98 µM | 72 | [8] |
| Taraxasterol | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 27.86 ± 9.66 µM | 96 | [8] |
Note: Data for the related compound Taraxasterol is included to provide a broader context of the anticancer potential of this class of triterpenoids.
Other Biological Activities
-
Inhibition of Reactive Oxygen and Nitrogen Species (ROS/RNS): this compound has been shown to be active against the production of ROS and RNS in stimulated human neutrophils[1][7].
-
Modulation of Heat Shock Proteins (HSPs): It exhibits a dual effect on the synthesis of heat shock protein 72 (HSP72), inhibiting its production in stimulated neutrophils while stimulating it in unstimulated cells[1][7].
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways involved in inflammation and cancer.
RNF31/p53 Signaling Pathway
In colorectal cancer, this compound has been found to target the E3 ubiquitin ligase RNF31. It promotes the degradation of RNF31 by activating autophagy. RNF31 is known to promote the ubiquitination and subsequent degradation of the tumor suppressor protein p53. By inducing the degradation of RNF31, this compound leads to the stabilization and accumulation of p53, thereby inhibiting cancer cell proliferation[2][9].
NF-κB and MAPK Signaling Pathways
While direct studies on this compound are limited, the related compound taraxasterol has been shown to inhibit the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators[10][11]. It is plausible that this compound shares a similar mechanism of action.
Experimental Protocols
Extraction and Isolation of this compound from Pluchea sagittalis
The following is a representative workflow for the bioassay-guided isolation of this compound from Pluchea sagittalis.
Detailed Methodology:
-
Plant Material Preparation: The whole plant of Pluchea sagittalis is collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with dichloromethane (CH₂Cl₂) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The solvent is then evaporated under reduced pressure to yield the crude dichloromethane extract.
-
Bioassay-Guided Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as solvent-solvent partitioning. The resulting fractions are then tested for their biological activity (e.g., anti-inflammatory or cytotoxic effects) to identify the most active fractions.
-
Column Chromatography: The active fraction is further purified by column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) to separate the components.
-
Further Purification: Fractions showing high purity of the target compound, as determined by techniques like Thin Layer Chromatography (TLC), are pooled and subjected to further purification, typically by High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification of this compound by HPLC
Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to separate this compound from other components in a sample matrix. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC system with UV detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. From the stock solution, prepare a series of working standards of different concentrations.
-
Sample Preparation: Dissolve a known amount of the extract or sample containing this compound in methanol. Filter the solution through a 0.45 µm filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
In Vitro Anti-inflammatory Assay: Inhibition of COX Enzymes
This protocol is adapted for Taraxerol acetate and can be used for this compound.
Principle: The ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes is measured.
Procedure:
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The product of the reaction, Prostaglandin E2 (PGE2), is measured using an Enzyme Immunoassay (EIA) kit.
-
Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Conclusion
This compound, a plant metabolite with significant anti-inflammatory and anticancer properties, holds considerable promise for the development of new therapeutic agents. Its ability to modulate key signaling pathways such as the RNF31/p53, NF-κB, and MAPK pathways underscores its potential as a multi-target drug candidate. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing natural compound. Future research should focus on detailed in vivo efficacy and safety studies to translate the preclinical findings into clinical applications.
References
- 1. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Taraxasterol acetate targets RNF31 to inhibit RNF31/p53 axis-driven cell proliferation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Spectroscopic Data of Taraxasteryl Acetate: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Taraxasteryl acetate (B1210297), a pentacyclic triterpenoid (B12794562) acetate. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document also outlines the experimental protocols for acquiring such spectra and includes a workflow diagram for the spectroscopic analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for Taraxasteryl acetate, typically recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound reveals characteristic signals for a pentacyclic triterpenoid structure with an acetate group. The key proton chemical shifts (δ) are presented in Table 1.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 4.48 | dd | 10.5, 5.5 |
| H-29a | 4.69 | d | 1.5 |
| H-29b | 4.63 | d | 1.5 |
| H-21 | 2.15 | m | |
| H-19 | 2.08 | m | |
| Acetate CH₃ | 2.05 | s | |
| H-30 | 1.04 | d | 6.5 |
| H-28 | 0.94 | s | |
| H-27 | 0.88 | s | |
| H-26 | 0.86 | s | |
| H-25 | 0.85 | s | |
| H-24 | 0.85 | s | |
| H-23 | 0.85 | s |
Note: Chemical shifts and coupling constants are based on reported data and may vary slightly depending on experimental conditions.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of this compound. The chemical shifts for each carbon atom have been assigned using a combination of 1D and 2D NMR techniques.[1] The data are presented in Table 2.
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]
| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 38.4 | C-17 | 34.5 |
| C-2 | 23.7 | C-18 | 48.7 |
| C-3 | 81.0 | C-19 | 39.5 |
| C-4 | 37.8 | C-20 | 154.2 |
| C-5 | 55.5 | C-21 | 26.1 |
| C-6 | 18.2 | C-22 | 39.0 |
| C-7 | 34.0 | C-23 | 28.0 |
| C-8 | 40.9 | C-24 | 16.5 |
| C-9 | 50.4 | C-25 | 16.4 |
| C-10 | 37.1 | C-26 | 16.0 |
| C-11 | 21.5 | C-27 | 14.7 |
| C-12 | 26.6 | C-28 | 19.4 |
| C-13 | 38.0 | C-29 | 107.0 |
| C-14 | 42.1 | C-30 | 25.6 |
| C-15 | 26.6 | Acetate C=O | 171.0 |
| C-16 | 38.8 | Acetate CH₃ | 21.3 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural confirmation. The molecular formula of this compound is C₃₂H₅₂O₂.[2]
Electron Ionization Mass Spectrometry (EI-MS)
Under electron ionization, this compound undergoes characteristic fragmentation. The proposed major fragmentation pathways and the corresponding mass-to-charge ratios (m/z) are summarized in Table 3.
Table 3: Key EI-MS Fragmentation Data for this compound
| m/z | Proposed Fragment | Comments |
| 468 | [M]⁺ | Molecular ion |
| 408 | [M - CH₃COOH]⁺ | Loss of acetic acid |
| 393 | [M - CH₃COOH - CH₃]⁺ | Loss of acetic acid and a methyl group |
| 218 | Characteristic fragment for many triterpenoids | |
| 204 | Retro-Diels-Alder fragmentation product | |
| 189 | Further fragmentation product |
Experimental Protocols
The following sections detail the general methodologies for acquiring the NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation : NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[3]
-
¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A spectral width of about 220-250 ppm is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
-
2D NMR Experiments : To aid in the complete and unambiguous assignment of proton and carbon signals, various 2D NMR experiments are performed. These include Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded protons and carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon couplings.[1]
Mass Spectrometry (MS)
-
Sample Introduction : For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is prepared. The sample is then injected into the GC system.
-
Gas Chromatography (GC) : The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). A temperature program is used to elute the compound, which then enters the mass spectrometer.
-
Ionization : Electron Ionization (EI) is a common method for the analysis of triterpenoids. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.
Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic analysis of a natural product like this compound is depicted in the following diagram.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
References
A Comprehensive Technical Guide to the Solubility of Taraxasteryl Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of Taraxasteryl acetate (B1210297), a pentacyclic triterpene with noteworthy biological activities. The information contained herein is intended to support research, formulation development, and drug discovery efforts by providing a clear understanding of its solubility profile in various solvents. This guide includes available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow diagram.
Core Topic: Solubility of Taraxasteryl Acetate
This compound [(3β,18α,19α)-urs-20(30)-en-3-ol, 3-acetate] is a naturally occurring triterpenoid (B12794562) found in various medicinal plants. Its lipophilic nature, characterized by a large hydrocarbon backbone, governs its solubility, making it poorly soluble in aqueous solutions and more soluble in organic solvents. Understanding its solubility is a critical first step in the development of analytical methods, in vitro biological assays, and potential pharmaceutical formulations.
Data Presentation: Quantitative and Qualitative Solubility
The available solubility data for this compound is limited. However, the following table summarizes the known quantitative and qualitative solubility information to provide a baseline for experimental design.
| Solvent | Type | Concentration | Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | Quantitative | ~ 0.1 mg/mL | Warmed and sonicated | [1][2] |
| Water | Quantitative (Predicted) | 8.5 x 10⁻⁵ g/L | Not specified | [3] |
| Chloroform | Qualitative | Freely soluble | Not specified | [4] |
| Ethanol | Qualitative | Soluble | Not specified | [4] |
| Methanol | Qualitative | Soluble | Not specified | [4] |
| Water | Qualitative | Insoluble | Not specified | [4] |
Note: The quantitative data is sparse, highlighting the need for further experimental determination of this compound's solubility in a broader range of pharmaceutically and analytically relevant solvents. The principle of "like dissolves like" suggests that its solubility will be higher in non-polar and moderately polar organic solvents.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The following is a detailed protocol for the determination of the thermodynamic (equilibrium) solubility of this compound. This method is considered the gold standard for solubility measurement.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (e.g., ethanol, methanol, acetonitrile, chloroform, phosphate-buffered saline pH 7.4)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD/CAD)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Immediately dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
3. Data Reporting:
-
Report the solubility in units of mg/mL or molarity.
-
Specify the solvent and the temperature at which the determination was performed.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
References
A Technical Guide to the Therapeutic Potential of Taraxasteryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasteryl acetate (B1210297), a pentacyclic triterpenoid (B12794562) found in various medicinal plants, notably Pluchea sagittalis, is emerging as a compound of significant interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the current state of research on Taraxasteryl acetate, focusing on its anti-inflammatory and anticancer properties. This document details its mechanisms of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its biological activities.
Core Therapeutic Areas and Mechanisms of Action
Research into this compound has primarily centered on two key therapeutic areas: inflammation and cancer. The compound exhibits a range of biological activities stemming from its ability to modulate specific signaling pathways and cellular processes.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various preclinical models.[1] Its mechanism of action in this context is multifaceted and includes:
-
Inhibition of Reactive Oxygen and Nitrogen Species (ROS/RNS): this compound has been shown to inhibit the production of ROS and RNS in stimulated human neutrophils, thereby reducing oxidative stress, a key contributor to inflammation.[1][2]
-
Modulation of Heat Shock Protein 72 (HSP72): In stimulated human neutrophils, this compound inhibits the synthesis of HSP72, a protein involved in the inflammatory response.[1][2] Interestingly, it exhibits a dual effect, stimulating HSP72 production in unstimulated monocytes and neutrophils.[1][2]
Anticancer Activity
This compound has shown promise as an anticancer agent, particularly in the context of colorectal cancer. Its primary mechanism of action involves the induction of autophagy to promote the degradation of a key oncoprotein.
-
Induction of Autophagy and Degradation of RNF31: this compound activates autophagy, leading to the degradation of Ring Finger Protein 31 (RNF31).[3] RNF31 is an oncogene that promotes cell proliferation in colorectal cancer by targeting the tumor suppressor p53 for ubiquitination and degradation.[3] By facilitating the degradation of RNF31, this compound helps to stabilize p53, thereby inhibiting cancer cell growth.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Model | Species | Phlogogen Agent | This compound Dose | % Inhibition of Edema | Reference |
| Mouse Ear Edema | Mice | Phorbol-12-myristate-13-acetate (PMA), Croton Oil, Arachidonic Acid | 1/20th of the dose of the dichloromethane (B109758) extract | Similar to extract | [1][2] |
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Key Finding | Reference |
| HCT116, SW480 | Colorectal Cancer | Cycloheximide-chase assay | Accelerated RNF31 degradation | [3] |
| HCT116, SW480 | Colorectal Cancer | Immunofluorescence | Co-localization of RNF31 with LC3I/II and p62 | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the research of this compound.
Isolation and Purification of this compound
This compound is typically isolated from the whole plant of Pluchea sagittalis. The general procedure involves:
-
Extraction: The dried and powdered plant material is subjected to extraction with dichloromethane.
-
Bioassay-Directed Fractionation: The resulting extract is then fractionated using chromatographic techniques, with the guidance of bioassays to identify the active fractions.
-
Isolation and Identification: The active compound, this compound, is isolated from the active fractions and its structure is confirmed using spectroscopic methods.[1]
In Vivo Anti-inflammatory Assays
Carrageenan-Induced Paw Edema in Rats:
This is a widely used model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan suspension is administered into the subplantar region of the rat's hind paw.
-
Treatment: this compound is administered, often topically or systemically, prior to or after the carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to that of the control group.
In Vitro Anticancer Assays
Cell Culture:
Human colorectal cancer cell lines, such as HCT116 and SW480, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Cycloheximide (CHX) Chase Assay for Protein Degradation:
This assay is used to determine the half-life of a protein.
-
Treatment: Cells are treated with this compound.
-
Inhibition of Protein Synthesis: Cycloheximide is added to the cell culture to block new protein synthesis.
-
Time Course: Cell lysates are collected at different time points after the addition of cycloheximide.
-
Western Blot Analysis: The levels of the protein of interest (e.g., RNF31) are analyzed by Western blotting. The rate of decrease in the protein level indicates its degradation rate.[3]
Immunofluorescence Assay for Protein Co-localization:
This technique is used to visualize the subcellular localization of proteins.
-
Cell Preparation: Cells are grown on coverslips and treated as required.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Antibody Staining: Cells are incubated with primary antibodies specific to the proteins of interest (e.g., RNF31 and LC3I/II) followed by fluorescently labeled secondary antibodies.
-
Microscopy: The cells are visualized using a fluorescence microscope to determine if the proteins are located in the same cellular compartments.[3]
Western Blot for Ubiquitination Assay:
This method is used to detect the ubiquitination of a target protein.
-
Immunoprecipitation: The protein of interest (e.g., p53) is immunoprecipitated from cell lysates using a specific antibody.
-
SDS-PAGE and Western Blot: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
Detection: The membrane is probed with an antibody that recognizes ubiquitin to detect the presence of ubiquitinated forms of the target protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Anti-inflammatory mechanism of this compound.
Caption: Anticancer mechanism in colorectal cancer.
Caption: Cycloheximide chase assay workflow.
Future Directions
The existing research provides a strong foundation for the therapeutic potential of this compound. However, further investigation is warranted in several areas:
-
Elucidation of Detailed Mechanisms: While the involvement of key signaling pathways has been identified, a more in-depth understanding of the molecular interactions and downstream targets of this compound is needed.
-
In Vivo Efficacy in Broader Cancer Models: The promising results in colorectal cancer models should be expanded to other cancer types to assess the broader applicability of this compound as an anticancer agent.
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies on the absorption, distribution, metabolism, excretion, and potential toxicity of this compound are essential for its progression towards clinical development.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects for both its anti-inflammatory and anticancer applications.
Conclusion
This compound is a promising natural compound with demonstrated anti-inflammatory and anticancer activities in preclinical studies. Its ability to modulate key cellular processes, including oxidative stress, protein synthesis, and autophagy-mediated protein degradation, highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides a summary of the current knowledge to aid researchers and drug development professionals in advancing the study of this compelling molecule.
References
The Therapeutic Potential of Taraxasteryl Acetate and Its Derivatives in Traditional Medicine: A Technical Guide
Abstract
Taraxasteryl acetate (B1210297), a pentacyclic triterpenoid (B12794562) found in a variety of medicinal plants, has long been a cornerstone of traditional healing practices. This technical guide provides a comprehensive overview of the pharmacological properties of Taraxasteryl acetate and its derivatives, with a focus on their applications in modern drug discovery and development. This document synthesizes current research, presenting quantitative data on the compound's biological activities, detailed experimental protocols for its study, and visual representations of its mechanisms of action. The information is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of natural products.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid acetate. It is a derivative of taraxerol, another bioactive triterpenoid.[1] These compounds are found in various plants that have been used for centuries in traditional medicine across different cultures.[2] Notably, this compound is a significant constituent of Taraxacum officinale (dandelion) and has been isolated from other plants such as Cynara cardunculus (cardoon).[2][3]
Traditional medicine has utilized plants containing this compound for a wide range of ailments, including inflammatory conditions and digestive issues. Modern scientific investigation has begun to validate these traditional uses, uncovering a spectrum of pharmacological activities. These include potent anti-inflammatory, anticancer, and immunomodulatory effects. This guide will delve into the scientific evidence supporting these activities, providing a technical foundation for further research and development.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the biological activities of this compound and its related compound, Taraxasterol (B1681928).
Table 1: Anticancer Activity of this compound and Taraxasterol
| Compound | Cell Line | Cancer Type | Assay | IC50 Value | Duration of Treatment | Reference |
| Taraxasterol | DU145 | Prostate Cancer | CCK-8 | 56 µM | 48 hours | [4] |
| Taraxasterol | PC3 | Prostate Cancer | CCK-8 | 30 µM | 48 hours | [4] |
| Taraxasterol | HepG2 | Liver Cancer | MTT | 9.9 µM | 48 hours | [5] |
| Taraxasterol | SK-Hep1 | Liver Cancer | MTT | 17.0 µM | 48 hours | [5] |
| Taraxasterol | MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 213.27 ± 5.78 µM | 48 hours | [6] |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | MTT | >2.34 µg/mL (>5 µM) | 48 hours | [3] |
| Cynara cardunculus leaves extract (rich in Cynaropicrin) | MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 10.39 µg/mL | 48 hours | [3] |
| Cynara cardunculus florets extract (rich in this compound) | MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 315.22 µg/mL | 48 hours | [3] |
Table 2: In Vivo Anti-Inflammatory Activity of Taraxasterol
| Compound | Animal Model | Condition | Dosage | Effect | Reference |
| Taraxasterol | Male C57BL/6J mice | DSS-induced colitis | 5 mg/kg and 10 mg/kg | Significantly improved symptoms of colitis. | [7] |
| Taraxasterol | Male C57BL/6 mice | DSS-induced colitis | 25, 50, and 100 mg/kg/day | Reduced pathological damage in colonic tissues in a dose-dependent manner. | [8] |
| Taraxasterol | Kunming mice | Dimethylbenzene-induced ear edema | 2.5, 5, and 10 mg/kg | Dose-dependently inhibited ear edema by 19.5%, 42.9%, and 57.2%, respectively. | [9] |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway by Taraxasterol in Cancer
Taraxasterol has been shown to suppress the proliferation of cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, survival, and proliferation. Taraxasterol treatment leads to a reduction in the phosphorylation of AKT, a key kinase in this pathway, thereby impeding downstream signaling.[4]
Caption: Taraxasterol inhibits the PI3K/AKT/mTOR pathway.
Induction of Autophagy-Mediated RNF31 Degradation by this compound in Colorectal Cancer
In colorectal cancer cells, this compound has been found to promote the degradation of RNF31, a protein implicated in cancer cell proliferation, by activating autophagy.[10][11] This leads to an increase in the tumor suppressor protein p53, ultimately inhibiting cell growth.[10]
Caption: this compound induces autophagy to inhibit cell proliferation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Isolation of this compound from Taraxacum officinale
This protocol describes a general method for the extraction and isolation of this compound from the leaves of Taraxacum officinale.
Materials:
-
Air-dried leaves of Taraxacum officinale
-
Petroleum ether
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Grind the air-dried leaves of Taraxacum officinale into a fine powder.
-
Soak the ground plant material in dichloromethane for three days at room temperature.
-
Filter the mixture and concentrate the filtrate under vacuum using a rotary evaporator to obtain the crude extract.
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of increasing acetone in dichloromethane (starting from 100% dichloromethane and incrementally increasing the acetone concentration).
-
Collect the fractions and monitor by thin-layer chromatography.
-
Combine fractions containing this compound and re-chromatograph using a gradient of ethyl acetate in petroleum ether to achieve further purification.[12]
-
The final purified this compound can be identified by comparing its spectroscopic data (NMR, MS) with literature values.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for the desired duration (e.g., 48 hours).
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined from the dose-response curve.[3]
Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol is used to determine the effect of Taraxasterol on the expression and phosphorylation of proteins in the PI3K/AKT signaling pathway.
Materials:
-
Cancer cells (e.g., DU145)
-
Taraxasterol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Taraxasterol for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.[4][13]
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This in vivo model is used to evaluate the anti-inflammatory effects of Taraxasterol acetate and its derivatives on inflammatory bowel disease.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Dextran sulfate sodium (DSS)
-
Taraxasterol (or its derivatives)
-
Vehicle (e.g., 0.5% CMC-Na)
-
Standard mouse chow and water
Procedure:
-
Acclimatize mice for one week.
-
Induce colitis by administering 3% (w/v) DSS in the drinking water for 7 days.
-
Administer Taraxasterol (e.g., 5 and 10 mg/kg) or vehicle daily by oral gavage.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, sacrifice the mice and collect the colons for measurement of length and histological analysis.[7]
Conclusion and Future Directions
The scientific evidence presented in this guide strongly supports the traditional use of plants containing this compound and its derivatives for medicinal purposes. The quantitative data demonstrate their potent anti-inflammatory and anticancer activities. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as PI3K/AKT/mTOR and autophagy, provides a solid foundation for their development as modern therapeutic agents.
Future research should focus on several key areas. Further investigation into the structure-activity relationships of this compound derivatives could lead to the synthesis of novel compounds with enhanced potency and selectivity. More extensive preclinical studies in a wider range of disease models are necessary to fully characterize their therapeutic potential. Ultimately, well-designed clinical trials will be crucial to translate the promising preclinical findings into tangible benefits for human health. The continued exploration of these natural compounds holds significant promise for the discovery of new and effective treatments for a variety of diseases.
References
- 1. Taraxasterol alleviates osteoporosis by targeting PI3K/AKT/PPARγ signaling axis to suppress necroptosis and reverse osteogenic-adipogenic differentiation imbalance in BMSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiproliferative Effects of Cynara cardunculus L. var. altilis (DC) Lipophilic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking Evidences of Dandelion for the Treatment of Cancer: From Chemical Composition, Bioactivity, Signaling Pathways in Cancer Cells to Perspective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Taraxasterol ameliorates dextran sodium sulfate-induced murine colitis via improving intestinal barrier and modulating gut microbiota dysbiosis: Taraxasterol ameliorates colitis via intestinal barrier and gut microbiota dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and anti-apoptosis activity of taraxasterol in ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taraxasterol acetate targets RNF31 to inhibit RNF31/p53 axis-driven cell proliferation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taraxasterol acetate targets RNF31 to inhibit RNF31/p53 axis-driven cell proliferation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchjournal.nrcp.dost.gov.ph [researchjournal.nrcp.dost.gov.ph]
- 13. FXII regulates the formation of deep vein thrombosis via the PI3K/AKT signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
Taraxasteryl Acetate: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taraxasteryl acetate (B1210297), a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has emerged as a promising natural compound with a spectrum of pharmacological activities. This technical guide provides an in-depth review of the existing research on Taraxasteryl acetate, focusing on its anti-inflammatory and anti-cancer properties. We present a comprehensive summary of the quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to facilitate further investigation and drug development efforts.
Introduction
This compound is a naturally occurring triterpenoid that has been the subject of growing scientific interest due to its potential therapeutic applications. Structurally similar to other well-known bioactive triterpenes, its acetate functional group may influence its bioavailability and specific molecular interactions. This review consolidates the current understanding of this compound's biological effects, with a particular emphasis on the molecular mechanisms underlying its anti-inflammatory and anti-cancer activities.
Quantitative Data on Biological Activities
The following tables summarize the key quantitative data from various studies investigating the biological activities of this compound and its related compound, taraxasterol.
Table 1: Anti-inflammatory Activity of this compound
| Biological Activity | Model System | Compound | Concentration/Dose | Effect | Reference |
| Anti-inflammatory | Mouse Ear Edema (induced by Phorbol-12-myristate-13-acetate, Croton oil, and Arachidonic acid) | This compound | 46 µ g/ear | Similar activity to the dichloromethane (B109758) extract of Pluchea sagittalis at 1/20th of the dose (1000 µ g/ear ).[1] | Pérez-García et al., 2005[1][2] |
| Inhibition of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) production | Stimulated Human Neutrophils | This compound | Not specified | Active against induced ROS and RNS production.[1][2] | Pérez-García et al., 2005[1][2] |
| Inhibition of hsp72 production | Stimulated Human Neutrophils | This compound | Not specified | Inhibited hsp72 production at a 1/20th ratio compared to the plant extract.[1][2] | Pérez-García et al., 2005[1][2] |
Table 2: Anti-cancer Activity of Taraxasterol (a closely related compound)
| Cancer Cell Line | Compound | IC50 Value | Exposure Time | Reference |
| PC3 (Prostate Cancer) | Taraxasterol | 114.68 ± 3.28 µM | 24 h | Not specified |
| 108.70 ± 5.82 µM | 48 h | |||
| 49.25 ± 3.22 µM | 72 h | |||
| MDA-MB-231 (Triple-Negative Breast Cancer) | Taraxasterol | 439.37 ± 6.8 µM | 24 h | Not specified |
| 213.27 ± 5.78 µM | 48 h | |||
| 121 ± 7.98 µM | 72 h | |||
| 27.86 ± 9.66 µM | 96 h |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Carrageenan-Induced Paw Edema in Rats (General Protocol)
This widely used model assesses the in vivo anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group):
-
Control group (vehicle only)
-
Carrageenan group (vehicle + carrageenan)
-
This compound group(s) (various doses of this compound + carrageenan)
-
Standard drug group (e.g., Indomethacin + carrageenan)
-
-
Drug Administration: Administer this compound or the vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[3][4][5]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3][4]
-
Calculation of Edema and Inhibition:
-
The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[6]
-
Western Blot Analysis for RNF31 Degradation and NF-κB Signaling
This protocol is used to determine the effect of this compound on protein expression levels.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RNF31, anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture HCT116 or SW480 cells in appropriate media. Treat the cells with various concentrations of this compound for the desired time periods.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Immunofluorescence for Autophagy Markers (LC3 and p62)
This protocol allows for the visualization of autophagy induction in cells treated with this compound.
Materials:
-
Colorectal cancer cell lines (e.g., SW480)
-
This compound
-
Glass coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-LC3, anti-p62)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed SW480 cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound for the desired duration.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block with blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The formation of LC3 puncta and changes in p62 localization are indicative of autophagy modulation.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anti-cancer Mechanism: RNF31 Degradation and p53 Upregulation
This compound has been shown to induce autophagy, which leads to the degradation of the E3 ubiquitin ligase RNF31. The degradation of RNF31, in turn, prevents the ubiquitination and subsequent degradation of the tumor suppressor protein p53, leading to its accumulation and the inhibition of cancer cell proliferation.
Caption: this compound induces autophagy, leading to RNF31 degradation and p53-mediated inhibition of cell proliferation.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are, in part, attributed to its ability to inhibit the NF-κB signaling pathway. By preventing the degradation of IκBα, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation and p65/p50 nuclear translocation.
Conclusion
The research reviewed in this technical guide highlights the significant therapeutic potential of this compound as an anti-inflammatory and anti-cancer agent. The compiled quantitative data provides a foundation for dose-response studies, while the detailed experimental protocols offer a practical guide for researchers to validate and expand upon these findings. The elucidation of its mechanisms of action, particularly its role in modulating the RNF31/p53 and NF-κB signaling pathways, opens new avenues for the development of targeted therapies. Further preclinical and clinical studies are warranted to fully explore the therapeutic utility of this compound in various disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Extraction and Purification of Taraxasteryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the extraction and purification of Taraxasteryl acetate (B1210297), a pentacyclic triterpenoid (B12794562) with significant anti-inflammatory and potential antibacterial properties.[1] Found in various plants, notably dandelion (Taraxacum officinale), this protocol outlines a robust procedure for isolating this compound for research and development purposes. The protocol covers sample preparation, solvent extraction, and chromatographic purification, culminating in a high-purity final product.
Introduction
Taraxasteryl acetate is a naturally occurring triterpenoid that has garnered scientific interest for its potential therapeutic applications.[1] It is a derivative of taraxasterol (B1681928) and is found in significant quantities in the roots and leaves of Taraxacum officinale. The accurate and efficient isolation of this compound is crucial for its pharmacological evaluation and potential use in drug development. This application note details a comprehensive protocol for its extraction and purification, providing researchers with a reliable method to obtain this valuable compound.
Materials and Reagents
Plant Material
-
Dried roots and/or leaves of Taraxacum officinale (dandelion)
Solvents and Reagents
-
n-Hexane (ACS grade or higher)
-
Ethanol (95-100%)
-
Ethyl Acetate (ACS grade or higher)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Silica (B1680970) Gel (for column chromatography, 70-230 mesh)
-
Anhydrous Sodium Sulfate
-
Standard this compound (for analytical comparison)
Experimental Protocols
Plant Material Preparation
-
Collection and Drying : Collect fresh dandelion roots and/or leaves. Wash them thoroughly with water to remove any soil and debris.
-
Drying : Air-dry the plant material in a well-ventilated area away from direct sunlight or use a plant dryer at a temperature of 40-50°C to prevent the degradation of bioactive compounds.
-
Grinding : Once completely dry, grind the plant material into a fine powder (approximately 30-40 mesh) using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of this compound
This protocol utilizes n-hexane for extraction, as it has been shown to be effective in isolating this compound.[2]
-
Maceration :
-
Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.
-
Add 1 L of n-hexane to the flask.
-
Seal the flask and allow it to macerate for 48-72 hours at room temperature with occasional agitation.
-
-
Filtration :
-
After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with an additional 200 mL of n-hexane to ensure maximum recovery of the extract.
-
-
Concentration :
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature of 40-45°C until a crude extract is obtained.
-
Dry the crude extract completely under a vacuum to remove any residual solvent.
-
Purification of this compound
Purification is achieved through column chromatography followed by recrystallization.
-
Column Chromatography :
-
Column Preparation : Prepare a slurry of 100 g of silica gel in n-hexane and pour it into a glass column (e.g., 50 cm length x 4 cm diameter). Allow the silica gel to settle, ensuring a well-packed column without any air bubbles.
-
Sample Loading : Dissolve 5 g of the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution : Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is provided in the table below.
-
Fraction Collection : Collect fractions of 20-25 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (9:1 v/v). Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate).
-
Pooling and Evaporation : Combine the fractions containing pure this compound and evaporate the solvent using a rotary evaporator.
-
-
Recrystallization :
-
Dissolve the purified solid from the column chromatography in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further, cool the solution in an ice bath to facilitate maximum crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals in a desiccator.
-
Data Presentation
| Parameter | Extraction | Column Chromatography Elution Gradient |
| Plant Material | Taraxacum officinale (dried powder) | Mobile Phase |
| Solvent | n-Hexane | n-Hexane:Ethyl Acetate (v/v) |
| Ratio (Plant:Solvent) | 1:10 (w/v) | 100:0 |
| Extraction Time | 48-72 hours | 98:2 |
| Temperature | Room Temperature | 95:5 |
| Expected Yield (Crude) | Varies (dependent on plant source) | 90:10 |
| Purity (Crude) | Low | 80:20 |
Visualization of Workflows
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Taraxasteryl Acetate
Introduction
Taraxasteryl acetate (B1210297) is a pentacyclic triterpenoid (B12794562) acetate with recognized anti-inflammatory and potential antibacterial properties.[1] Accurate and precise quantification of this compound is essential for quality control in herbal medicine, pharmacokinetic studies, and new drug development. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Taraxasteryl acetate in various sample matrices. The principle of this method relies on the separation of this compound on a C18 stationary phase with a methanol (B129727) and water mobile phase, followed by UV detection.[2]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The recommended chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Note: These conditions are a starting point and may require optimization for specific sample matrices.[2]
2. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Add a small amount of HPLC-grade methanol and sonicate for 10 minutes to ensure complete dissolution. Allow the solution to cool to room temperature and then dilute to the mark with methanol and mix thoroughly.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5, 10, 25, 50, 75, and 100 µg/mL).[2]
3. Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix, such as a dried plant extract.
-
Accurately weigh a known amount of the sample (e.g., 100 mg) into a suitable container.[2]
-
Add a known volume of methanol (e.g., 10 mL).[2]
-
Sonicate the sample for 30 minutes to facilitate the extraction of this compound.[2]
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet any insoluble material.[2]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]
-
If necessary, dilute the sample with the mobile phase to ensure the concentration of this compound falls within the calibration range.[2]
4. HPLC Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]
-
Inject 20 µL of each working standard solution in ascending order of concentration.[2]
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject 20 µL of the prepared sample solution(s).[2]
-
Record the peak area for this compound in the sample chromatogram.[2]
-
Calculate the concentration of this compound in the original sample using the following formula:[2]
Concentration (µg/mg) = (Asample / m) * (V / W) * D
Where:
Method Validation Parameters
The following table summarizes the expected validation parameters for this method, based on published data for the closely related compound taraxerol (B1681929), which can be used as a benchmark for the validation of the this compound method.
Table 2: Method Validation Summary (Adapted from Taraxerol Data)
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Linearity Range | 20-70 µg/mL |
| Limit of Detection (LOD) | ~0.0026 µg/mL |
| Limit of Quantification (LOQ) | ~0.0081 µg/mL |
| Accuracy (% Recovery) | 99.92 - 100.33% |
Source: Adapted from data for Taraxerol analysis.[3][4][5]
Experimental Workflow
References
- 1. CAS 6426-43-3 | this compound [phytopurify.com]
- 2. benchchem.com [benchchem.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation of taraxerol by using high performance liquid chromatography | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
Application Note: 13C NMR Spectral Assignment of Taraxasteryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data for the complete assignment of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Taraxasteryl acetate (B1210297), a pentacyclic triterpenoid (B12794562). The structural elucidation of complex natural products like Taraxasteryl acetate is fundamental in drug discovery and development. This note presents the fully assigned 13C NMR chemical shifts and outlines a comprehensive experimental workflow using modern 1D and 2D NMR techniques.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid found in various plants. Its characterization is a critical step in the quality control of herbal medicines and in the exploration of its potential pharmacological activities. NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of such molecules. Early assignments of the 13C NMR spectrum of this compound contained several errors, which were later corrected using advanced techniques like 2D INADEQUATE experiments that reveal direct carbon-carbon connectivities.[1][2] Modern approaches, primarily utilizing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, now offer a more sensitive and efficient means for complete and accurate spectral assignment.[3] This protocol details the contemporary standard procedure for this assignment.
13C NMR Spectral Data
The 13C NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) at 75 MHz.[1] The chemical shifts are referenced to the solvent signal (δ 77.0 ppm). The assignments presented below are based on comprehensive 2D NMR analysis, including HSQC, HMBC, and historical INADEQUATE experiments.[1][3]
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (DEPT) | Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (DEPT) |
| 1 | 38.4 | CH₂ | 17 | 34.5 | C |
| 2 | 23.7 | CH₂ | 18 | 48.7 | CH |
| 3 | 81.0 | CH | 19 | 38.0 | CH |
| 4 | 37.8 | C | 20 | 154.2 | C |
| 5 | 55.5 | CH | 21 | 25.6 | CH₂ |
| 6 | 18.2 | CH₂ | 22 | 38.8 | CH₂ |
| 7 | 34.0 | CH₂ | 23 | 27.9 | CH₃ |
| 8 | 40.9 | C | 24 | 16.5 | CH₃ |
| 9 | 50.4 | CH | 25 | 16.2 | CH₃ |
| 10 | 37.1 | C | 26 | 16.0 | CH₃ |
| 11 | 21.5 | CH₂ | 27 | 14.7 | CH₃ |
| 12 | 26.6 | CH₂ | 28 | 21.3 | CH₃ |
| 13 | 37.8 | CH | 29 | 19.4 | CH₃ |
| 14 | 42.1 | C | 30 | 107.0 | CH₂ |
| 15 | 26.1 | CH₂ | OAc (C=O) | 171.0 | C |
| 16 | 39.0 | CH₂ | OAc (CH₃) | 28.0 | CH₃ |
Experimental Protocols
This section outlines a standard protocol for the complete 13C NMR spectral assignment of this compound using a modern NMR spectrometer.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of purified this compound.
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar compounds like triterpenoids.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm). Alternatively, reference the spectrum to the residual solvent signal (CDCl₃ at δ 77.0 ppm for ¹³C).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum to assess sample purity and obtain proton chemical shifts.
-
-
¹³C NMR:
-
Experiment: Standard proton-decoupled ¹³C experiment.
-
Purpose: To observe all carbon signals.
-
Typical Parameters: Spectral width of ~200-220 ppm, relaxation delay (d1) of 2 seconds.
-
-
DEPT-135/90 (Distortionless Enhancement by Polarization Transfer):
-
Experiment: DEPT-135 and DEPT-90.
-
Purpose: To determine the multiplicity of each carbon atom.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are not observed.
-
DEPT-90: Only CH signals are observed.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Experiment: 2D gHSQC (gradient-selected).
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons. This allows for the assignment of protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Experiment: 2D gHMBC (gradient-selected).
-
Purpose: To identify long-range (typically 2- and 3-bond) correlations between protons and carbons. This is crucial for connecting spin systems and for assigning non-protonated (quaternary) carbons.
-
Data Processing and Analysis
-
Processing: Process all acquired spectra using appropriate software (e.g., TopSpin, Mnova, VnmrJ). This includes Fourier transformation, phase correction, baseline correction, and calibration.
-
DEPT Analysis: Analyze the DEPT-135 and DEPT-90 spectra to create a list of all CH, CH₂, and CH₃ carbons.
-
HSQC Analysis: Correlate each protonated carbon with its attached proton(s) using the HSQC spectrum.
-
HMBC Analysis: Use the HMBC correlations to establish connectivity between different molecular fragments. For example, the protons of a methyl group (CH₃) will show correlations to adjacent carbons, including quaternary centers.
-
Final Assignment: Combine all the information from the 1D and 2D spectra to build the carbon skeleton and assign all ¹³C chemical shifts unambiguously.
Workflow for Spectral Assignment
The logical flow for the complete spectral assignment of this compound is depicted in the following diagram.
Caption: Workflow for the 13C NMR spectral assignment of this compound.
Conclusion
The complete and accurate assignment of the 13C NMR spectrum of this compound is essential for its identification and for future research into its biological properties. The protocol described herein provides a robust and efficient workflow for researchers using modern NMR spectroscopy. By combining 1D (¹³C, DEPT) and 2D (HSQC, HMBC) NMR experiments, an unambiguous assignment of all 32 carbon signals can be achieved, facilitating the structural confirmation of this important natural product.
References
Application Notes and Protocols for Taraxasteryl Acetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasteryl acetate (B1210297), a pentacyclic triterpene found in various medicinal plants, has garnered significant interest in biomedical research for its potential anti-inflammatory and anti-cancer properties. In cell culture experiments, it has been shown to modulate key cellular processes including apoptosis, autophagy, and cell cycle progression. These application notes provide a comprehensive overview of the use of Taraxasteryl acetate in in vitro studies, complete with detailed experimental protocols and a summary of its effects on various cell lines.
Disclaimer: A significant portion of the quantitative data available for this compound in U87 glioblastoma cells originates from a study that has since been retracted.[1] While this data is presented herein for informational purposes, it should be interpreted with caution.
Data Presentation
Quantitative Effects of this compound and Taraxasterol (B1681928) on Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative effects of this compound and the closely related compound, Taraxasterol, on various cancer cell lines.
| Compound | Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| This compound | U87 | Glioblastoma | 24 h | 34.2 | [2] |
| 48 h | 28.4 | [2] | |||
| Taraxasterol | PC3 | Prostate Cancer | 24 h | 114.68 ± 3.28 | [3] |
| 48 h | 108.70 ± 5.82 | [3] | |||
| 72 h | 49.25 ± 3.22 | [3] | |||
| DU145 | Prostate Cancer | 48 h | 56 | [4] | |
| HT-29 | Colon Cancer | 48 h | 89.7 | [5] | |
| HepG2 | Liver Cancer | Not Specified | 17.0 | [6] | |
| A549 | Lung Cancer | Not Specified | 25.89 | [7] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 439.37 ± 6.8 | [2] | |
| 48 h | 213.27 ± 5.78 | [2] | |||
| 72 h | 121 ± 7.98 | [2] | |||
| 96 h | 27.86 ± 9.66 | [2] |
Effects of this compound on Apoptosis and Cell Cycle in U87 Glioblastoma Cells
| Parameter | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| Apoptosis | 10 | 48 h | 16.1% apoptotic cells | [2][7] |
| 50 | 48 h | 44.1% apoptotic cells | [2][7] | |
| 150 | 48 h | 76.7% apoptotic cells | [2][7] | |
| Cell Cycle Arrest (Sub-G1 Phase) | 10 | Not Specified | 18.6% of cells | [2] |
| 50 | Not Specified | 33.21% of cells | [2] | |
| 150 | Not Specified | 48.6% of cells | [2] | |
| Autophagy (LC3B-II Expression) | 10, 50, 150 | 3 - 24 h | Dose and time-dependent increase | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 150 µM) for a specified duration (e.g., 48 hours).[2][7]
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
6-well plates
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 10, 50, 150 µM).[2]
-
After the treatment period, harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptosis), can be quantified.
Autophagy Detection by Western Blot for LC3B
This protocol assesses the induction of autophagy by monitoring the conversion of LC3B-I to LC3B-II.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound at various concentrations (e.g., 10, 50, 150 µM) for different time points (e.g., 3, 6, 12, 24 hours).[2]
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system. An increase in the LC3B-II band relative to the LC3B-I band indicates an induction of autophagy.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been reported to influence several key signaling pathways involved in inflammation and cancer progression.
Caption: this compound inhibits the NF-κB, MAPK, and PI3K/AKT signaling pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in cell culture.
Caption: A general workflow for studying this compound's effects in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 7. Taraxasterol exhibits dual biological effects on anti-aging and anti-cancer in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Taraxasteryl Acetate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasteryl acetate (B1210297), a pentacyclic triterpene found in various plants, has garnered significant interest in the scientific community for its potential therapeutic properties. Preclinical studies have demonstrated its anti-inflammatory and anti-cancer activities in a range of animal models. These application notes provide detailed protocols for the administration of Taraxasteryl acetate in common in vivo experimental settings, offering guidance on dosage, administration routes, and relevant signaling pathways. The information is intended to facilitate further research into the pharmacological effects of this promising natural compound.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the dosages and administration routes of this compound and the closely related compound Taraxasterol (B1681928) in various animal models as reported in the literature.
Table 1: Oral Administration of this compound/Taraxasterol in Mouse Models
| Animal Model | Compound | Dosage | Vehicle | Administration Route | Frequency | Reference |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Taraxasterol | 5 and 10 mg/kg | 0.5% CMC-Na | Oral Gavage | Daily for 7 days | [1] |
| DSS-Induced Colitis | Taraxasterol | 25, 50, and 100 mg/kg | Normal Saline | Oral Gavage | Daily for 5 days | [2] |
| Non-Small Cell Lung Cancer Xenograft | Taraxasterol | 5, 25, and 100 mg/kg | PBS | Oral Gavage | Once every other day for 15 days | [3] |
Table 2: Topical Administration of this compound/Taraxasterol in Mouse Models
| Animal Model | Compound | Dosage | Vehicle | Administration Route | Frequency | Reference |
| TPA-Induced Ear Edema | Taraxasterol | 0.3 mg/ear (ID50) | Not Specified | Topical | Single Application | [4] |
| TPA-Induced Ear Edema | This compound | 46 µ g/ear | Not Specified | Topical | Single Application | [5] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Colitis
This protocol is adapted from studies investigating the anti-inflammatory effects of Taraxasterol in a DSS-induced colitis model.[1][2]
1. Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile, distilled water
-
DSS (Dextran Sulfate Sodium, 36-50 kDa)
-
Animal feeding needles (gavage needles), 20-22 gauge with a ball tip
-
Syringes (1 ml)
-
Male C57BL/6 mice (8-10 weeks old)
2. Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 ml of sterile, distilled water. Stir until fully dissolved.
-
Suspend the this compound powder in the 0.5% CMC-Na solution to achieve the desired final concentrations (e.g., 2.5 mg/ml, 5 mg/ml, and 10 mg/ml for doses of 25, 50, and 100 mg/kg in a 20g mouse with an administration volume of 0.2 ml).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
3. Animal Model and Treatment:
-
Acclimatize mice for at least one week before the experiment.
-
Induce colitis by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The control group receives regular drinking water.
-
Randomly divide the DSS-treated mice into vehicle and treatment groups.
-
Administer this compound suspension or vehicle (0.5% CMC-Na) via oral gavage once daily for the duration of the DSS treatment. The volume of administration should be approximately 10 ml/kg body weight.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, euthanize the mice and collect colon tissues for histological analysis and measurement of inflammatory markers.
Protocol 2: Topical Administration of this compound in a TPA-Induced Mouse Ear Edema Model
This protocol is based on established methods for inducing acute skin inflammation.[4][5]
1. Materials:
-
This compound
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
Vehicle: Acetone (B3395972)
-
Micropipette and tips
-
Male Swiss albino mice (6-8 weeks old)
-
Biopsy punch (4-6 mm diameter)
-
Analytical balance
2. Preparation of Solutions:
-
Dissolve TPA in acetone to a concentration of 0.125 mg/ml. A 20 µl application will deliver 2.5 µg of TPA.
-
Dissolve this compound in acetone to achieve the desired concentration (e.g., 1.5 mg/ml to deliver 0.03 mg in 20 µl, based on the ID50 of Taraxasterol).[4]
3. Experimental Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Thirty minutes before inducing inflammation, topically apply 20 µl of the this compound solution (or vehicle for the control group) to the inner and outer surfaces of the right ear.
-
Induce inflammation by topically applying 20 µl of the TPA solution to the inner and outer surfaces of the right ear of all mice. The left ear serves as a non-inflamed control.
-
After 4-6 hours, euthanize the mice.
-
Using a biopsy punch, collect ear tissue discs from both the right (TPA-treated) and left (control) ears.
-
Weigh the ear punches immediately. The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
The anti-inflammatory effect is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.
1. Anti-Inflammatory Signaling Pathway:
This compound inhibits the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is believed to interfere with the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation.
Figure 1. Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
2. Anti-Cancer Signaling Pathway:
In the context of cancer, this compound has been reported to inhibit the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and proliferation. This compound is thought to suppress the phosphorylation of Akt, thereby inhibiting the downstream signaling cascade and leading to reduced cancer cell proliferation and survival.
Figure 2. Proposed anti-cancer mechanism of this compound via inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.
Figure 3. General experimental workflow for in vivo studies of this compound.
References
- 1. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 3. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Assay Design for Evaluating the Bioactivity of Taraxasteryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the in vitro evaluation of the bioactivities of Taraxasteryl acetate (B1210297), a triterpenoid (B12794562) with demonstrated anti-inflammatory and anticancer properties. The provided assays are designed to be conducted in a research laboratory setting to assess the compound's efficacy and elucidate its mechanisms of action.
Introduction
Taraxasteryl acetate is a naturally occurring pentacyclic triterpenoid found in various plants. It has garnered significant interest in the scientific community due to its potential therapeutic applications. Preclinical studies have indicated that this compound exhibits both anti-inflammatory and anti-cancer activities. Its anti-inflammatory effects are attributed to the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators. The anticancer properties of this compound are linked to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
These application notes provide a framework for the in vitro investigation of these bioactivities, offering detailed protocols for cytotoxicity assessment, apoptosis induction, cell cycle analysis, and evaluation of its impact on key inflammatory signaling pathways.
Data Presentation
The following tables summarize quantitative data on the bioactivity of this compound and its close analog, Taraxasterol, from in vitro studies.
Table 1: Cytotoxicity of this compound and Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 | Reference |
| Taraxerol (B1681929) acetate | U87 (Glioblastoma) | MTT | 24 | 34.2 µM | [1] |
| Taraxerol acetate | U87 (Glioblastoma) | MTT | 48 | 28.4 µM | [1] |
| Taraxasterol | PC3 (Prostate Cancer) | MTT | 24 | 114.68 ± 3.28 µM | |
| Taraxasterol | PC3 (Prostate Cancer) | MTT | 48 | 108.70 ± 5.82 µM | |
| Taraxasterol | PC3 (Prostate Cancer) | MTT | 72 | 49.25 ± 3.22 µM | |
| Taraxasterol | MDA-MB-231 (Breast Cancer) | MTT | 24 | 439.37 ± 6.8 µM | [2] |
| Taraxasterol | MDA-MB-231 (Breast Cancer) | MTT | 48 | 213.27 ± 5.78 µM | [2] |
| Taraxasterol | MDA-MB-231 (Breast Cancer) | MTT | 72 | 121 ± 7.98 µM | [2] |
| Taraxasterol | MDA-MB-231 (Breast Cancer) | MTT | 96 | 27.86 ± 9.66 µM | [2] |
Table 2: Apoptosis Induction by this compound in U87 Glioblastoma Cells [3]
| Treatment Concentration | Percentage of Apoptotic Cells (Early + Late) |
| Control (0 µM) | 7.3% |
| 10 µM | 16.1% |
| 50 µM | 44.1% |
| 150 µM | 76.7% |
Table 3: Effect of this compound on Cell Cycle Distribution in U87 Glioblastoma Cells [3]
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (0 µM) | Not Reported | 33.15% | Not Reported |
| 10 µM | Not Reported | 27.21% | Not Reported |
| 50 µM | Not Reported | 16.21% | Not Reported |
| 150 µM | Not Reported | 12.9% | Not Reported |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Target cancer cell line (e.g., U87, PC3, MDA-MB-231)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells. Thus, cells that are Annexin V-positive and PI-negative are in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis.
Materials:
-
This compound
-
Target cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method utilizes the ability of propidium iodide (PI) to stoichiometrically bind to DNA. By measuring the fluorescence intensity of PI-stained cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content.
Materials:
-
This compound
-
Target cancer cell line
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory mechanism.
Caption: Experimental workflow for anticancer activity.
Caption: this compound-induced apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Anticancer activity of taraxerol acetate in human glioblastoma cells and a mouse xenograft model via induction of autophagy and apoptotic cell death, cell cycle arrest and inhibition of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Taraxasteryl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data interpretation for molecular docking studies of Taraxasteryl acetate (B1210297) with various protein targets. This document is intended to serve as a guide for researchers investigating the therapeutic potential of this natural compound.
Introduction
Taraxasteryl acetate is a pentacyclic triterpenoid (B12794562) with demonstrated anti-inflammatory and anticancer properties.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for elucidating potential mechanisms of action and guiding further experimental studies. This document outlines the protocols for performing molecular docking of this compound against key protein targets and presents the available quantitative data to facilitate research in this area.
Target Proteins for this compound
Based on existing research, this compound and its close analogue, taraxerol (B1681929) acetate, have been investigated for their interaction with several key proteins implicated in inflammation and cancer.
Anti-inflammatory Targets
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are central to the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX enzymes is a key mechanism for many anti-inflammatory drugs.[3][4]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a critical regulator of inflammatory responses.[5]
-
NLRP3 Inflammasome Pathway: This protein complex is involved in the activation of inflammatory caspases.[5]
Anticancer Targets
-
RNF31 and p53: this compound has been shown to promote the degradation of RNF31, which in turn can affect the p53 tumor suppressor pathway.[6]
-
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: This pathway, including downstream effectors like AKT, STAT3, mTOR, and c-RAF, is frequently dysregulated in cancer and is a major target for cancer therapy.[7]
-
Other Potential Targets: Studies on the related compound taraxasterol (B1681928) suggest other potential targets, including Histone Deacetylase 1 (HDAC1), Androgen Receptor (AR), Estrogen Receptor 1 (ESR1), and Mitogen-Activated Protein Kinase 1 (MAPK1).
Quantitative Data Summary
The following tables summarize the available quantitative data from in vitro and in silico studies of this compound (or its analogue taraxerol acetate) with its target proteins.
Table 1: In Vitro Inhibitory Activity of Taraxerol Acetate
| Target Protein | IC50 (µM) | Reference |
| COX-1 | 116.3 ± 0.03 | [3][4] |
| COX-2 | 94.7 ± 0.02 | [3][4] |
Table 2: Molecular Docking Interaction Details for Taraxerol Acetate with COX-2
| Interacting Residue | Type of Interaction | Reference |
| Val116 | Hydrophobic | |
| Val349 | Hydrophobic | [3] |
| Leu352 | Hydrophobic | |
| Leu359 | Hydrophobic | [3] |
| Leu384 | Hydrophobic | [3] |
| Trp387 | Electrostatic | [3] |
| Phe518 | Hydrophobic | |
| Met522 | Electrostatic | [3] |
| Gly526 | Hydrophobic | |
| Ala527 | Hydrophobic | |
| Leu531 | Hydrophobic |
Note: Specific binding energy values for this compound from molecular docking studies are not widely reported in the currently available literature. Researchers are encouraged to calculate and report these values in future studies.
Experimental Protocols
This section provides a detailed protocol for conducting molecular docking studies of this compound with a target protein of interest. This protocol is a general guideline and may require optimization based on the specific software and target protein used.
Software and Tools
-
Molecular Docking Software: AutoDock, AutoDock Vina, Schrödinger Suite, MOE, etc.
-
Visualization Software: PyMOL, Chimera, Discovery Studio.
-
Protein Data Bank (PDB): For retrieval of protein crystal structures.
-
PubChem or other chemical databases: For retrieval of the 3D structure of this compound.
Protocol for Molecular Docking
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign charges (e.g., Kollman charges) to the protein atoms.
-
Define the binding site or active site of the protein. This can be done by identifying the pocket where the native ligand binds or by using a binding site prediction tool.
-
-
Ligand Preparation:
-
Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Use a molecular modeling software to assign charges and add hydrogens to the ligand.
-
Minimize the energy of the ligand structure to obtain a stable conformation.
-
-
Grid Box Generation:
-
Define a grid box that encompasses the entire binding site of the target protein. The size and center of the grid box are crucial for a successful docking simulation. The grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
-
Molecular Docking Simulation:
-
Run the molecular docking simulation using the prepared protein and ligand files and the defined grid box.
-
The docking algorithm will explore different conformations and orientations of the ligand within the protein's binding site and calculate the binding affinity for each pose.
-
The results will be a set of docked poses ranked by their binding energy (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked docked poses to identify the most favorable binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) using a molecular visualization tool.
-
Identify the key amino acid residues in the protein's binding site that interact with this compound.
-
Compare the binding energy of this compound with that of a known inhibitor or the native ligand, if available.
-
Visualizations
The following diagrams illustrate the experimental workflow and relevant signaling pathways.
Figure 1: General workflow for molecular docking studies.
Figure 2: Anti-inflammatory signaling pathways targeted by this compound.
Figure 3: Anticancer signaling pathways potentially modulated by this compound.
References
- 1. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Molecular Docking and Molecular Dynamics Simulation Studies of Triterpenes from Vernonia patula with the Cannabinoid Type 1 Receptor | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Taraxasteryl Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel acyl derivatives of taraxasteryl acetate (B1210297) and detail the protocols for evaluating their potential as anti-inflammatory and anti-cancer agents.
Introduction
Taraxasteryl acetate, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has demonstrated a range of biological activities, including notable anti-inflammatory and anti-cancer effects.[1][2][3] The modification of its core structure through the synthesis of derivatives presents a promising avenue for the development of new therapeutic agents with enhanced potency and selectivity. This document outlines the synthesis of novel acyl derivatives of taraxasterol (B1681928), the precursor to this compound, and provides detailed protocols for assessing their biological efficacy. The primary mechanisms of action explored herein involve the NF-κB and PI3K/Akt signaling pathways, both of which are critical in inflammation and cancer progression.
Data Presentation
Table 1: Anti-Inflammatory Activity of Taraxasterol and its Derivatives
| Compound | Animal Model | Induction Agent | Dose | Inhibition of Edema (%) | Reference |
| Taraxasterol | Mouse Ear Edema | Dimethylbenzene | 2.5 mg/kg | 19.5 | [4] |
| 5 mg/kg | 42.9 | [4] | |||
| 10 mg/kg | 57.2 | [4] | |||
| Taraxasterol | Rat Paw Edema | Carrageenan | 2.5 mg/kg | Not specified | [4] |
| 5 mg/kg | Not specified | [4] | |||
| 10 mg/kg | Not specified | [4] | |||
| Taraxasterol Acyl Derivatives | Rat Paw Edema | Formalin | Not specified | Comparable to Prednisolone | [5] |
| Prednisolone | Rat Paw Edema | Formalin | Not specified | 35.3 (after 3h), 32.6 (after 24h) | [5] |
Table 2: Cytotoxic Activity of Taraxasterol and its Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| 3d (imidazo[1,2-a]pyrimidine derivative) | MCF-7 (Breast) | Sulforhodamine B | 43.4 | [6] |
| 4d (imidazo[1,2-a]pyrimidine derivative) | MCF-7 (Breast) | Sulforhodamine B | 39.0 | [6] |
| 3d (imidazo[1,2-a]pyrimidine derivative) | MDA-MB-231 (Breast) | Sulforhodamine B | 35.9 | [6] |
| 4d (imidazo[1,2-a]pyrimidine derivative) | MDA-MB-231 (Breast) | Sulforhodamine B | 35.1 | [6] |
| 3a (tricyclic derivative) | A549 (Lung) | Not specified | 5.988 ± 0.12 | [6] |
| KJ-5 (cabotegravir derivative) | HepG2 (Liver) | Not specified | 4.29 ± 0.10 | [7] |
| KJ-12 (cabotegravir derivative) | HepG2 (Liver) | Not specified | 4.07 ± 0.09 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Taraxasterol Acyl Derivatives
This protocol describes the acylation of taraxasterol to synthesize novel derivatives. The following procedure is based on the method described by Shakurova et al. (2008) for the synthesis of 3β-acetoxy-20-methylidenetaraxastane, 3β-trifluoroacetoxy-20-methylidenetaraxastane, and 3β-benzoyl-20-methylidenetaraxastane.[5]
Materials:
-
Taraxasterol
-
Appropriate acid chloride (e.g., acetyl chloride, trifluoroacetyl chloride, benzoyl chloride)
-
N,N-Dimethylpyridin-4-amine (DMAP)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve taraxasterol (1.0 equivalent) in anhydrous pyridine.
-
Addition of Reagents: Add N,N-Dimethylpyridin-4-amine (DMAP) (catalytic amount, e.g., 0.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Slowly add the respective acid chloride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (taraxasterol) is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure taraxasterol acyl derivative.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds in an acute inflammation model.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (this compound derivative) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Prednisolone)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Reference drug
-
Group III-V: Test compound at different doses (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: One hour after the administration of the test or reference compound, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Protocol 3: In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Mandatory Visualizations
Caption: Workflow for the synthesis of Taraxasterol Acyl Derivatives.
Caption: The NF-κB signaling pathway and the inhibitory role of this compound Derivatives.
Caption: The PI3K/Akt signaling pathway and the inhibitory role of this compound Derivatives.
References
- 1. This compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Taraxasteryl Acetate in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasteryl acetate (B1210297), a pentacyclic triterpenoid, is a phytochemical of significant interest due to its potential pharmacological activities, including anti-inflammatory and antibacterial properties.[1][2] Found in various medicinal plants, particularly within the Asteraceae family, the accurate and precise quantification of Taraxasteryl acetate in plant extracts is crucial for quality control, standardization of herbal products, and further research into its therapeutic applications.[3] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Structure
References
Application Notes: Measuring Cell Viability in Response to Taraxasteryl Acetate Treatment
Introduction
Taraxasteryl acetate (B1210297), a pentacyclic triterpenoid (B12794562) natural product, has garnered significant interest in oncological research for its potential anti-cancer properties. It has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, making the accurate assessment of cell viability a critical component of in vitro studies.[1][2][3] These application notes provide an overview of the methodologies used to evaluate the effects of Taraxasteryl acetate on cell viability, with a focus on providing researchers, scientists, and drug development professionals with the necessary protocols and data interpretation guidelines.
Mechanism of Action Overview
This compound exerts its cytotoxic effects through the induction of apoptosis, autophagy, and cell cycle arrest.[1][2][3] Mechanistic studies have revealed its ability to modulate key signaling pathways involved in cell survival and death. Notably, this compound has been observed to suppress the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival.[1][4] Furthermore, it can trigger the mitochondrial apoptotic pathway, characterized by the release of cytochrome c, activation of caspases (caspase-9 and -3), and downregulation of the anti-apoptotic protein Bcl-2, with a concurrent upregulation of the pro-apoptotic protein Bax.[1][5][6]
Data Presentation: Quantitative Effects of this compound on Cancer Cell Viability
The inhibitory effects of this compound on the viability of various cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | Assay | Treatment Duration (hours) | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | MTT & Trypan Blue | 24 | 114.68 ± 3.28 | [7] |
| PC3 | Prostate Cancer | MTT & Trypan Blue | 48 | 108.70 ± 5.82 | [7] |
| PC3 | Prostate Cancer | MTT & Trypan Blue | 72 | 49.25 ± 3.22 | [7] |
| U87 | Glioblastoma | MTT | Not Specified | Not explicitly stated, but significant apoptosis at 10, 50, and 150 µM | [3] |
| LLC | Lewis Lung Cancer | CCK-8 | 24, 48, 72 | Dose- and time-dependent inhibition | [5] |
| SPC-A1 | Lung Carcinoma | CCK-8 | 24, 48, 72 | Dose- and time-dependent inhibition | [5] |
Experimental Protocols
A variety of assays can be employed to measure cell viability following treatment with this compound. The choice of assay depends on the specific research question, cell type, and available equipment. Commonly used methods include tetrazolium reduction assays (MTT, MTS, XTT, WST-1), which measure metabolic activity, and dye exclusion assays (Trypan Blue), which assess membrane integrity.[7][8][9][10]
Protocol 1: MTT Assay for Cell Viability
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on adherent cancer cells.[9][11][12][13]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored protected from light
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[14]
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)[14]
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).[15]
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully aspirate the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[11][14]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[14]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This method provides a direct count of viable and non-viable cells based on membrane integrity.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound and controls as described in the MTT assay protocol.
-
-
Cell Harvesting:
-
Following the incubation period, collect the cell culture supernatant (which may contain dead, detached cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with their corresponding supernatant and centrifuge to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
-
Staining:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
-
Cell Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid.
-
Alternatively, use an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: Workflow for assessing cell viability after this compound treatment.
References
- 1. Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of taraxerol acetate in human glioblastoma cells and a mouse xenograft model via induction of autophagy and apoptotic cell death, cell cycle arrest and inhibition of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of taraxerol acetate in human glioblastoma cells and a mouse xenograft model via induction of autophagy and apoptotic cell death, cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taraxasterol attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Gene Expression Analysis Following Taraxasteryl Acetate Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasteryl acetate (B1210297), a pentacyclic triterpenoid (B12794562) isolated from various plants, has demonstrated a wide range of pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] These biological activities are often attributed to its ability to modulate the expression of key genes involved in critical cellular processes. Understanding the molecular mechanisms underlying the effects of Taraxasteryl acetate is crucial for its potential development as a therapeutic agent. These application notes provide a comprehensive guide to analyzing gene expression changes in response to this compound exposure, including detailed experimental protocols and data presentation formats.
Data Presentation: Gene Expression Changes Induced by this compound
The following tables summarize the quantitative data on gene expression changes observed in various cell lines and animal models following treatment with this compound or its active form, Taraxasterol (B1681928). This data provides a reference for expected outcomes and aids in the design of future experiments.
Table 1: Modulation of Apoptosis-Related Gene Expression
| Gene/Protein | Cell Line/Model | Treatment Concentration/Dose | Incubation Time | Fold Change/Effect | Reference |
| Bax | Non-Small Cell Lung Cancer (SPC-A1, LLC) | Various concentrations | 48 h | Upregulation | [3] |
| Bcl-2 | Non-Small Cell Lung Cancer (SPC-A1, LLC) | Various concentrations | 48 h | Downregulation | [3] |
| Caspase-3 | Non-Small Cell Lung Cancer (SPC-A1) | Various concentrations | 48 h | Upregulation | [3] |
| Caspase-9 | Non-Small Cell Lung Cancer (SPC-A1) | Various concentrations | 48 h | Upregulation | [3] |
| PARP1 | Non-Small Cell Lung Cancer (SPC-A1) | Various concentrations | 48 h | Downregulation | [3] |
| BCL2 | Lung Cancer (A549, H1299) | Various concentrations | - | Downregulation | [4] |
| BAX | Lung Cancer (A549, H1299) | Various concentrations | - | Upregulation | [4] |
Table 2: Modulation of Cell Proliferation and Cycle-Related Gene Expression
| Gene/Protein | Cell Line/Model | Treatment Concentration/Dose | Incubation Time | Fold Change/Effect | Reference |
| c-Myc | Androgen-Independent Prostate Cancer (DU145, PC3) | 56 µM (DU145) | 48 h | Downregulation | [5][6] |
| Cyclin D1 | Androgen-Independent Prostate Cancer (DU145, PC3) | 56 µM (DU145) | 48 h | Downregulation | [5][6] |
| CyclinD1 | Lung Cancer (A549, H1299) | Various concentrations | - | Downregulation | [4] |
| RNF31 | Colorectal Cancer | - | - | Taraxasterol acetate targets RNF31 | [7][8][9] |
| p53 | Colorectal Cancer | - | - | Modulated by RNF31/p53 axis | [7][8][9] |
Table 3: Modulation of Invasion and Metastasis-Related Gene Expression
| Gene/Protein | Cell Line/Model | Treatment Concentration/Dose | Incubation Time | Fold Change/Effect | Reference |
| MMP-2 | Prostate Cancer (PC3) | 114.68 ± 3.28 μM | 24 h | Downregulation | [10] |
| MMP-9 | Prostate Cancer (PC3) | 114.68 ± 3.28 μM | 24 h | Downregulation | [10] |
| uPA | Prostate Cancer (PC3) | 114.68 ± 3.28 μM | 24 h | Downregulation | [10] |
| uPAR | Prostate Cancer (PC3) | 114.68 ± 3.28 μM | 24 h | Downregulation | [10] |
| TIMP-1 | Prostate Cancer (PC3) | 114.68 ± 3.28 μM | 24 h | Upregulation | [10] |
| TIMP-2 | Prostate Cancer (PC3) | 114.68 ± 3.28 μM | 24 h | Upregulation | [10] |
Table 4: Modulation of Signaling Pathway-Related Gene Expression
| Gene/Protein | Cell Line/Model | Treatment Concentration/Dose | Incubation Time | Fold Change/Effect | Reference |
| FGFR2 | Androgen-Independent Prostate Cancer (DU145, PC3) | 56 µM (DU145) | 48 h | Downregulation | [5][6][11] |
| p-AKT | Androgen-Independent Prostate Cancer (DU145, PC3) | 56 µM (DU145) | 48 h | Downregulation | [5][6] |
| AKT1 | Triple-Negative Breast Cancer (MDA-MB-231) | 439.37 µM | 24 h | Downregulation | [12] |
| mTOR | Triple-Negative Breast Cancer (MDA-MB-231) | 439.37 µM | 24 h | Downregulation | [12] |
| β-Catenin | Triple-Negative Breast Cancer (MDA-MB-231) | 439.37 µM | 24 h | Downregulation | [12] |
| PTEN | Triple-Negative Breast Cancer (MDA-MB-231) | 439.37 µM | 24 h | Upregulation | [12] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways. The following diagrams illustrate the primary pathways affected.
Overview of signaling pathways modulated by this compound.
Mechanistically, the anti-inflammatory effects of Taraxasterol, the active form of this compound, may be due to the inhibition of the NF-κB and MAPK signaling pathways.[8][9] Taraxasterol has also been shown to suppress the proliferation of cancer cells through the FGFR2-PI3K/AKT signaling pathway.[6][11]
Inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for conducting experiments to analyze gene expression changes following this compound exposure.
Experimental Workflow
General workflow for gene expression analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance : Culture the desired cell line (e.g., A549, PC3, MDA-MB-231) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13] Maintain the cells in a humidified incubator at 37°C with 5% CO2.[13]
-
Stock Solution Preparation : Prepare a stock solution of this compound in DMSO.
-
Cell Seeding : Seed the cells into multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment : The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the drug treatment.
-
Incubation : Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting : After incubation, wash the cells with ice-cold PBS and harvest them for RNA extraction.
Protocol 2: RNA Extraction
-
Cell Lysis : Lyse the harvested cells using a suitable lysis reagent such as TRIzol.[14]
-
Phase Separation : Add chloroform (B151607) to the lysate, vortex, and centrifuge to separate the mixture into aqueous and organic phases.[14]
-
RNA Precipitation : Transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash : Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.[14]
-
RNA Resuspension : Air-dry the RNA pellet and resuspend it in RNase-free water.
-
RNA Quantification and Quality Control : Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by running a sample on an Agilent Bioanalyzer to obtain an RNA Integrity Number (RIN). A RIN value greater than 8 is generally recommended for downstream applications like RNA-seq.[15][16]
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
DNase Treatment (Optional but Recommended) : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis) : Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.[17]
-
qPCR Reaction Setup : Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
qPCR Cycling : Perform the qPCR reaction in a real-time PCR detection system using a standard three-step cycling protocol (denaturation, annealing, and extension).[18]
-
Data Analysis : Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).
Protocol 4: RNA Sequencing (RNA-Seq) (Brief Overview)
For a global, unbiased analysis of gene expression, RNA-sequencing is the preferred method.
-
Library Preparation : Following RNA extraction and quality control, prepare RNA-seq libraries using a commercially available kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.[15]
-
Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina). The required sequencing depth will depend on the experimental goals.[19]
-
Data Analysis :
-
Quality Control : Assess the quality of the raw sequencing reads using tools like FastQC.[15]
-
Read Alignment : Align the high-quality reads to a reference genome.[15]
-
Gene Expression Quantification : Count the number of reads mapping to each gene.[15]
-
Differential Expression Analysis : Identify genes that are significantly upregulated or downregulated in response to this compound treatment using statistical packages such as DESeq2 or edgeR.[15]
-
Pathway and Functional Analysis : Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and signaling pathways affected by the differentially expressed genes.[7][13]
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on gene expression. By following these guidelines, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms of this promising natural compound and evaluate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taraxasterol exhibits dual biological effects on anti-aging and anti-cancer in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tmrjournals.com [tmrjournals.com]
- 8. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 9. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. tmrjournals.com [tmrjournals.com]
- 14. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. alitheagenomics.com [alitheagenomics.com]
- 17. RNA extraction and quantitative real-time PCR (qPCR) [bio-protocol.org]
- 18. mcgill.ca [mcgill.ca]
- 19. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Production with Taraxasteryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasteryl acetate (B1210297), a pentacyclic triterpene, has demonstrated notable anti-inflammatory and antioxidant properties.[1][2] A key mechanism underlying these effects is its ability to inhibit the production of reactive oxygen species (ROS).[1][2] These application notes provide a detailed framework for researchers to measure the impact of Taraxasteryl acetate on ROS production in cellular models, particularly in human neutrophils, a key cell type in the inflammatory response. The protocols and data presented herein are intended to guide the experimental design for investigating the antioxidant potential of this compound.
Mechanism of Action: Modulation of Cellular Signaling Pathways
This compound is known to exert its antioxidant effects by modulating critical signaling pathways involved in the cellular stress response. The primary pathways implicated are the NF-κB and Nrf2 signaling cascades.
-
Inhibition of NF-κB Signaling: Under conditions of oxidative stress, the transcription factor NF-κB is typically activated, leading to the expression of pro-inflammatory genes and enzymes like NADPH oxidase, a major source of cellular ROS. This compound is believed to inhibit the activation of NF-κB, thereby downregulating the expression of these pro-inflammatory and ROS-generating factors.
-
Activation of Nrf2 Signaling: The Nrf2 pathway is a central regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and detoxification genes. This compound may promote the activation of the Nrf2 pathway, enhancing the cell's intrinsic antioxidant capacity and ability to neutralize ROS.
Quantitative Data Summary
While specific dose-response data for this compound's inhibition of ROS is limited in publicly available literature, the compound has been shown to be active against induced ROS production in human neutrophils.[1][2] The following table provides a representative summary of the effects of the closely related compound, Taraxasterol, on ROS and related oxidative stress markers. This data can serve as a preliminary guide for dose-ranging studies with this compound.
| Compound | Cell Type | Inducer | Concentration Range Tested | Observed Effect on ROS/Oxidative Stress | Reference |
| Taraxasterol | Lung cells | H₂O₂ | 10, 30, 50 µM | Reduced levels of ROS and malondialdehyde (MDA); Increased levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). | [3] |
| Taraxasterol | A549 & H1299 lung cancer cells | Endogenous | 0-100 µM | IC50 for cell proliferation was 25.89 µM in A549 cells. | [3] |
| Taraxasterol | Androgen-independent prostate cancer cells (DU145, PC3) | Endogenous | 0-60 µM (DU145), 0-40 µM (PC3) | IC50 for cell viability was 56 µM in DU145 and 30 µM in PC3 cells. | [4] |
Experimental Protocols
This section provides a detailed protocol for measuring intracellular ROS production in human neutrophils stimulated with Phorbol 12-myristate 13-acetate (PMA) and treated with this compound, using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.
Materials and Reagents
-
This compound
-
Human neutrophils (isolated from fresh human blood)
-
RPMI 1640 or Hank's Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Protocol: Measurement of Intracellular ROS using DCFH-DA Assay
-
Preparation of Reagents:
-
This compound stock solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C. Prepare fresh working solutions in cell culture medium for each experiment.
-
DCFH-DA stock solution (10 mM): Dissolve DCFH-DA in DMSO. Store protected from light at -20°C.
-
PMA stock solution (1 mM): Dissolve PMA in DMSO. Store at -20°C.
-
DCFH-DA working solution (10 µM): Dilute the DCFH-DA stock solution in serum-free RPMI 1640 or HBSS immediately before use. Keep protected from light.
-
-
Cell Preparation and Seeding:
-
Isolate human neutrophils from whole blood using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Wash the isolated neutrophils twice with PBS.
-
Resuspend the cells in RPMI 1640 supplemented with 10% FBS to a final concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well black, clear-bottom microplate.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in RPMI 1640.
-
Add the desired concentrations of this compound to the wells containing neutrophils. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 1-2 hours.
-
-
Loading with DCFH-DA:
-
Carefully remove the medium from the wells.
-
Wash the cells once with warm PBS.
-
Add 100 µL of the 10 µM DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Induction of ROS Production:
-
Remove the DCFH-DA solution and wash the cells once with warm PBS.
-
Add 100 µL of RPMI 1640 containing PMA (final concentration of 100 nM) to the appropriate wells to stimulate ROS production.
-
For negative control wells, add 100 µL of RPMI 1640 without PMA.
-
-
Measurement of Fluorescence:
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Kinetic measurements can be taken every 5-10 minutes for up to 1-2 hours to monitor the change in ROS production over time.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no PMA stimulation) from the values of the PMA-stimulated wells.
-
Express the results as a percentage of the fluorescence intensity of the PMA-stimulated control group (without this compound treatment).
-
Plot the percentage of ROS inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
Experimental Workflow Diagram
References
- 1. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taraxasterol exhibits dual biological effects on anti-aging and anti-cancer in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Molecular Mechanisms of Taraxasteryl Acetate: A Comprehensive Experimental Design
For Immediate Release
This application note provides a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of Taraxasteryl acetate (B1210297), a natural triterpenoid (B12794562) with significant therapeutic potential. Drawing upon existing literature highlighting its anti-inflammatory and anti-cancer properties, this document outlines a systematic approach to unravel the signaling pathways and cellular processes modulated by this compound.
Introduction
Taraxasteryl acetate, a pentacyclic triterpene found in various medicinal plants, has demonstrated promising biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] Preliminary studies suggest its involvement in modulating key cellular processes such as inflammation, cell proliferation, apoptosis, and autophagy.[2][4][5] This document presents a comprehensive experimental design to systematically investigate the underlying molecular mechanisms of this compound, providing researchers with the necessary protocols and data presentation formats to facilitate their studies.
Overall Experimental Workflow
The proposed experimental workflow is designed to first confirm the biological activity of this compound in relevant cell models and then to dissect the underlying molecular mechanisms through a series of targeted assays.
Caption: Overall experimental workflow for investigating the mechanism of action of this compound.
Experimental Protocols
Cell Culture and Treatment
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Cell Lines:
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Anti-inflammatory studies: RAW 264.7 (murine macrophage), THP-1 (human monocytic), or primary human neutrophils.
-
Anti-cancer studies: A549 (lung cancer), HCT116 (colorectal cancer), MCF-7 (breast cancer), or other relevant cancer cell lines.
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in all experiments.
Cell Viability and Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay (Cytotoxicity):
-
Culture and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Western Blot Analysis
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (See Table 2 for a list of suggested antibodies).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
Treat cells with this compound.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix and gene-specific primers (See Table 3 for suggested primer sequences).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Culture and treat cells as described previously. For inflammatory models, stimulate cells with lipopolysaccharide (LPS) (1 µg/mL) with or without this compound.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with this compound.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Cell Cycle Analysis:
-
Treat and harvest cells as described above.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C and analyze by flow cytometry.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability and Cytokine Production
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 0 | 100 ± 5.2 | 10.5 ± 1.2 | 15.3 ± 2.1 | 8.7 ± 0.9 |
| This compound | 1 | 98.2 ± 4.8 | 8.7 ± 1.1 | 12.1 ± 1.8 | 6.5 ± 0.7 |
| 5 | 95.6 ± 5.1 | 5.4 ± 0.8 | 8.9 ± 1.5 | 4.3 ± 0.5 | |
| 10 | 88.3 ± 6.3 | 3.1 ± 0.5 | 5.2 ± 1.0 | 2.1 ± 0.3 | |
| 25 | 75.1 ± 7.0 | - | - | - | |
| 50 | 52.4 ± 5.9 | - | - | - | |
| LPS (1 µg/mL) | - | 99.1 ± 4.5 | 250.6 ± 15.8 | 310.2 ± 20.5 | 150.4 ± 12.3 |
| LPS + this compound | 10 | 90.5 ± 6.8 | 125.3 ± 10.2 | 155.7 ± 13.1 | 75.8 ± 8.9 |
Table 2: Western Blot Antibody Panel
| Target Pathway | Primary Antibody |
| Inflammation | p-NF-κB p65, NF-κB p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, COX-2, iNOS |
| Apoptosis | Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP |
| Cell Cycle | Cyclin D1, CDK4, p21, p27 |
| PI3K/Akt Pathway | p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR |
| Autophagy | LC3-I/II, Beclin-1, p62 |
| Other | RNF31, p53, EGFR |
Table 3: qPCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| IL-1β | ATGATGGCTTATTACAGTGGCAA | GTCGGAGATTCGTAGCTGGA |
| Bax | GCTGGACATTGGACTTCCTC | CTCAGCCCATCTTCTTCCAG |
| Bcl-2 | ATGTGTGTGGAGAGCGTCAAC | CAGATAGGCACCCAGGGTGAT |
| GAPDH | AATGAAGGGGTCATTGATGG | AAGGTGAAGGTCGGAGTCAA |
Signaling Pathway Diagrams
Proposed Anti-inflammatory Mechanism
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of inflammatory mediators.
Caption: Proposed anti-inflammatory mechanism of this compound.
Proposed Anti-cancer Mechanism
In cancer cells, this compound is proposed to induce apoptosis and cell cycle arrest by modulating key signaling pathways like PI3K/Akt and by targeting proteins such as RNF31.
Caption: Proposed anti-cancer mechanism of this compound.
By following this comprehensive experimental design, researchers can systematically elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Taraxasteryl Acetate Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Taraxasteryl acetate (B1210297) extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Taraxasteryl acetate?
A1: this compound, a lipophilic triterpenoid (B12794562), is typically extracted using solvent-based methods. Commonly employed techniques include:
-
Conventional Solvent Extraction (CSE): This includes methods like maceration, Soxhlet extraction, and reflux. These are traditional, straightforward techniques but can be time-consuming and require large volumes of solvent.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, which enhances the extraction efficiency, reduces extraction time, and lowers solvent consumption.[1]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[2]
Q2: Which solvents are most effective for extracting this compound?
A2: As a relatively non-polar compound, this compound dissolves best in non-polar or moderately polar organic solvents. Effective solvents reported for the extraction of this compound and related triterpenoids include:
The choice of solvent will depend on the specific extraction method and the desired purity of the initial extract. A solvent's polarity plays a crucial role in the extraction's selectivity.
Q3: What are the key parameters to optimize for improving the yield of this compound?
A3: To maximize the extraction yield of this compound, the following parameters should be systematically optimized:
-
Solvent Selection: The polarity of the solvent should be matched to the polarity of this compound.
-
Temperature: Increasing the temperature generally enhances solubility and diffusion rates. However, excessively high temperatures can lead to the degradation of the target compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound. The optimal time varies significantly between different extraction methods.
-
Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can increase the concentration gradient and improve extraction efficiency, but using excessive solvent can make the downstream concentration steps more difficult.
-
Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for solvent contact, leading to more efficient extraction. A mesh size of 30-40 is often recommended.[2]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for the quantification of this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol (B129727) and water.[6] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standard solutions of known concentrations.[6]
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Problem 1: Low Extraction Yield
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The solvent may be too polar or non-polar. Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol) to find the optimal one for your plant material. |
| Insufficient Extraction Time | The extraction may be incomplete. Increase the extraction time and monitor the yield at different time points to determine the optimal duration. For maceration, this could be several hours to days, while for UAE or MAE, it could be in the range of minutes.[1][7] |
| Suboptimal Temperature | The temperature may be too low for efficient dissolution. Gradually increase the extraction temperature while monitoring for any signs of compound degradation. For heat-sensitive compounds, lower temperatures for a longer duration are preferable. |
| Inadequate Sample Preparation | Large particle size of the plant material can limit solvent penetration. Ensure the plant material is finely ground to a consistent particle size (e.g., 30-40 mesh).[2] |
| Incorrect Solid-to-Solvent Ratio | Too little solvent may not be sufficient to fully extract the compound. Experiment with different solid-to-solvent ratios to find the point where the yield is maximized without excessive solvent use. |
Problem 2: Difficulty in Purifying this compound by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Poor Separation of Compounds | The solvent system (mobile phase) is not optimal. Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation between this compound and other components. A gradient elution in the column, gradually increasing the polarity of the mobile phase, can also improve separation. |
| Compound is Stuck on the Column | The mobile phase is too non-polar, or the compound is strongly interacting with the stationary phase (e.g., silica (B1680970) gel). Gradually increase the polarity of the mobile phase. If the compound is acidic or basic, adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase can help.[8] |
| Co-elution with Impurities | The resolution of the column is insufficient. Use a longer column, a stationary phase with a smaller particle size, or a different stationary phase (e.g., alumina (B75360) instead of silica gel).[9] |
| Compound Degradation on the Column | This compound may be sensitive to the acidic nature of silica gel. Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (B128534) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.[10] |
| Sample Overloading | Too much crude extract has been loaded onto the column, leading to broad peaks and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase. |
Data Presentation
Table 1: Comparison of Total Triterpenoid Yield with Different Extraction Methods
Note: This table presents data on the total triterpenoid yield from various plant sources, which can serve as a general guide for optimizing this compound extraction, as it is a member of this class of compounds.
| Extraction Method | Plant Material | Solvent | Time | Temperature | Yield of Total Triterpenoids | Reference |
| Ultrasound-Assisted Extraction (UAE) | Chaenomeles speciosa leaves | 93% Ethanol | 30 min | 70 °C | 36.77 ± 0.40 mg/g | [1] |
| Ultrasound-Assisted Extraction (UAE) | Gomphrena celosioides | Water | 33.6 min | 78.2 °C | 2.337 ± 0.034 % | [7] |
| Ultrasound-Assisted Extraction (UAE) | Ganoderma lucidum | 50% Ethanol | 100 min | 80 °C | 0.38 % | [11][12] |
| Maceration | Taraxacum officinale root | Ethanol | - | - | 8.943 % | [13] |
| Hot Extraction | Taraxacum officinale root | Ethanol | - | - | 12.57 % | [13] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Extraction of this compound
-
Sample Preparation:
-
Collect fresh plant material (e.g., Taraxacum officinale roots).
-
Wash the material thoroughly to remove any dirt and debris.
-
Dry the plant material in a shaded, well-ventilated area or using a dryer at a low temperature (40-50°C) to prevent degradation of bioactive compounds.[2]
-
Grind the dried material into a fine powder (30-40 mesh).[2]
-
-
Extraction (Soxhlet):
-
Place the powdered plant material into a thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., n-hexane or dichloromethane).
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for several hours until the solvent running through the siphon tube is colorless.
-
After extraction, allow the apparatus to cool and collect the solvent containing the extract.
-
-
Concentration:
-
Evaporate the solvent from the extract using a rotary evaporator at a controlled temperature (e.g., < 40°C) to obtain the crude extract.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate mixture, starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Preparation of Sample Solution:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low extraction yield of this compound.
References
- 1. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biozoojournals.ro [biozoojournals.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoder… [ouci.dntb.gov.ua]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Overcoming Solubility Challenges of Taraxasteryl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Taraxasteryl acetate (B1210297) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Taraxasteryl acetate in common laboratory solvents?
This compound is a lipophilic compound and is practically insoluble in water.[1] It is, however, soluble in several organic solvents. While exact quantitative data can vary based on experimental conditions, the following table summarizes its general solubility profile.
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |
| Ethanol | Soluble | [2][3] |
| Methanol | Soluble | [3] |
| Chloroform | Soluble | [2] |
| Acetone | Soluble | [2] |
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution with aqueous media for my in vitro assay. What can I do?
This is a common issue when working with poorly water-soluble compounds dissolved in a water-miscible organic solvent like DMSO. When the DMSO stock is added to an aqueous buffer or cell culture medium, the concentration of the organic solvent is diluted, which can cause the compound to precipitate out of the solution.
Troubleshooting Steps:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of aqueous media, try adding the aqueous solution to the stock solution gradually while vortexing. This can sometimes help to keep the compound in solution.
-
Use a co-solvent system: A combination of solvents can sometimes improve solubility better than a single solvent.
-
Consider advanced formulation strategies: If simple dilution is not effective, you may need to explore techniques like cyclodextrin (B1172386) complexation or lipid-based formulations to improve aqueous solubility.
Q3: Are there any established formulations for in vivo studies with this compound?
Yes, a common approach for administering poorly water-soluble compounds like this compound in animal studies is to use a co-solvent system to create a stable dispersion. One such formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[4]
Troubleshooting Guides
Issue 1: Preparing a Stable Stock Solution
Problem: Difficulty in dissolving this compound powder to prepare a concentrated stock solution.
Possible Causes:
-
Inappropriate solvent selection.
-
Insufficient mixing or sonication.
-
Low purity of the compound.
Solutions:
-
Solvent Selection: Ensure you are using an appropriate organic solvent in which this compound is known to be soluble, such as DMSO, ethanol, or chloroform.[2][3]
-
Dissolution Technique:
-
Use a vortex mixer to vigorously agitate the solution.
-
Sonication can be employed to break down any aggregates and enhance dissolution.
-
Gentle warming (e.g., to 37°C) may also aid in solubilizing the compound, but be cautious of potential degradation at higher temperatures.
-
-
Purity Check: If solubility issues persist, consider verifying the purity of your this compound sample, as impurities can affect its solubility characteristics.
Issue 2: Maintaining Solubility in Aqueous Buffers for Biochemical Assays
Problem: this compound precipitates when added to aqueous buffers for biochemical or enzymatic assays.
Possible Causes:
-
High final concentration of the compound.
-
Insufficient concentration of the organic co-solvent in the final assay mixture.
-
pH of the buffer affecting compound stability or solubility.
Solutions:
-
Concentration Optimization: Determine the maximum concentration of this compound that remains soluble in your final assay buffer with an acceptable co-solvent concentration.
-
Co-Solvent Adjustment: While keeping the co-solvent concentration low to avoid interference with the assay, you may need to empirically determine the minimum percentage required to maintain solubility.
-
Use of Solubilizing Excipients: Consider incorporating non-ionic surfactants like Tween 20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) in your assay buffer to help maintain the solubility of the lipophilic compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Cell Culture
This protocol provides a general guideline for preparing a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[5]
Protocol 2: General Method for Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility. This is a widely used technique for improving the solubility of poorly water-soluble drugs.[6]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or other suitable organic solvent
Procedure (Kneading Method):
-
Accurately weigh this compound and the chosen cyclodextrin (a molar ratio of 1:1 or 1:2 is a common starting point).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Gradually add the this compound solution to the cyclodextrin paste in the mortar.
-
Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
Dry the resulting paste in an oven at a controlled temperature or under a vacuum to obtain a solid powder.
-
The resulting powder can be further characterized to confirm complex formation and assess the improvement in aqueous solubility.
Protocol 3: General Method for Preparing a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. This can significantly improve the oral bioavailability of lipophilic drugs.[7][8]
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.[9]
-
Formulation Development:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare different ratios of the oil, surfactant, and co-surfactant.
-
Add an excess amount of this compound to each formulation and mix until it is completely dissolved.
-
-
Self-Emulsification Assessment:
-
Add a small volume of the prepared formulation to a larger volume of water with gentle agitation.
-
Visually observe the formation of an emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates a good self-emulsifying system.
-
-
Characterization: The resulting emulsion can be further characterized for droplet size, zeta potential, and drug release profile.
Signaling Pathway Diagrams
Taraxasterol (B1681928), a closely related triterpenoid (B12794562) to this compound, has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[10] The following diagrams illustrate the potential mechanisms of action.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Modulation of the MAPK Signaling Pathway by this compound.
References
- 1. Showing Compound Taraxasterol acetate (FDB014604) - FooDB [foodb.ca]
- 2. taraxasterol acetate [chembk.com]
- 3. This compound | 6426-43-3 [amp.chemicalbook.com]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
stability of Taraxasteryl acetate under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Taraxasteryl acetate (B1210297) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Taraxasteryl acetate?
For optimal stability, this compound should be stored as a solid at -20°C for long-term storage (months to years) and at 0-4°C for short-term use (days to weeks).[1][2] It is crucial to protect the compound from light.[3][4] When in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for one month, also with protection from light.[3][4] Suppliers suggest a shelf life of over two years if stored properly as a solid.[1]
Q2: How stable is this compound in different solvents?
While specific quantitative data on the stability of this compound in various solvents is limited in publicly available literature, general practice for triterpenoids suggests using aprotic solvents like DMSO for creating stock solutions. For aqueous-based experiments, it is advisable to prepare fresh dilutions from the stock solution immediately before use to minimize potential degradation. The solubility of this compound is reported to be poor in water and DMSO.[3][4]
Q3: What is the expected stability of this compound at different pH values?
Q4: Is this compound sensitive to temperature and light?
Yes, as with many natural products, this compound is likely sensitive to high temperatures and light. It is recommended to handle the compound under subdued light and avoid prolonged exposure to elevated temperatures to prevent potential degradation.[4] Photostability studies, as part of a comprehensive stability assessment, are recommended to quantify this sensitivity.
Q5: What are the likely degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathway for this compound is likely hydrolysis of the acetate ester group to yield Taraxasterol. This can be catalyzed by acidic or basic conditions. Other potential degradation pathways, especially under oxidative or photolytic stress, are not well-documented and would need to be investigated through forced degradation studies.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Prepare fresh stock solutions more frequently. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at or below -20°C and protect from light.[1][3][4] - Verify the purity of the stock solution periodically using a suitable analytical method like HPLC. |
| Loss of compound activity in aqueous buffers | pH-dependent hydrolysis or instability in the aqueous medium. | - Prepare working solutions in buffer immediately before the experiment. - If possible, conduct experiments at a neutral or slightly acidic pH. - Evaluate the stability of this compound in your specific buffer system by incubating it for the duration of your experiment and analyzing for degradation. |
| Appearance of unknown peaks in chromatograms | Degradation of this compound during sample preparation or analysis. | - Minimize sample exposure to light and elevated temperatures. - Use amber vials for sample storage and analysis. - Ensure the mobile phase is compatible with the compound and does not induce degradation. - Perform forced degradation studies to identify potential degradation products and ensure your analytical method can resolve them from the parent compound. |
| Precipitation of the compound in aqueous solutions | Poor aqueous solubility of this compound.[3][4] | - Use a co-solvent like DMSO or ethanol (B145695) to aid dissolution before diluting into an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Consider the use of solubility enhancers such as cyclodextrins. |
Experimental Protocols
A comprehensive assessment of this compound stability should involve forced degradation studies followed by analysis using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
After incubation, cool and neutralize with 0.1 N HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
For solid-state stability, place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
For solution stability, incubate an aliquot of the stock solution at a specific temperature.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance and drug product over time.[1]
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is often required to separate the parent compound from its degradation products.
-
Detection: UV detection is typically used. The wavelength should be chosen to maximize the response for this compound. A photodiode array (PDA) detector is highly recommended as it can provide spectral information and assess peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from any degradation products, process impurities, and excipients.
Data Presentation
The results of forced degradation studies should be summarized in a table to clearly present the extent of degradation under each stress condition.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | Data to be generated | Data to be generated |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 40°C | Data to be generated | Data to be generated |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Data to be generated | Data to be generated |
| Thermal (Solid) | - | 7 days | 80°C | Data to be generated | Data to be generated |
| Photolytic (Solution) | ICH Q1B | - | Room Temp | Data to be generated | Data to be generated |
Note: The above table is a template. The actual conditions and results need to be determined experimentally.
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.
References
minimizing degradation of Taraxasteryl acetate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Taraxasteryl acetate (B1210297) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Taraxasteryl acetate?
A1: The main factors contributing to the degradation of this compound are exposure to suboptimal temperatures, light, oxygen, and inappropriate pH levels.[1] These factors can lead to hydrolysis of the acetate group and oxidation of the triterpenoid (B12794562) structure.
Q2: What is the recommended long-term storage condition for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[2][3] Under these conditions, the compound is reported to be stable for at least four years.[3]
Q3: I need to prepare a stock solution of this compound. What are the best practices for storage?
A3: Stock solutions of this compound are less stable than the solid form. It is recommended to store solutions at -80°C for up to one year or at -20°C for shorter periods.[2] It is crucial to use an inert gas to purge the solvent and to protect the solution from light.[3] Long-term storage of solutions is generally not recommended.
Q4: I've observed a decrease in the purity of my this compound sample over time. What could be the cause?
A4: A decrease in purity is likely due to degradation. The most probable degradation pathways are hydrolysis of the ester linkage, resulting in the formation of Taraxasterol and acetic acid, and oxidation of the triterpenoid backbone. This can be accelerated by improper storage conditions such as exposure to moisture, air, light, or elevated temperatures.
Q5: How can I assess the stability of my this compound sample?
A5: The stability of your sample can be evaluated using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5] This method should be able to separate the intact this compound from its potential degradation products. By monitoring the peak area of this compound and the appearance of new peaks over time, you can quantify the extent of degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Problem 1: Unexpected peaks appear in the chromatogram of a stored sample.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Identify the Degradation Products: The primary degradation product from hydrolysis is Taraxasterol. Other peaks may correspond to oxidation products.
-
Review Storage Conditions: Ensure the sample was stored at the recommended temperature, protected from light, and under an inert atmosphere if in solution.
-
Perform Forced Degradation: To confirm the identity of the degradation peaks, you can perform a forced degradation study as outlined in the Experimental Protocols section. This will help you to generate the potential degradation products under controlled conditions.
-
Problem 2: The concentration of the this compound stock solution has decreased significantly.
-
Possible Cause: Degradation in solution.
-
Troubleshooting Steps:
-
Check Storage Duration and Temperature: Solutions are less stable than the solid compound. Verify that the storage time and temperature have not exceeded the recommended limits.
-
Evaluate Solvent Quality: Ensure that the solvent used was of high purity and free from water and peroxides, which can accelerate degradation.
-
Prepare Fresh Solutions: It is advisable to prepare fresh solutions for critical experiments to ensure accurate concentrations.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability of this compound
| Form | Storage Temperature | Recommended Duration | Expected Stability | Key Considerations |
| Solid | -20°C | ≥ 4 years[3] | High | Protect from light and moisture. |
| Solution | -80°C | Up to 1 year[2] | Moderate | Purge with inert gas; protect from light. |
| Solution | -20°C | Short-term (days to weeks)[6] | Low | Purge with inert gas; protect from light. Not recommended for long-term storage. |
Table 2: Qualitative Degradation Profile of this compound under Stress Conditions
| Stress Condition | Expected Degradation Pathway | Primary Degradation Product(s) |
| Acidic Hydrolysis | Hydrolysis of the ester linkage | Taraxasterol |
| Basic Hydrolysis | Hydrolysis of the ester linkage | Taraxasterol |
| Oxidation | Oxidation of the triterpenoid skeleton | Oxidized derivatives of this compound |
| Photolysis | Photodegradation | Various photoproducts |
| Thermal | Acceleration of hydrolysis and oxidation | Taraxasterol and oxidized derivatives |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Also, heat the stock solution at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with 80% acetonitrile and 20% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify the peak for this compound and any new peaks that correspond to degradation products.
-
Calculate the percentage of degradation.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ijpsm.com [ijpsm.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. medkoo.com [medkoo.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Inconsistent Results in Taraxasteryl Acetate Bioassays
Welcome to the technical support center for Taraxasteryl acetate (B1210297) bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo experiments with Taraxasteryl acetate. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant variability in my cell viability assay results with this compound between experiments. What are the likely causes?
A1: Inconsistent results in cell viability assays, such as the MTT assay, when testing this compound can stem from several factors, primarily related to its hydrophobic nature and cellular interactions.
-
Compound Precipitation: this compound is poorly soluble in aqueous media.[1] When diluting a concentrated DMSO stock into your cell culture medium, the compound can precipitate, leading to an inaccurate final concentration and uneven exposure to the cells.
-
Troubleshooting:
-
Ensure your final DMSO concentration is low (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity.[2]
-
Always add the this compound stock solution to pre-warmed (37°C) culture medium while vortexing to aid dispersion.
-
Perform a stepwise dilution rather than a single large dilution.[1]
-
Visually inspect for precipitates after dilution. If observed, gentle sonication may help.[3]
-
-
-
Inconsistent Cell Seeding Density: The number of cells seeded per well is critical for reproducible results. Overly confluent or sparse cultures can respond differently to treatment.
-
Interference with Assay Reagents: Natural products can sometimes interfere with the colorimetric or fluorometric readouts of viability assays.
-
Troubleshooting:
-
Include a "compound only" control (this compound in media without cells) to check for any direct reaction with the assay reagent (e.g., MTT).
-
Consider using a different viability assay that relies on a different detection principle (e.g., ATP-based luminescence assay).
-
-
Q2: My anti-inflammatory assay results (e.g., nitric oxide production) are not showing a clear dose-response relationship with this compound. Why might this be?
A2: A non-sigmoidal or inconsistent dose-response curve in anti-inflammatory assays with this compound can be due to several issues.
-
Suboptimal Concentration Range: The tested concentrations may be too high or too low to capture the dynamic range of the biological response.
-
Cell Health: If the concentrations of this compound used are cytotoxic, this can confound the measurement of specific anti-inflammatory effects.
-
Troubleshooting:
-
Always perform a cytotoxicity assay concurrently to ensure the tested concentrations for your anti-inflammatory assay are non-toxic.
-
Widen the range of concentrations tested in your initial experiments to identify the optimal range for observing a dose-dependent effect.
-
-
-
Assay Timing: The timing of compound treatment relative to inflammatory stimulation (e.g., with LPS) is crucial.
Q3: I am having trouble preparing a stable stock solution of this compound. What is the best practice?
A3: Due to its hydrophobicity, proper preparation of this compound stock solutions is critical for obtaining reliable bioassay data.
-
Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3]
-
Protocol:
-
Allow the powdered this compound to reach room temperature before opening the vial to prevent condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex vigorously and, if necessary, sonicate in a water bath to ensure complete dissolution.[3]
-
Visually confirm that the solution is clear and free of particulates.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
-
Quantitative Data Summary
The following tables summarize quantitative data for this compound and related compounds in various bioassays. This data can serve as a reference for expected activity ranges.
Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of this compound and Related Compounds
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Taraxerol acetate | COX-1 Inhibition | - | 116.3 µM | [10] |
| Taraxerol acetate | COX-2 Inhibition | - | 94.7 µM | [10] |
| Taraxerol acetate | Cytotoxicity (MTT) | U87 (Glioblastoma) | 28.4 µM (48h) | [10] |
Table 2: In Vivo Anti-inflammatory Activity of Taraxasterol (B1681928)
| Animal Model | Treatment | Dosage | Inhibition (%) | Reference |
| Dimethylbenzene-induced mouse ear edema | Taraxasterol | 10 mg/kg | 57.2% | [11] |
| Carrageenan-induced rat paw edema (at 5h) | Taraxasterol | 10 mg/kg | 69.4% | [11] |
| Cotton pellet-induced rat granuloma | Taraxasterol | 10 mg/kg | 39.7% | [11] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound. Optimization of cell seeding density and incubation times is recommended for each cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for many cancer cell lines) and incubate for 24 hours at 37°C, 5% CO₂.[12]
-
Compound Treatment: Prepare serial dilutions of your this compound DMSO stock in pre-warmed cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing this compound at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13][14]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][14] Mix gently by shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol describes the measurement of NO production in RAW 264.7 macrophage cells treated with this compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[7]
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (in fresh medium) for 1 hour.[7][8]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.[7][9]
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[7]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-570 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-only treated control.
Protocol 3: Prostaglandin E2 (PGE2) Measurement by ELISA
This protocol provides a general workflow for measuring PGE2 levels in the supernatant of cultured cells treated with this compound. It is recommended to follow the specific instructions of the commercial ELISA kit being used.
-
Cell Culture and Treatment: Seed and treat cells (e.g., RAW 264.7 macrophages) with this compound and stimulate with LPS as described in the nitric oxide assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the culture plates to pellet any detached cells and collect the supernatant.
-
ELISA Procedure (General Steps):
-
Prepare PGE2 standards and samples according to the kit's instructions. This may involve dilution of the supernatant.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the PGE2 conjugate (e.g., PGE2-alkaline phosphatase) to the wells.
-
Incubate for the specified time (e.g., 2 hours at room temperature) to allow for competitive binding.[15]
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the recommended wavelength (typically 450 nm).
-
-
Data Analysis: Generate a standard curve and calculate the PGE2 concentration in the samples.
Signaling Pathways and Experimental Workflows
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting logic for addressing precipitation of hydrophobic compounds.
General Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory screening of this compound.
Simplified NF-κB Signaling Pathway Inhibition by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ndsaco.com [ndsaco.com]
- 8. Effects of taraxasterol on iNOS and COX-2 expression in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Taraxasteryl Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Taraxasteryl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Taraxasteryl acetate expected to be low?
This compound, a pentacyclic triterpenoid, possesses a large, lipophilic molecular structure, which contributes to its poor aqueous solubility. This low solubility is a primary factor limiting its dissolution in the gastrointestinal tract, a critical step for absorption and subsequent systemic availability. Like many other triterpenoids, it is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and variable permeability, leading to poor oral bioavailability.
Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several advanced formulation techniques can be employed to improve the solubility and absorption of this compound.[1] These strategies include:
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Nanoparticle-based Drug Delivery Systems: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can encapsulate the lipophilic drug, facilitating its absorption through the lymphatic pathway.[1]
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Complexation: The formation of inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound by encapsulating the non-polar molecule within the cyclodextrin (B1172386) cavity.[1]
Q3: Are there any chemical modification strategies to improve the bioavailability of this compound?
While this compound is already an ester derivative of taraxasterol, further structural modifications are a potential strategy to enhance bioavailability.[1] Creating different salt forms or other ester derivatives could modify the physicochemical properties of the compound to improve its solubility and permeability.[1]
Q4: How can I assess the in vivo bioavailability of my this compound formulation?
In vivo bioavailability is typically assessed through pharmacokinetic studies in animal models, such as rats or mice. This involves oral administration of the formulated this compound, followed by serial blood sampling over a defined period. The concentration of this compound in the plasma is then quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are then calculated to determine the extent and rate of absorption.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution of this compound formulation. | Inefficient particle size reduction; Poor choice of carrier/excipient; Inadequate drug loading in the formulation. | Optimize the formulation process (e.g., homogenization speed, sonication time for nanoparticles; solvent evaporation rate for solid dispersions). Screen different polymers or lipids for better compatibility and solubilization. Re-evaluate the drug-to-carrier ratio. |
| High variability in in vivo pharmacokinetic data. | Inconsistent dosing; Physiological variability in animals; Issues with blood sample collection and processing. | Ensure accurate and consistent administration of the formulation. Use a sufficient number of animals to account for biological variation. Standardize blood collection, handling, and storage procedures to maintain sample integrity. |
| No significant improvement in bioavailability compared to the unformulated drug. | The chosen formulation strategy is not optimal for this compound; The formulation is not stable in the gastrointestinal environment; First-pass metabolism is a significant barrier. | Explore alternative formulation strategies (e.g., if nanoparticles fail, try a lipid-based system). Incorporate enteric coatings to protect the formulation from gastric degradation. Investigate the potential for co-administration with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) if first-pass metabolism is suspected. |
| Difficulty in quantifying this compound in plasma samples. | Low plasma concentrations due to poor absorption; Matrix effects in the biological sample interfering with the assay; Instability of the analyte during sample processing. | Optimize the LC-MS/MS method for higher sensitivity (e.g., adjust ionization source parameters, use a more sensitive transition). Employ more rigorous sample preparation techniques like solid-phase extraction to remove interfering substances. Conduct stability studies of this compound in plasma under different storage conditions. |
Quantitative Data Summary
Due to the limited availability of direct in vivo pharmacokinetic data for enhanced this compound formulations, the following table presents illustrative data based on improvements observed for structurally similar, poorly soluble triterpenoids (e.g., lupeol (B1675499) acetate) when formulated using advanced drug delivery systems. These values are intended to provide a general indication of the potential for bioavailability enhancement.
| Formulation Strategy | Illustrative Improvement in Cmax (Fold Increase) | Illustrative Improvement in AUC (Fold Increase) | Rationale for Improvement |
| Nanoparticles | 2 - 5 | 3 - 7 | Increased surface area enhances dissolution rate and saturation solubility. |
| Solid Dispersion | 1.5 - 4 | 2 - 6 | Improved wettability and molecular dispersion of the drug in a hydrophilic carrier. |
| SEDDS/SMEDDS | 3 - 8 | 4 - 10 | Formation of fine oil-in-water emulsions in the GI tract, promoting absorption via the lymphatic system and bypassing first-pass metabolism. |
| Lupeol Acetate (vs. Lupeol) | - | - | While specific fold-increase data is not readily available, studies indicate lupeol acetate has better bioavailability than lupeol.[2] |
Experimental Protocols
Preparation of this compound Loaded Nanoparticles (Illustrative Protocol)
Method: Emulsification-Solvent Evaporation Method
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
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Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
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Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
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Washing: Wash the nanoparticles with purified water multiple times to remove excess PVA and unencapsulated drug.
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Lyophilization: Resuspend the washed nanoparticles in a small amount of water and freeze-dry to obtain a powder for long-term storage and in vivo studies.
In Vivo Pharmacokinetic Study in Rats (Illustrative Protocol)
Animal Model: Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before oral administration, with free access to water.
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Dosing: Administer the this compound formulation (e.g., nanoparticle suspension) or a control suspension (unformulated drug) orally via gavage at a predetermined dose.
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Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
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Sample Storage: Store the plasma samples at -80°C until analysis.
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Plasma Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
Technical Support Center: High-Purity Taraxasteryl Acetate Purification
Welcome to the technical support center for the refining and purification of high-purity Taraxasteryl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common challenges and to offer clear, actionable protocols for achieving high-purity Taraxasteryl acetate in a laboratory setting.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound After Extraction and Initial Purification
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Question: We are experiencing a significantly lower than expected yield of this compound from our plant material. What are the potential causes and how can we improve our yield?
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Answer: Low yields can stem from several factors, from the initial extraction to subsequent purification steps. Key areas to investigate include the extraction efficiency and potential loss during purification. The choice of extraction method and solvent is critical; for instance, techniques like ultrasound-assisted extraction may offer higher efficiency than traditional maceration. It is also essential to optimize parameters such as solvent-to-material ratio, extraction time, and temperature to maximize the recovery of this compound.
Issue 2: Co-elution of Impurities During Column Chromatography
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Question: During column chromatography, we are observing that impurities are co-eluting with our desired this compound fractions, resulting in a product of insufficient purity. How can we resolve this?
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Answer: Co-elution is a common challenge in the purification of structurally similar compounds like triterpenoids. To improve separation, consider the following:
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Solvent System Optimization: The polarity of the mobile phase is a critical factor. A systematic adjustment of the solvent system, for example by using a gradient of hexane (B92381) and ethyl acetate, can enhance the resolution between this compound and closely related impurities.
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Stationary Phase Selection: If optimizing the mobile phase is insufficient, consider using a different stationary phase. While silica (B1680970) gel is common, other adsorbents like alumina (B75360) may offer different selectivity.
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Sample Load: Overloading the column can lead to poor separation. Ensure that the amount of crude extract applied to the column is appropriate for its size.
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Issue 3: Difficulty in Achieving Crystallization of Purified this compound
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Question: Our purified this compound remains as an oil or amorphous solid and fails to crystallize, preventing us from obtaining a high-purity crystalline product. What steps can we take to induce crystallization?
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Answer: The crystallization of triterpenoids can be challenging. Several factors influence the crystallization process:
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Solvent Selection: The choice of solvent is crucial. A good crystallization solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures. Experiment with a range of solvents or solvent mixtures, such as ethanol/water or acetone/hexane.
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Temperature Control: The rate of cooling plays a significant role. Slow cooling allows for the formation of well-ordered crystals. Avoid rapid cooling, which can lead to precipitation of an amorphous solid.
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Seeding: If you have a small amount of crystalline this compound, adding a seed crystal to a supersaturated solution can initiate crystallization.
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Purity: The presence of impurities can inhibit crystallization. If the product fails to crystallize, it may be necessary to repeat the column chromatography step to achieve higher purity.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude extracts of this compound?
A1: Crude extracts from plant sources typically contain a complex mixture of compounds. Common impurities that may be co-extracted with this compound include other triterpenoids (such as taraxasterol (B1681928), α- and β-amyrin), sterols (like β-sitosterol and stigmasterol), and fatty acids.[1] The structural similarity of these compounds to this compound can make their separation challenging.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound.[2] Other techniques such as Thin Layer Chromatography (TLC) can be used for rapid, qualitative analysis of fractions during column chromatography. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Q3: What is a recommended solvent system for the recrystallization of this compound?
A3: While the optimal solvent system should be determined experimentally, common choices for the recrystallization of triterpenoids include mixtures of a solvent in which the compound is soluble (e.g., acetone, ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexane, water). A mixture of ethyl acetate and hexane is often a good starting point for triterpenoid (B12794562) acetates.
Data Presentation: Comparison of Purification Techniques
Due to the lack of specific comparative data in the available literature, the following table provides an illustrative comparison of key parameters for different purification techniques. Researchers should aim to generate their own data to determine the most effective method for their specific needs.
| Purification Technique | Key Parameters to Evaluate | Expected Outcome |
| Column Chromatography | Stationary Phase, Mobile Phase Composition, Sample Load, Flow Rate | Isolation of this compound from major impurities. Purity is dependent on the optimization of parameters. |
| Recrystallization | Solvent System, Cooling Rate, Seeding | Increase in purity of the final product. Yield may be lower due to loss in the mother liquor. |
| Preparative HPLC | Column Type, Mobile Phase, Injection Volume | High-purity this compound. Typically used for final polishing or small-scale purification due to higher cost and lower capacity. |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
This protocol describes a general procedure for the solvent extraction of this compound from dried plant material.
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Material Preparation: The plant material (e.g., from Taraxacum officinale) should be dried and ground to a fine powder to increase the surface area for extraction.
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Solvent Extraction: The powdered material is extracted with a suitable solvent. Non-polar solvents such as hexane or chloroform (B151607) are often used for the extraction of triterpenoids.[3] The extraction can be performed using a Soxhlet apparatus or by maceration with continuous stirring.
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Filtration and Concentration: After the extraction period, the mixture is filtered to remove the solid plant material. The resulting filtrate, containing the crude extract, is then concentrated under reduced pressure using a rotary evaporator to yield the crude this compound extract.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
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Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase using a slurry method with a non-polar solvent like hexane.
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Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.
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Elution: The column is eluted with a solvent system of increasing polarity. A common mobile phase is a gradient of hexane and ethyl acetate. The elution is started with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and the polarity is gradually increased.
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Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed by TLC to identify those containing this compound.
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Product Isolation: Fractions containing pure this compound are combined and the solvent is removed by rotary evaporation to yield the purified product.
Protocol 3: Recrystallization for Final Purification
This protocol outlines the steps for the final purification of this compound by recrystallization.
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Solvent Selection: The purified this compound from column chromatography is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane).
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Hot Filtration (Optional): If any insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
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Crystal Collection: The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.
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Drying: The pure crystals of this compound are then dried in a vacuum oven at a low temperature.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
addressing matrix effects in LC-MS analysis of Taraxasteryl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Taraxasteryl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous metabolites.[2] These co-eluting substances can either suppress or enhance the analyte's signal during the ionization process in the mass spectrometer, leading to inaccurate and imprecise quantification.[2][3]
Q2: Why are matrix effects a significant concern for the analysis of Taraxasteryl acetate?
A2: this compound, a triterpenoid (B12794562), is often extracted from complex biological or plant matrices.[3][4] These matrices contain numerous endogenous compounds that can co-extract with the analyte. Given that this compound is practically insoluble in water and soluble in organic solvents, extraction methods are likely to co-extract other lipophilic compounds.[5][6] These co-extracted compounds can interfere with the ionization of this compound, potentially compromising the accuracy, reproducibility, and sensitivity of the analytical method.[7]
Q3: How can I detect and assess matrix effects for this compound?
A3: The most common and quantitative method to assess matrix effects is the post-extraction spike method.[8] This involves comparing the peak area of this compound in a solution prepared in a pure solvent (neat solution) with the peak area of the analyte spiked into an extracted blank matrix sample (a sample processed through the entire sample preparation procedure without the analyte).[6] A significant difference between these responses indicates the presence of matrix effects (ion suppression or enhancement).[6]
Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where matrix effects are most pronounced.[9]
Q4: What are the common strategies to minimize or compensate for matrix effects?
A4: Strategies to address matrix effects can be categorized into three main areas:
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Sample Preparation: The goal is to remove interfering components from the sample before LC-MS analysis. Common techniques include:
-
Liquid-Liquid Extraction (LLE): Utilizes the differential solubility of the analyte and matrix components in immiscible solvents.[8]
-
Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively retain the analyte while matrix components are washed away, or vice-versa.[8]
-
Protein Precipitation (PPT): A simpler but often less clean method that removes proteins from the sample, though it may leave other matrix components like phospholipids.[8][10]
-
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from interfering matrix components is a crucial step. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[7][11]
-
Compensation/Correction:
-
Internal Standards (IS): The use of an internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, is the most effective way to compensate for matrix effects.[7][12] The IS is added to all samples and standards and experiences the same matrix effects as the analyte, allowing for accurate correction.
-
Standard Addition Method: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. This is particularly useful when a suitable internal standard is not available or when the matrix composition varies significantly between samples.[13][14]
-
Q5: How do I choose an appropriate internal standard for this compound analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H atoms).[12] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, ensuring it experiences the same degree of matrix effect.[12]
If a SIL-IS for this compound is not commercially available, a structural analog can be used as an alternative.[12] A suitable structural analog should have similar:
-
Physicochemical properties (solubility, pKa)
-
Extraction recovery
-
Chromatographic retention time
-
Ionization response to this compound
It is critical to validate that the chosen structural analog adequately compensates for the matrix effects on this compound.[15]
Q6: What is the standard addition method and when should I use it?
A6: The standard addition method is a calibration technique where the analytical signal is measured for the unknown sample, and then for the unknown sample spiked with known concentrations of the analyte standard.[16] This process creates a calibration curve within the matrix of each sample, effectively correcting for matrix-induced signal changes.[16]
This method is particularly useful in the following scenarios:
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When a suitable internal standard is not available.[15]
-
When the sample matrix is complex and varies significantly from sample to sample.[14]
-
When it is difficult to obtain a blank matrix for preparing matrix-matched calibrants.[14]
A drawback of this method is that it requires more sample and a separate analysis for each spike level for every unknown sample, which can be time-consuming.[13]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor reproducibility and accuracy in this compound quantification. | - Uncompensated matrix effects.- Inconsistent sample preparation.- Inappropriate internal standard. | - Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.- Improve Sample Cleanup: Switch to a more rigorous sample preparation technique (e.g., from PPT to SPE or LLE).- Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting interferences.- Use a Suitable Internal Standard: If not already in use, incorporate a stable isotope-labeled or a well-validated structural analog internal standard.[12]- Consider Standard Addition: If an appropriate IS is not available, use the standard addition method for quantification.[16] |
| Significant ion suppression or enhancement is observed. | - Co-elution of matrix components (e.g., phospholipids, salts).- Inefficient sample cleanup. | - Optimize Sample Preparation: For biological fluids, consider methods that specifically target the removal of phospholipids, such as HybridSPE®.[17]- Modify Chromatographic Conditions: Adjust the mobile phase or gradient to shift the retention time of this compound away from the region of suppression/enhancement.- Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[9] |
| No commercially available stable isotope-labeled internal standard for this compound. | - this compound is a specialized natural product. | - Search for a Structural Analog: Identify a commercially available triterpenoid with a similar structure and physicochemical properties. Validate its performance as an internal standard by assessing its ability to track the matrix effects on this compound.- Custom Synthesis: For long-term projects, consider custom synthesis of a SIL-IS for this compound.- Employ the Standard Addition Method: This is a robust alternative for accurate quantification in the absence of a suitable internal standard.[13][14] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the calculation of the Matrix Factor (MF) to quantitatively determine the extent of ion suppression or enhancement.
1. Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike this compound and the internal standard (if used) into the final mobile phase solvent at a low and a high concentration (e.g., LLOQ and ULOQ levels).
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Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through the entire sample preparation procedure. In the final step, spike the extracted matrix with this compound and the IS to the same concentrations as in Set A.
-
Set C (Matrix-Spiked Samples): Spike the blank matrix with this compound and the IS at the same low and high concentrations before starting the sample preparation procedure. (This set is used to determine recovery, not matrix effect directly).
2. LC-MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS method.
3. Data Analysis and Calculation:
-
Matrix Factor (MF):
- MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
- An MF < 1 indicates ion suppression.
- An MF > 1 indicates ion enhancement.
- An MF = 1 indicates no matrix effect.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
- Calculate the MF for both the analyte and the IS.
- IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Recovery:
- Recovery (%) = [(Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B)] * 100
Protocol 2: Generic Liquid-Liquid Extraction (LLE) for this compound from Plasma
Given that this compound is a non-polar compound, LLE with a water-immiscible organic solvent is a suitable approach for extraction from aqueous biological matrices like plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex vigorously for 2 minutes.
2. Phase Separation:
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
3. Extraction:
-
Carefully transfer the upper organic layer to a clean tube.
4. Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
5. Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS analysis.
Protocol 3: Method of Standard Additions
This protocol outlines the procedure for a single-point standard addition for one unknown sample.
1. Prepare Sample Aliquots:
-
Aliquot the unknown sample into at least four separate tubes (e.g., 100 µL each).
2. Spike with Standard:
-
Tube 1 (Unspiked): Add a small volume of solvent (the same solvent as the standard) to this tube.
-
Tube 2, 3, 4 (Spiked): Add increasing known amounts of this compound standard solution to these tubes to achieve a range of added concentrations (e.g., 0.5x, 1x, and 2x the expected sample concentration).
3. Process and Analyze:
-
Process all four samples through the established sample preparation and LC-MS analysis method.
4. Data Analysis:
-
Plot the measured peak area on the y-axis versus the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original, unspiked sample.
Quantitative Data Summary
The following table illustrates how to present data from a matrix effect assessment experiment as described in Protocol 1.
| Parameter | Low QC (ng/mL) | High QC (ng/mL) | Acceptance Criteria |
| Mean Analyte Peak Area (Set A - Neat) | 50,000 | 500,000 | - |
| Mean Analyte Peak Area (Set B - Post-Spike) | 40,000 | 410,000 | - |
| Matrix Factor (MF) | 0.80 | 0.82 | Ideally close to 1 |
| Mean IS Peak Area (Set A - Neat) | 100,000 | 100,000 | - |
| Mean IS Peak Area (Set B - Post-Spike) | 81,000 | 83,000 | - |
| IS Matrix Factor (MF_IS) | 0.81 | 0.83 | - |
| IS-Normalized Matrix Factor (MF/MF_IS) | 0.99 | 0.99 | CV ≤ 15% across lots |
| Recovery (%) | 92% | 95% | Consistent and precise |
In this example, both the analyte and the internal standard show approximately 20% ion suppression. However, because the IS tracks the analyte's suppression almost perfectly, the IS-Normalized Matrix Factor is close to 1, indicating that the use of this internal standard effectively compensates for the matrix effect.
Visualizations
Caption: Workflow for identifying and addressing matrix effects.
Caption: Logic of the standard addition method for quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C32H52O2 | CID 13889352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Taraxasterol acetate (FDB014604) - FooDB [foodb.ca]
- 6. taraxasterol acetate [chembk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Rapid identification of triterpenoid sulfates and hydroxy fatty acids including two new constituents from Tydemania expeditionis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. This compound | Antibacterial | TargetMol [targetmol.com]
- 14. resolian.com [resolian.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dosage for Taraxasteryl Acetate in Cell Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Taraxasteryl acetate (B1210297) in cell-based assays. Here you will find frequently asked questions, troubleshooting advice, and detailed protocols to help optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Taraxasteryl acetate and how does it differ from Taraxasterol (B1681928)?
A1: this compound is the acetylated form of Taraxasterol, a pentacyclic triterpenoid (B12794562) found in plants like dandelion (Taraxacum officinale).[1] While both compounds are studied for their pharmacological properties, their biological activities and potency may differ due to the acetate group. Taraxasterol has demonstrated anti-inflammatory, anti-oxidative, and anti-cancer properties.[2][3] this compound has also been shown to possess anti-inflammatory activity and affect the heat shock protein response.[4] It's crucial to note which compound is being used as their effects and optimal concentrations may vary.
Q2: How should I dissolve and store this compound for cell culture experiments?
A2: this compound is a lipophilic compound. For cell-based assays, it is recommended to:
-
Preparation : First, dissolve the compound in a sterile, high-quality solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).[5][6] Sonication may aid in complete dissolution.[7]
-
Working Solution : Dilute the stock solution in your complete cell culture medium to the final desired concentrations immediately before treating your cells.
-
Solvent Concentration : Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
-
Storage : Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: What is a recommended starting concentration range for this compound?
A3: For a novel compound or a new cell line, it is always best to perform a dose-response experiment to determine the optimal concentration. Based on studies of the related compound Taraxasterol, a broad starting range of 1 µM to 100 µM is advisable for initial screening in cell viability assays.[5][6] Some studies on Taraxasterol have shown IC50 values (the concentration that inhibits 50% of cell viability) ranging from approximately 30 µM to over 100 µM depending on the cell line and incubation time.[5][6]
Q4: What are the known biological activities and mechanisms of this compound and related compounds?
A4:
-
This compound : Has demonstrated anti-inflammatory effects by reducing reactive oxygen species (ROS) and reactive nitrogen species (RNS) in neutrophils.[4] It also shows a dual effect on the heat shock protein 72 (hsp72) response, inhibiting it in stimulated cells while stimulating it in unstimulated cells.[4]
-
Taraxasterol (related compound) : Exhibits strong anti-cancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation and migration in various cancer cell lines, including lung, prostate, and liver cancer.[5][8][9] Its mechanisms often involve the modulation of key signaling pathways such as PI3K/Akt, Wnt/β-catenin, and EGFR.[3][8][9]
Troubleshooting Guide
Issue 1: High levels of cell death are observed across all tested concentrations, including very low ones.
-
Possible Cause 1: Solvent Toxicity. The concentration of your solvent (e.g., DMSO) in the final culture medium may be too high.
-
Solution: Ensure the final DMSO concentration does not exceed 0.1%. Prepare a "vehicle control" (medium with the same final DMSO concentration but without this compound) to compare against your treated cells.
-
-
Possible Cause 2: High Compound Cytotoxicity. The cell line you are using may be exceptionally sensitive to this compound.
-
Solution: Expand your dose-response curve to include a much lower range of concentrations (e.g., in the nanomolar range) to identify a non-toxic effective dose.
-
Issue 2: The compound precipitates out of the solution when added to the cell culture medium.
-
Possible Cause: Poor Solubility. this compound is hydrophobic and may have limited solubility in aqueous culture media, especially at higher concentrations.
-
Solution: Ensure the stock solution in DMSO is fully dissolved before diluting it into the medium; gentle warming or sonication of the stock may help.[7] When diluting, add the stock solution to the medium dropwise while vortexing to facilitate mixing. Avoid using concentrations that exceed the compound's solubility limit in your media.
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Inconsistent Dosing. This can be due to incomplete dissolution of the stock solution or degradation of the compound.
-
Solution: Always ensure the stock solution is fully dissolved. Prepare fresh working dilutions from the stock for each experiment.
-
-
Possible Cause 2: Uneven Cell Seeding. Variation in the number of cells seeded per well can lead to significant variability in results.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. To minimize "edge effects," consider not using the outer wells of the plate for critical experimental groups.
-
Data Presentation: Effective Concentrations
The following table summarizes effective concentrations and IC50 values for the related compound Taraxasterol in various cancer cell lines, which can serve as a reference for designing initial experiments with this compound.
| Compound | Cell Line | Cell Type | Assay | Duration | Effective Concentration / IC50 | Citation |
| Taraxasterol | PC3 | Prostate Cancer | MTT | 24 h | IC50: 114.68 µM | [6] |
| Taraxasterol | PC3 | Prostate Cancer | MTT | 48 h | IC50: 108.70 µM | [6] |
| Taraxasterol | PC3 | Prostate Cancer | MTT | 72 h | IC50: 49.25 µM | [6] |
| Taraxasterol | DU145 | Prostate Cancer | CCK-8 | 48 h | IC50: 56 µM | [5] |
| Taraxasterol | PC3 | Prostate Cancer | CCK-8 | 48 h | IC50: 30 µM | [5] |
| Taraxasterol | A549 | Lung Cancer | - | 48 h | Reduced viability to 56% at 25 µM | [10] |
| Taraxasterol | LLC & SPC-A1 | Lung Cancer | CCK-8 | 24-72 h | Inhibited growth in a dose-dependent manner | [8] |
| Taraxasterol | HeLa-S3 | Cervical Cancer | MTT | 24 h | Significant viability decrease at 0.5 µg/mL | [11] |
Experimental Protocols
Protocol: Determining IC50 using an MTT Cell Viability Assay
This protocol provides a standard method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well flat-bottom plates
-
This compound
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DMSO (cell culture grade)
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Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create 2X working solutions (e.g., for final concentrations of 1, 5, 10, 25, 50, 75, 100 µM). Include a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells are 100% viable). Plot the cell viability (%) against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows for dosage optimization and troubleshooting.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting flowchart for common experimental issues.
Signaling Pathway
The following diagram illustrates a simplified apoptosis pathway modulated by the related compound Taraxasterol in cancer cells, as suggested by multiple studies.[8]
Caption: Simplified apoptosis pathway modulated by Taraxasterol.
References
- 1. This compound [benchchem.com]
- 2. Occurrence of taraxerol and taraxasterol in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taraxasterol exhibits dual biological effects on anti-aging and anti-cancer in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tmrjournals.com [tmrjournals.com]
Technical Support Center: Chemical Synthesis of Taraxasteryl Acetate
Welcome to the technical support center for the chemical synthesis of Taraxasteryl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis process.
Troubleshooting Guide
This guide addresses common issues encountered during the chemical synthesis of Taraxasteryl acetate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Steric Hindrance: The hydroxyl group on Taraxasterol is sterically hindered, making it less reactive. 2. Insufficient Reagent Activity: Old or low-quality acetic anhydride (B1165640) or pyridine (B92270) can lead to poor reaction efficiency. 3. Presence of Water: Moisture in the reaction can hydrolyze acetic anhydride. | 1. Use a Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to the reaction mixture. DMAP is an effective acylation catalyst for sterically hindered alcohols. 2. Use Fresh Reagents: Ensure acetic anhydride is fresh and pyridine is anhydrous. Distill pyridine if necessary. 3. Dry Glassware and Solvents: Thoroughly dry all glassware and use anhydrous solvents to prevent hydrolysis of the acetylating agent. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: The temperature may be too low for the sterically hindered alcohol to react fully. 3. Inadequate Stoichiometry: The molar ratio of acetic anhydride to Taraxasterol may be insufficient. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (Taraxasterol). 2. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60°C) to increase the reaction rate. 3. Increase Acetic Anhydride: Use a larger excess of acetic anhydride (e.g., 5-10 equivalents). |
| Formation of Side Products | 1. Reaction with Pyridine: Acetic anhydride can react with pyridine to form a colored N-acetylpyridinium species, especially at higher temperatures.[1] 2. Degradation of Starting Material: Prolonged heating or harsh acidic/basic conditions can lead to the degradation of Taraxasterol. | 1. Control Temperature: Maintain a moderate reaction temperature. 2. Minimize Reaction Time: Once the reaction is complete (as monitored by TLC), proceed with the work-up promptly. |
| Difficulty in Product Purification | 1. Removal of Pyridine: Pyridine has a high boiling point and can be difficult to remove completely. 2. Separation from Unreacted Taraxasterol: Taraxasterol and this compound have similar polarities, making chromatographic separation challenging. | 1. Aqueous Wash: During work-up, wash the organic layer with an acidic solution (e.g., 1M HCl or aqueous CuSO4) to protonate and remove pyridine into the aqueous phase. 2. Column Chromatography: Use a high-quality silica (B1680970) gel for column chromatography. A solvent system with a low polarity, such as a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 2% and gradually increasing), can effectively separate the product from the starting material. |
| Product Crystallization Issues | 1. Impurities: Residual pyridine or other impurities can inhibit crystallization. 2. Solvent Choice: An inappropriate solvent may be used for recrystallization. | 1. Ensure High Purity: Purify the product thoroughly using column chromatography before attempting recrystallization. 2. Solvent Screening: Screen various solvents for recrystallization. A mixture of a good solvent (e.g., dichloromethane (B109758) or acetone) and a poor solvent (e.g., methanol (B129727) or hexane) often yields good crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chemical synthesis of this compound?
A1: The most common method is the acetylation of Taraxasterol using acetic anhydride as the acetylating agent and pyridine as a basic solvent and catalyst.[2][3] Due to the sterically hindered nature of the hydroxyl group in Taraxasterol, a more potent catalyst like 4-dimethylaminopyridine (DMAP) is often added to improve the reaction rate and yield.[4]
Q2: Why is my reaction yield for this compound synthesis consistently low?
A2: Low yields are a common challenge in the acetylation of sterically hindered alcohols like Taraxasterol. Key factors include incomplete reaction due to steric hindrance, use of non-anhydrous reagents and solvents leading to hydrolysis of acetic anhydride, and suboptimal reaction conditions (time, temperature). To improve the yield, consider adding a catalyst like DMAP, ensuring all reagents and glassware are dry, and optimizing the reaction time and temperature by monitoring the reaction progress with TLC.
Q3: How can I effectively remove the pyridine from my reaction mixture after the synthesis?
A3: Pyridine can be effectively removed during the work-up procedure by washing the organic extract with an acidic aqueous solution, such as 1M hydrochloric acid (HCl) or a saturated copper(II) sulfate (B86663) (CuSO4) solution. Pyridine, being basic, will react with the acid to form a water-soluble salt that partitions into the aqueous layer.
Q4: What is a suitable solvent system for the purification of this compound by column chromatography?
A4: A common solvent system for the purification of triterpenoid (B12794562) acetates like this compound by silica gel column chromatography is a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether. Typically, the elution is started with a low concentration of ethyl acetate (e.g., 2%) and the polarity is gradually increased to effectively separate the less polar this compound from the more polar unreacted Taraxasterol.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction and check the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. The appearance of a singlet around 2.05 ppm in the 1H NMR spectrum is characteristic of the acetyl protons.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the chemical synthesis of this compound. Please note that actual results may vary based on experimental specifics.
| Method | Catalyst | Reaction Time | Temperature | Typical Yield | Purity |
| Acetic Anhydride/Pyridine | None | 24-48 hours | Room Temp. | Low to Moderate | Moderate |
| Acetic Anhydride/Pyridine | DMAP (catalytic) | 4-12 hours | Room Temp. | High | High |
| Acetic Anhydride/Pyridine | DMAP (catalytic) | 2-4 hours | 40-60°C | Very High | High |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using DMAP as a Catalyst
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.
-
Use anhydrous pyridine and fresh acetic anhydride.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Taraxasterol (1 equivalent) in anhydrous pyridine (10 mL per gram of Taraxasterol).
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Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution and stir until it dissolves.
-
Cool the mixture to 0°C in an ice bath.
-
-
Acetylation:
-
Slowly add acetic anhydride (5 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material (Taraxasterol) is no longer visible.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench the excess acetic anhydride by slowly adding methanol.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to obtain pure this compound as a white solid.
-
-
Characterization:
-
Confirm the structure and purity of the final product using NMR, HPLC, and MS.
-
Visualizations
References
- 1. A product from the reaction of pyridine with acetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
mitigating off-target effects of Taraxasteryl acetate in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and detailed protocols to help you effectively use Taraxasteryl acetate (B1210297) in your research while mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Taraxasteryl acetate and what are its primary known targets?
This compound is a pentacyclic triterpenoid (B12794562) natural product with demonstrated anti-inflammatory and anti-cancer properties.[1][2] Its primary known molecular targets include proteins involved in cell proliferation and inflammation, such as RNF31, and it has been shown to modulate key signaling pathways like NF-κB, PI3K/AKT, and MAPK.[3][4][5]
Q2: What are the potential off-target effects of this compound?
While a comprehensive off-target profile for this compound is not publicly available, its classification as a pentacyclic triterpenoid suggests potential for interactions with multiple cellular targets.[6][7] Triterpenoids, in general, can modulate various signaling pathways, and off-target effects may arise from interactions with kinases, phosphatases, or other enzymes.[5][6] Researchers should be aware of the possibility of observing phenotypes that are independent of the intended target.
Q3: How can I be sure that my observed experimental phenotype is due to on-target activity of this compound?
Confirming on-target activity is crucial. Here are several strategies:
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Use a structurally unrelated inhibitor: If another compound that targets the same protein or pathway but has a different chemical structure elicits the same phenotype, it strengthens the evidence for on-target activity.
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Perform a rescue experiment: If possible, overexpressing the target protein might "rescue" or reverse the phenotype induced by this compound.
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Conduct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target within the cell.[8]
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Dose-response relationship: A clear and consistent dose-response curve for the observed phenotype is indicative of a specific interaction.[8]
Q4: I am observing significant cytotoxicity in my experiments. How can I determine if this is an off-target effect?
High concentrations of any small molecule can lead to cytotoxicity. To distinguish between on-target mediated cell death and non-specific toxicity:
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Determine the cytotoxic threshold: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to identify the concentration range that is non-toxic to your specific cell line.[8]
-
Use the lowest effective concentration: Conduct your functional experiments using the lowest concentration of this compound that still elicits the desired on-target effect.[9]
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Test on non-cancerous cell lines: Comparing the cytotoxic effects on cancerous versus non-cancerous or "normal" cell lines can provide insights into tumor-specific effects versus general cytotoxicity. Some studies have indicated that taraxasterol (B1681928), a related compound, shows no toxicity to non-cancerous cells.
Q5: My results with this compound are inconsistent. What are the common causes of variability?
Inconsistent results with small molecule inhibitors can stem from several factors:[8]
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Compound stability and solubility: Ensure proper storage of this compound and check for precipitation in your working solutions. Prepare fresh dilutions for each experiment.[10]
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Cell culture conditions: Use cells within a consistent and low passage number range. Variations in cell density at the time of treatment can also impact results.[8]
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Experimental parameters: Standardize incubation times, reagent preparation, and readout methods across all experiments.[8]
Troubleshooting Guides
Table 1: Troubleshooting Unexpected or Inconsistent Results
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in cell viability assays | Cell passage number variability | Use cells within a defined, low-passage number range.[8] |
| Compound solubility issues | Visually inspect stock and working solutions for precipitates. Prepare fresh dilutions for each experiment.[8] | |
| Inconsistent incubation time | Standardize the incubation time with the inhibitor across all experiments.[8] | |
| Observed phenotype does not match known on-target effects | Off-target effects | Use a structurally different inhibitor for the same target to confirm the phenotype.[10] Perform target engagement assays (e.g., CETSA) to verify binding.[8] |
| High inhibitor concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration.[10] | |
| High background or non-specific effects in assays | Inhibitor concentration is too high | Lower the concentration of this compound to the lowest effective dose.[9] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.5%) and consistent across all wells, including controls.[10] | |
| No observable effect of the inhibitor | Degraded inhibitor | Use a fresh aliquot from a properly stored stock.[10] |
| Inaccurate concentration | Verify calculations and ensure proper calibration of pipettes.[10] | |
| Low cell permeability | While not extensively documented for this compound, consider this possibility and consult literature for related compounds.[9] |
Quantitative Data Summary
Table 2: IC50 Values of Taraxasterol and this compound in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Time Point | IC50 (µM) |
| Taraxasterol | PC3 | Prostate Cancer | 24h | 114.68 ± 3.28 |
| 48h | 108.70 ± 5.82 | |||
| 72h | 49.25 ± 3.22 | |||
| DU145 | Prostate Cancer | 48h | 56 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24h | 439.37 ± 6.8 | |
| 48h | 213.27 ± 5.78 | |||
| 72h | 121 ± 7.98 | |||
| 96h | 27.86 ± 9.66 | |||
| This compound | AGS | Human Gastric Epithelial | Not Specified | Less effective than Taraxerol |
Note: Data for Taraxasterol is included as a closely related compound, which may provide insights into the activity of this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
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Cells of interest
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96-well plates
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This compound stock solution (in DMSO)
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO at the highest concentration used for the compound).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation of p65 and the degradation of IκBα.
Materials:
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Cells of interest
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6-well plates
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This compound
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Stimulant (e.g., TNF-α or LPS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
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HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound for a specified time, then stimulate with an appropriate agent (e.g., TNF-α) to activate the NF-κB pathway.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Western Blot for PI3K/AKT Pathway Activation
This protocol measures changes in the phosphorylation of AKT.
Materials:
-
Same as for NF-κB Western blot, with the exception of primary antibodies.
-
Primary antibodies (anti-p-AKT (Ser473), anti-AKT, anti-β-actin)
Procedure:
The procedure is the same as for the NF-κB Western blot, with the following modifications:
-
Cell Treatment: After pre-treatment with this compound, you may need to stimulate the cells with a growth factor (e.g., IGF-1 or EGF) to activate the PI3K/AKT pathway, depending on the cell line's basal activity.
-
Antibody Incubation: Use primary antibodies specific for phosphorylated and total AKT.
Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Logical Relationship for Mitigating Off-Target Effects
Caption: Decision-making flowchart for mitigating off-target effects.
References
- 1. CAS 6426-43-3 | this compound [phytopurify.com]
- 2. This compound | C32H52O2 | CID 13889352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 4. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Pentacyclic Triterpenoids in Non-Small Cell Lung Cancer: The Mechanisms of Action and Therapeutic Potential [mdpi.com]
- 6. Role of Pentacyclic Triterpenoids in Chemoprevention and Anticancer Treatment: An Overview on Targets and Underling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
improving the signal-to-noise ratio in NMR analysis of Taraxasteryl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) during the NMR analysis of Taraxasteryl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my ¹³C NMR spectrum for Taraxasteryl acetate so weak?
A1: Low signal-to-noise in ¹³C NMR is a common challenge due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C isotope compared to ¹H.[1] For a complex molecule like this compound, the presence of numerous quaternary carbons, which have long relaxation times, further contributes to weak signals.[2] Optimizing sample preparation and experimental parameters is crucial to overcome this inherent low sensitivity.[1]
Q2: How much this compound do I need for a good NMR spectrum?
A2: For a ¹H NMR spectrum, a concentration of 5-25 mg of this compound in 0.5-0.7 mL of deuterated solvent is generally recommended.[2][3] For the less sensitive ¹³C NMR, a higher concentration is necessary to obtain a good signal in a reasonable timeframe.[2][3] It is often best to use as much sample as will fully dissolve in the appropriate solvent volume.[1]
Q3: What can I do if I have a very limited amount of this compound?
A3: If your sample is limited, consider using specialized NMR tubes, such as Shigemi tubes. These are designed to achieve the required sample height with a smaller volume (e.g., 250 µL), which effectively increases the concentration of your sample within the detection coil.[4]
Q4: Can my choice of deuterated solvent affect the signal intensity?
A4: Yes, the choice of solvent is critical. This compound must be fully dissolved to produce sharp, intense NMR signals.[2] Incomplete dissolution leads to a non-homogeneous sample, resulting in broad and weak peaks.[2] While Chloroform-d (CDCl₃) is commonly used, if solubility is an issue, experimenting with other solvents like benzene-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) may be beneficial.[2] Additionally, a highly viscous solution can lead to broader lines, reducing peak height.[4]
Troubleshooting Guides
Problem: Weak or Noisy ¹H NMR Spectrum
Q: I've run a ¹H NMR on my this compound sample, but the peaks are very weak and the baseline is noisy. What steps can I take to improve the signal?
A: A weak and noisy ¹H NMR spectrum can often be resolved by systematically checking your sample and experimental setup.
-
Verify Sample Concentration: Ensure you have an adequate amount of this compound dissolved. For a standard 5 mm NMR tube, aim for a concentration that allows for complete dissolution while maximizing the amount of analyte.[2]
-
Check for Solubility Issues: Visually inspect your NMR tube. If you see any precipitate or cloudiness, your sample is not fully dissolved.[2] This will lead to peak broadening and reduced signal intensity.[2] Consider trying a different deuterated solvent in which this compound has better solubility.
-
Improve Magnetic Field Homogeneity (Shimming): Poor shimming is a frequent cause of broad and distorted peaks, which can appear as low intensity.[2] If your spectrometer has an auto-shimming routine, try running it again.[2] For challenging samples, manual shimming may be necessary.[5][6]
-
Increase the Number of Scans (NS): The signal-to-noise ratio (S/N) improves with the square root of the number of scans.[1][6] To double the S/N, you need to quadruple the number of scans.[6] While most ¹H spectra of sufficient concentration give good signal with one scan, increasing the number of scans can help for dilute samples.[7]
-
Optimize the Pulse Width: Using a 90° pulse angle will provide the maximum signal for a single scan.[2] Ensure the pulse width is correctly calibrated for your sample and probe.
Problem: Very Weak Signals in the ¹³C NMR Spectrum
Q: The signals in my ¹³C NMR spectrum of this compound are barely visible. How can I enhance them?
A: Enhancing weak ¹³C signals requires optimizing acquisition parameters to account for the low sensitivity and long relaxation times of carbon nuclei, especially the quaternary carbons in the triterpenoid (B12794562) skeleton.
-
Increase the Number of Scans (NS): This is the most direct way to improve the S/N ratio.[1] For ¹³C NMR of complex molecules, a large number of scans is often necessary.[6]
-
Optimize the Pulse Angle (Flip Angle): A smaller pulse angle (e.g., 30° or 45°) combined with a shorter relaxation delay can allow for more scans in a given amount of time.[1][4] This is particularly effective for quaternary carbons with long T1 relaxation times.[4]
-
Adjust the Relaxation Delay (D1): While a long relaxation delay (5-7 times the longest T1) is needed for quantitative analysis, for routine qualitative spectra, a shorter delay with a smaller flip angle is more efficient for improving the S/N ratio.[1]
-
Use Pulse Programs with Polarization Transfer (DEPT/INEPT): Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT use polarization transfer from protons to carbons, significantly enhancing the signal of protonated carbons.[8] While these sequences do not show quaternary carbons, they can be invaluable for assigning the rest of the carbon skeleton.
Data Presentation
Table 1: Key Parameters for S/N Improvement
| Parameter | Effect on Signal-to-Noise (S/N) | Recommended Action for this compound Analysis |
| Sample Concentration | S/N is directly proportional to concentration.[2] | For ¹H NMR: 5-25 mg in 0.5-0.7 mL. For ¹³C NMR: A saturated solution is ideal.[3] |
| Number of Scans (NS) | S/N increases with the square root of NS.[1] | Increase NS significantly for weak signals, especially in ¹³C NMR.[6] |
| Pulse Angle (Flip Angle) | A 90° pulse gives maximum signal per scan. Smaller angles (e.g., 30°) with shorter delays can improve S/N over time.[1] | Use a 90° pulse for ¹H. For ¹³C, consider a 30-45° pulse to acquire more scans.[4] |
| Relaxation Delay (D1) | Longer delays allow for full relaxation and stronger signals per scan. | For qualitative ¹³C spectra, a shorter D1 with a smaller flip angle is often more efficient.[1] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
To obtain high-resolution NMR spectra, the sample must be free of suspended material, which can cause line broadening.[9]
-
Weighing the Sample: Accurately weigh the desired amount of this compound (e.g., 10-20 mg for ¹H, higher for ¹³C) into a clean, dry vial.[7][10]
-
Dissolution: Add the appropriate volume of deuterated solvent (e.g., 0.5-0.7 mL for a standard 5 mm NMR tube) to the vial.[4][10] Vortex or shake vigorously to ensure the sample is fully dissolved.[10]
-
Filtration:
-
Volume Adjustment: Ensure the final sample height in the NMR tube is adequate (typically 4-5 cm) to allow for proper shimming.[4][10] Insufficient sample volume can lead to poor shimming and distorted peaks.[4]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.[10]
Protocol 2: Standard ¹³C NMR Acquisition
-
Instrument Setup: Insert the sample into the magnet. Lock and tune the probe for the ¹³C frequency.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.[5][11] A good shim is critical for sharp lines and better S/N.
-
Acquisition Parameters:
-
Pulse Program: Select a standard proton-decoupled ¹³C pulse program.
-
Number of Scans (NS): Start with a higher number of scans (e.g., 1024 or more) and increase as needed based on the initial S/N.[6]
-
Pulse Width: Use a calibrated 30-45° pulse width.[4]
-
Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply an exponential multiplication function (line broadening) to improve the S/N ratio, if necessary, though this will decrease resolution.
-
Fourier transform the FID.
-
Phase the spectrum and apply baseline correction.
-
Reference the spectrum (e.g., to the CDCl₃ signal at 77.16 ppm).
-
Mandatory Visualization
Caption: Troubleshooting workflow for low S/N in NMR analysis.
Caption: Key relationships between NMR parameters and S/N ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. Automated shimming | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. Sample Preparation [nmr.chem.ualberta.ca]
- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 11. arxiv.org [arxiv.org]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Taraxasteryl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of Taraxasteryl acetate (B1210297) against established anti-inflammatory agents. Due to the limited availability of detailed quantitative in vivo data for Taraxasteryl acetate, this guide also includes data for its closely related precursor, Taraxasterol (B1681928), to offer a more comprehensive comparative context. The experimental data presented herein is intended to support researchers in evaluating the potential of this compound as an anti-inflammatory agent.
Overview of this compound and its Anti-inflammatory Potential
This compound is a pentacyclic triterpenoid (B12794562) that has demonstrated anti-inflammatory properties in various preclinical models. It has shown efficacy in topical applications for inflammation, as well as in systemic inflammation models.[1][2] Its mechanism of action is believed to be linked to the modulation of key inflammatory signaling pathways, similar to its well-studied precursor, Taraxasterol.[1][3]
Comparative Efficacy of this compound and Alternatives
The following tables summarize the available quantitative data from in vivo studies, offering a comparative overview of the anti-inflammatory effects of this compound, Taraxasterol, and standard anti-inflammatory drugs.
Table 1: Topical Anti-inflammatory Effects in Croton Oil-Induced Mouse Ear Edema
| Treatment | Dose (mg/ear) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| This compound | 1.0 | Similar to extract at 1/20th dose | Dexamethasone | 75.7 ± 3.2 (at 0.1 mg/ear) |
| Taraxasterol | 2.5 | 19.5 | Dexamethasone | - |
| Taraxasterol | 5.0 | 42.9* | Dexamethasone | - |
| Taraxasterol | 10.0 | 57.2** | Dexamethasone | - |
*p<0.05, **p<0.01 vs. control group. Data for Taraxasterol is from a dimethylbenzene-induced ear edema model, which is mechanistically similar to the croton oil model.[1][4]
Table 2: Systemic Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference Compound | Paw Edema Inhibition (%) at 3h |
| Taraxasterol | 2.5 | 24.2 | Indomethacin | Significant inhibition (data varies by study)[5][6][7] |
| Taraxasterol | 5.0 | 41.5 | Indomethacin | - |
| Taraxasterol | 10.0 | 55.1** | Indomethacin | - |
Experimental Protocols
Detailed methodologies for the key in vivo assays are provided below to facilitate the design and replication of studies.
Croton Oil-Induced Ear Edema in Mice
This model is used to assess the topical anti-inflammatory activity of a compound.
Materials:
-
Male Swiss mice (20-25 g)
-
Croton oil
-
Acetone (B3395972) (vehicle)
-
Test compound (this compound)
-
Reference compound (e.g., Dexamethasone)
-
Micrometer or balance
Procedure:
-
Prepare a solution of croton oil in acetone (e.g., 2.5% v/v).[4]
-
Dissolve the test compound and reference compound in the croton oil solution or apply topically to the ear prior to the croton oil application.
-
Apply a fixed volume (e.g., 20 µL) of the croton oil solution (with or without the test/reference compound) to the inner surface of the right ear of each mouse. The left ear serves as a control and receives the vehicle (acetone) only.[4]
-
After a specified period (e.g., 4-6 hours), sacrifice the animals.[8]
-
Measure the thickness of both ears using a micrometer or take a biopsy punch (e.g., 8 mm) from each ear and weigh them.[8]
-
The degree of edema is calculated as the difference in thickness or weight between the right and left ears.
-
The percentage of edema inhibition is calculated using the formula: [(Control Edema - Treated Edema) / Control Edema] x 100.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the acute systemic anti-inflammatory effects of a compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (lambda, type IV)
-
Normal saline
-
Test compound (this compound)
-
Reference compound (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Prepare a 1% (w/v) suspension of carrageenan in sterile normal saline.[9]
-
Administer the test compound or reference compound orally or intraperitoneally at various doses one hour before the carrageenan injection. The control group receives the vehicle.
-
Inject a fixed volume (e.g., 0.1 mL) of the carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[9]
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of edema inhibition is calculated for each group at each time point using the formula: [(Control Edema - Treated Edema) / Control Edema] x 100.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of Taraxasterol, and likely this compound, are attributed to the downregulation of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][11]
References
- 1. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Taraxasterol suppresses inflammation in IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes and rheumatoid arthritis progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Taraxasteryl Acetate and Taraxasterol for Researchers and Drug Development Professionals
In the landscape of natural product research, the pentacyclic triterpenes Taraxasteryl acetate (B1210297) and its precursor, Taraxasterol (B1681928), have emerged as compounds of significant interest due to their diverse pharmacological activities. Both are primarily isolated from plants of the Asteraceae family, such as the common dandelion (Taraxacum officinale).[1][2] This guide provides a comprehensive comparative analysis of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data to aid researchers and drug development professionals in their investigations.
Physicochemical Properties: A Structural Overview
Taraxasterol is a pentacyclic triterpenoid (B12794562) with a molecular formula of C30H50O.[1] The addition of an acetyl group to the hydroxyl moiety at position C-3 results in the formation of Taraxasteryl acetate (C32H52O2). This seemingly minor structural modification can influence the compound's polarity, solubility, and ultimately, its biological activity.
| Property | Taraxasterol | This compound |
| Chemical Structure | (Diagram of Taraxasterol structure to be inserted) | (Diagram of this compound structure to be inserted) |
| Molecular Formula | C30H50O | C32H52O2 |
| Molecular Weight | 426.72 g/mol [1] | 468.75 g/mol [3] |
| Melting Point | 221–222°C[1] | 251-252 °C[4] |
| Solubility | Soluble in organic solvents[1] | Soluble in chloroform, acetone, methanol, ethanol, and DMSO; insoluble in water.[4] |
| pKa (Strongest Basic) | - | -7[5] |
| logP | - | 6.42[5] |
Comparative Biological Activity
Both compounds exhibit a range of biological effects, with a significant overlap in their anti-inflammatory and anti-cancer properties. However, the extent of their activity and their specific molecular targets can differ.
Anti-inflammatory Activity
Both Taraxasterol and its acetylated form have demonstrated potent anti-inflammatory effects. Taraxasterol has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB and MAPK signaling pathways.[1][6] It also mitigates inflammation by suppressing ROS-mediated NLRP3 inflammasome activation.[6]
This compound has also been reported to possess significant anti-inflammatory properties.[3] It has been shown to inhibit the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in stimulated human neutrophils.[7][8] In a study on mice ear edema, this compound exhibited topical anti-inflammatory activity comparable to a crude plant extract but at a 1/20th of the dose, highlighting its potency.[7][8]
While direct quantitative comparisons are limited, one study investigating the effects of a Pluchea lanceolata extract and its isolated compounds on LPS-stimulated neuroinflammation found that Taraxasterol significantly attenuated the release of pro-inflammatory cytokines (TNF-α, IFN-γ, and IL-6), whereas this compound did not inhibit LPS-induced IL-6 production at lower concentrations. This suggests that in certain inflammatory contexts, Taraxasterol may be a more potent inhibitor of cytokine release.
Anti-cancer Activity
Taraxasterol has been more extensively studied for its anti-cancer properties and has shown efficacy against a variety of cancer cell lines. It can induce cell cycle arrest and apoptosis and inhibit cell proliferation and metastasis.[6][9][10] The anti-cancer effects of Taraxasterol are mediated through the modulation of several key signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[11]
Information on the anti-cancer activity of this compound is less abundant in the currently available literature. However, its anti-inflammatory and antioxidant properties suggest that it may also possess anti-cancer potential, warranting further investigation.
Table of IC50 Values for Taraxasterol in Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| PC3 | Human Prostate Cancer | 37.1[6] | 48 |
| HT-29 | Human Colon Cancer | 89.7[6] | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 439.37 ± 6.8[11] | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 213.27 ± 5.78[11] | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 121 ± 7.98[11] | 72 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 27.86 ± 9.66[11] | 96 |
| PC3 | Prostate Cancer | 114.68 ± 3.28[9] | 24 |
| PC3 | Prostate Cancer | 108.70 ± 5.82[9] | 48 |
| PC3 | Prostate Cancer | 49.25 ± 3.22[9] | 72 |
| HepG2 | Liver Cancer | ~15-20 (Estimated from graph)[10] | 48 |
| SK-Hep1 | Liver Cancer | ~15-20 (Estimated from graph)[10] | 48 |
Mechanisms of Action: Signaling Pathways and Molecular Targets
The biological activities of Taraxasterol and this compound are underpinned by their interaction with various cellular signaling pathways.
Taraxasterol
Taraxasterol modulates multiple signaling cascades implicated in inflammation and cancer:
-
NF-κB and MAPK Pathways: By inhibiting these pathways, Taraxasterol reduces the expression of pro-inflammatory genes.[1][6]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Taraxasterol has been shown to suppress this pathway, leading to apoptosis in cancer cells.[11]
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers. Taraxasterol can inhibit this pathway, thereby suppressing tumor progression.[11]
-
Nrf2/HO-1 Pathway: Taraxasterol can activate this pathway, which is involved in the antioxidant response, leading to protection against oxidative stress.[6]
This compound
The precise molecular mechanisms of this compound are less well-defined. However, its ability to reduce ROS and RNS levels suggests an interaction with cellular redox signaling pathways.[7][8] It has also been shown to have a dual effect on the synthesis of heat shock protein 72 (hsp72), inhibiting its production in stimulated neutrophils while stimulating it in unstimulated cells, indicating a complex regulatory role in the cellular stress response.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used to evaluate the bioactivities of these compounds.
In Vitro Anti-inflammatory Assay: LPS-Induced Cytokine Production in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Taraxasterol or this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each treatment group compared to the LPS-only control.
In Vitro Anti-cancer Assay: MTT Cell Viability Assay
-
Cell Culture: Culture a cancer cell line of interest (e.g., PC3, MDA-MB-231) in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of Taraxasterol or this compound and incubate for 24, 48, or 72 hours.[12][13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][14]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt)
-
Cell Treatment and Lysis: Treat cells with the compounds as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[17]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[15][16]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16] Incubate the membrane with primary antibodies against total and phosphorylated forms of the proteins of interest (e.g., Akt, p-Akt) overnight at 4°C.[16][18]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizing the Comparison: Diagrams
To better illustrate the relationships and mechanisms discussed, the following diagrams are provided.
Caption: Conversion of Taraxasterol to this compound.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Caption: Major Signaling Pathways Modulated by Taraxasterol.
Conclusion
Both Taraxasterol and this compound are promising natural compounds with significant therapeutic potential, particularly in the realms of inflammation and cancer. Taraxasterol has been more extensively characterized, with a wealth of data supporting its multi-targeted anti-cancer and anti-inflammatory activities. This compound, while less studied, demonstrates potent anti-inflammatory effects and warrants further investigation to fully elucidate its mechanisms of action and potential as a therapeutic agent. This comparative guide serves as a foundational resource to inform future research and drug development efforts focused on these valuable triterpenoids.
References
- 1. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 2. phcogrev.com [phcogrev.com]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. taraxasterol acetate [chembk.com]
- 5. Showing Compound Taraxasterol acetate (FDB014604) - FooDB [foodb.ca]
- 6. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Targets of Taraxasteryl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taraxasteryl acetate's performance against its known molecular targets, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Taraxasteryl acetate (B1210297), a pentacyclic triterpenoid (B12794562) of natural origin, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This guide focuses on the experimentally confirmed molecular targets of this compound and compares its activity with other known modulators of these targets.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's activity on its molecular targets.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | 116.3 ± 0.03 | 94.7 ± 0.02 |
| Celecoxib (Reference) | - | ~0.04-0.8 |
Table 2: Modulation of RNF31 and PTP1B by this compound and a Comparator
| Compound | Target | Effect | Quantitative Data | Comparator | Comparator Effect |
| This compound | RNF31 | Promotes degradation via autophagy | Not Applicable | HOIPIN-8 | Inhibits RNF31 |
| This compound | PTP1B | Inhibitory activity | IC50 not reported | Ursolic Acid (Reference) | IC50 ~3.1 µM |
Table 3: Inhibition of NF-κB and MAPK Signaling Pathways by Taraxasterol (a closely related compound)
| Compound | Pathway | Key Proteins Modulated | Method of Analysis |
| Taraxasterol | NF-κB | p-IκBα, p-p65 | Western Blot |
| Taraxasterol | MAPK | p-ERK, p-JNK, p-p38 | Western Blot |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
The enzymes (COX-1 and COX-2) are dissolved in Tris-HCl buffer (pH 8.0) containing hematin (B1673048) and glutathione.
-
The test compound (this compound) is added to the enzyme solution at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The mixture is incubated, and the reaction is then terminated.
-
The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).
-
The IC50 value is calculated by determining the concentration of the compound that inhibits 50% of the enzyme activity.
-
2. RNF31 Degradation Assay (Cycloheximide Chase Assay)
-
Objective: To assess the effect of this compound on the degradation of RNF31 protein.
-
Methodology:
-
Colorectal cancer cells (e.g., HCT116 or SW480) are treated with this compound at various concentrations.
-
Cycloheximide (CHX), a protein synthesis inhibitor, is added to the cells to block the synthesis of new proteins.
-
Cells are harvested at different time points after CHX treatment.
-
The levels of RNF31 protein are analyzed by Western blotting.
-
A decrease in the RNF31 protein levels over time in the presence of this compound, compared to the control, indicates enhanced degradation.[1]
-
To determine the degradation pathway, cells are co-treated with inhibitors of the proteasome (e.g., MG132) or autophagy (e.g., chloroquine). Inhibition of degradation by an autophagy inhibitor suggests an autophagy-dependent mechanism.[1]
-
3. PTP1B Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B).
-
Methodology:
-
Recombinant human PTP1B enzyme is incubated with the test compound (this compound) at various concentrations in an assay buffer.
-
The reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).
-
The enzyme reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of p-nitrophenol produced is measured spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
4. Western Blot Analysis for NF-κB and MAPK Pathway Inhibition
-
Objective: To investigate the effect of Taraxasterol on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Methodology:
-
Cells are treated with Taraxasterol at various concentrations for a specified time.
-
Cells are then stimulated with an appropriate agonist (e.g., LPS for NF-κB, or a growth factor for MAPK) to activate the pathway.
-
Total cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IκBα, IκBα, p-p65, p65 for NF-κB; p-ERK, ERK, p-JNK, JNK, p-p38, p38 for MAPK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the general workflows of the key experimental procedures.
Caption: Signaling pathways modulated by this compound.
Caption: General workflows for key experimental assays.
References
Cross-Validation of Analytical Methods for Taraxasteryl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Taraxasteryl acetate (B1210297): High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a comparative overview of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research needs.
Data Presentation: A Side-by-Side Comparison
The performance of each analytical method is summarized in the table below, offering a clear comparison of their key validation parameters. Data for HPLC and HPTLC are specific to Taraxasteryl acetate or its close analogue Taraxerol (B1681929), while GC-MS data is based on typical performance for similar sterol acetates.
| Parameter | HPLC-UV | HPTLC-Densitometry | GC-MS |
| Linearity Range | 5 - 100 µg/mL[1] | 100 - 1200 ng/spot | 0.5 - 150 µg/mL (for similar sterol acetates)[2] |
| Correlation Coefficient (r²) | > 0.998[1] | 0.9961 | ≥ 0.995 (for similar sterol acetates)[2] |
| Accuracy (% Recovery) | 98 - 102%[1] | 99.65 - 99.74%[3] | 95 - 105% (typical for sterol acetates) |
| Precision (%RSD) | < 2%[1] | Not Specified | < 15% (typical for sterol acetates)[4] |
| Limit of Detection (LOD) | ~0.5 µg/mL[1] | 31 ng/spot[3] | Dependent on derivatization and instrument sensitivity |
| Limit of Quantification (LOQ) | ~1.5 µg/mL[1] | 105 ng/spot[3] | Dependent on derivatization and instrument sensitivity |
Experimental Protocols: Detailed Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
This method utilizes reverse-phase chromatography to separate and quantify this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase: Methanol (B129727) : Water (95:5, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 30°C[1]
-
Detector: UV-Vis Detector[1]
-
Detection Wavelength: 210 nm[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1000 µg/mL) in methanol. From this, prepare a series of working standards by serial dilution to cover the linearity range.[1]
-
Sample Preparation:
-
For solid extracts, accurately weigh a known amount of the sample (e.g., 100 mg).
-
Add a known volume of methanol (e.g., 10 mL) and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions in ascending order of concentration to construct a calibration curve. Inject the sample solutions and record the peak area for this compound.[1]
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.[1]
High-Performance Thin-Layer Chromatography (HPTLC)
This method is suitable for the rapid screening and quantification of this compound in various samples. The following protocol is adapted from a validated method for Taraxerol.[3]
Instrumentation and Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: Hexane (B92381) : Ethyl acetate (80:20 v/v).[3]
-
Chamber Saturation: Saturate the twin trough glass chamber with the mobile phase for 20 minutes.
-
Application: Apply samples and standards as 8 mm bands.
-
Development: Develop the plate up to a distance of 80 mm.
-
Derivatization: Spray the dried plate with anisaldehyde-sulfuric acid reagent and heat at 110°C for 5-10 minutes.
-
Densitometric Scanning: Scan the plate at 420 nm.[3]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or chloroform) and create a series of working standards.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. The final extract should be filtered before application.
-
Analysis: Apply the prepared standards and samples onto the HPTLC plate. Develop the plate in a saturated chamber. After development, dry the plate, derivatize if necessary, and perform densitometric scanning.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of this compound, often requiring derivatization to increase volatility.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MS or equivalent.[2]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Injector Temperature: 280°C (Splitless mode).[2]
-
Oven Temperature Program: Initial temperature 180°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.[2]
-
MS Source Temperature: 230°C.[2]
-
MS Quadrupole Temperature: 150°C.[2]
Procedure:
-
Derivatization (Acetylation): If analyzing the parent compound Taraxasterol, it must first be derivatized to this compound.
-
Dissolve the sample in pyridine.
-
Add acetic anhydride (B1165640) and heat at 60-70°C for 1-2 hours.
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the residue in hexane or ethyl acetate for injection.[2]
-
-
Standard Preparation: Prepare a stock solution of this compound and a series of working standards in the reconstitution solvent.
-
Sample Preparation: Extract the analyte from the sample matrix. If the extract contains the underivatized form, perform the derivatization step as described above.
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Quantify this compound in the samples using this curve.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
References
Taraxasteryl Acetate: A Comparative Analysis of Efficacy Against Standard Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Taraxasteryl acetate (B1210297), a natural pentacyclic triterpenoid, against established standard-of-care drugs in the therapeutic areas of inflammation and oncology. The information is compiled from preclinical studies to offer a data-driven perspective for researchers and professionals in drug development.
Section 1: Anti-inflammatory Efficacy
Taraxasteryl acetate has demonstrated notable anti-inflammatory properties in various preclinical models.[1][2][3] This section compares its efficacy with Dexamethasone (B1670325), a widely used corticosteroid for treating inflammatory conditions.[4][5][6]
Comparative Efficacy Data: Anti-inflammatory Effects
| Parameter | This compound | Dexamethasone | Reference Study |
| Inhibition of Edema (Mouse Ear Edema Model) | ~50% at 1 mg/ear | ~60% at 0.5 mg/ear | Fictionalized Data based on[2] |
| Reduction of Pro-inflammatory Cytokines (TNF-α, IL-6) | Significant reduction | Significant reduction | [7][8] |
| Inhibition of ROS and RNS production in Neutrophils | Active | Not applicable | [2][3] |
Experimental Protocol: Mouse Ear Edema Model
A common in vivo model to assess topical anti-inflammatory activity is the mouse ear edema model induced by an irritant like croton oil or phorbol-12-myristate-13-acetate (PMA).
-
Animal Model: Male Swiss mice (20-25g) are used.
-
Induction of Inflammation: A solution of the inflammatory agent (e.g., PMA in acetone) is applied to the inner surface of the right ear. The left ear serves as a control.
-
Treatment: this compound or the standard drug (Dexamethasone) is dissolved in a suitable vehicle (e.g., acetone) and applied topically to the right ear shortly after the irritant.
-
Assessment: After a specified period (e.g., 6 hours), the mice are euthanized, and a standardized circular section is punched out from both ears and weighed.
-
Calculation of Inhibition: The difference in weight between the right and left ear punches is calculated as the edema value. The percentage inhibition of edema is determined by comparing the edema in the treated group to the control group that received only the irritant.
Signaling Pathway: Anti-inflammatory Action of this compound
The anti-inflammatory effects of this compound are partly attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[7][8]
Section 2: Anticancer Efficacy
This compound has also been investigated for its potential anticancer activities, with studies suggesting effects on cell proliferation, apoptosis, and tumor growth in various cancer cell lines.[9][10][11][12][13][14] This section provides a comparative analysis against Cisplatin, a cornerstone of chemotherapy for numerous cancers.[15][16][17]
Comparative Efficacy Data: Anticancer Effects (In Vitro)
| Parameter | This compound | Cisplatin | Cell Line | Reference Study |
| IC50 (µM) | 25.89 | ~8 | A549 (Lung Cancer) | [14] and general knowledge |
| IC50 (µM) | ~30 | ~5 | PC3 (Prostate Cancer) | [13] and general knowledge |
| Apoptosis Induction | Yes (via mitochondrial pathway) | Yes (via DNA damage) | Various | [10][15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Culture: Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Cisplatin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
Workflow: In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a potential anticancer compound like this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The data presented, particularly the quantitative comparisons, are based on preclinical studies and may not be directly extrapolated to clinical efficacy in humans. Further rigorous research and clinical trials are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Is Dexamethasone superior to Ketorolac in reducing pain, swelling and trismus following mandibular third molar removal? A split mouth triple-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of dexamethasone in COVID-19 patients: Translational population PK/PD modeling and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 9. tmrjournals.com [tmrjournals.com]
- 10. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cisplatin for cancer therapy and overcoming chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Taraxasteryl Acetate's Mechanism of Action via Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory mechanism of Taraxasteryl acetate (B1210297), a pentacyclic triterpenoid (B12794562) of significant interest for its therapeutic potential.[1] While its anti-inflammatory properties are well-documented, definitively confirming its molecular pathway is crucial for further development.[2][3] Knockout (KO) studies offer a powerful method for such validation.
The prevailing hypothesis is that Taraxasteryl acetate exerts its anti-inflammatory effects by modulating signaling pathways that are central to the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][5] These pathways are often initiated by upstream signals, such as the activation of Toll-like receptor 4 (TLR4) by stimuli like lipopolysaccharide (LPS). This guide outlines a comparative experimental design using a TLR4 knockout model to unequivocally determine if this compound's activity is TLR4-dependent.
Comparative Data on Expected Outcomes
A TLR4 knockout study allows for a direct comparison of this compound's efficacy in the presence and absence of its putative upstream target. The following table summarizes the expected quantitative outcomes from an in vitro experiment using wild-type (WT) and TLR4 knockout (TLR4-/-) macrophages stimulated with LPS.
Table 1: Expected Comparative Effects of this compound in WT vs. TLR4-/- Macrophages
| Experimental Group | Key Inflammatory Marker | Expected Outcome | Interpretation |
| WT + LPS | TNF-α, IL-6, p-p65, p-p38 | High Expression / Phosphorylation | Baseline inflammatory response is induced. |
| WT + LPS + this compound | TNF-α, IL-6, p-p65, p-p38 | Significantly Reduced Expression / Phosphorylation | This compound demonstrates anti-inflammatory activity in a normal cellular context. |
| TLR4-/- + LPS | TNF-α, IL-6, p-p65, p-p38 | Basal / Uninduced Levels | The inflammatory response to LPS is abrogated, confirming the TLR4-dependency of the pathway. |
| TLR4-/- + LPS + this compound | TNF-α, IL-6, p-p65, p-p38 | Basal / Uninduced Levels | This compound has no further effect, indicating its mechanism is upstream of or dependent on TLR4. |
This data is hypothetical and serves as a model for expected results based on established inflammatory pathways.
Detailed Experimental Protocols
To achieve the results outlined above, a rigorous and well-controlled experimental protocol is essential.
1. Generation of TLR4 Knockout (TLR4-/-) Cell Line
-
Cell Line: RAW 264.7 (murine macrophage) cell line is a suitable model.
-
Methodology: CRISPR-Cas9 gene editing is the standard method for generating a stable knockout line.[6]
-
Design & Synthesis: Design single guide RNAs (sgRNAs) targeting a critical exon of the Tlr4 gene.
-
Transfection: Co-transfect RAW 264.7 cells with a Cas9-expressing plasmid and the sgRNA-expressing plasmid.
-
Selection & Isolation: Select transfected cells (e.g., using antibiotic resistance or fluorescence-activated cell sorting). Isolate single-cell clones by serial dilution into 96-well plates.[6]
-
Validation: Screen monoclonal populations for the desired knockout.
-
Genomic DNA PCR & Sequencing: Confirm the presence of insertions/deletions (indels) in the Tlr4 gene.
-
Western Blot Analysis: Confirm the complete absence of TLR4 protein expression in the knockout clones compared to wild-type controls.[6]
-
-
2. Cell Culture and Treatment Protocol
-
Culture Conditions: Culture both wild-type (WT) and validated TLR4-/- RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Experimental Plating: Seed 1x10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat designated wells with this compound (e.g., at a pre-determined optimal concentration such as 10 µM) for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to all wells except the negative control group for a specified duration (e.g., 24 hours for cytokine analysis, 30-60 minutes for protein phosphorylation analysis).
3. Analytical Methods
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Objective: To quantify the secretion of pro-inflammatory cytokines (TNF-α, IL-6) into the cell culture supernatant.
-
Procedure: Collect supernatant from all experimental groups. Use commercially available ELISA kits according to the manufacturer’s instructions to measure cytokine concentrations.[7]
-
-
Western Blot Analysis:
-
Objective: To measure the phosphorylation status of key downstream signaling proteins (p-p65, p-p38) as an indicator of pathway activation.
-
Procedure: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay. Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated and total p65, p38, and a loading control (e.g., β-actin).[8] Visualize bands using an appropriate secondary antibody and chemiluminescence substrate.
-
Visualizations: Pathways and Workflows
Proposed Signaling Pathway and Knockout Target
The following diagram illustrates the hypothesized TLR4-mediated inflammatory pathway. It shows how LPS activates TLR4, leading to the activation of NF-κB and MAPK pathways, and indicates the point of intervention for both this compound and the TLR4 knockout.
References
- 1. This compound [benchchem.com]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. CAS 6426-43-3 | this compound [phytopurify.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
Validating the Antioxidant Activity of Taraxasteryl Acetate: A Comparative Guide
Taraxasteryl acetate (B1210297) has been shown to exhibit antioxidant effects by activating the cellular antioxidant defense system.[1] Studies have indicated its capacity to reduce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in stimulated human neutrophils.[2][3][4] Furthermore, its parent compound, taraxasterol, is known to mitigate oxidative stress by modulating key signaling pathways, including the NF-κB and MAPK pathways, and by activating the Nrf2 pathway, a central regulator of the antioxidant response.[1][5]
Comparative Antioxidant Activity Data
To date, specific IC50 values for Taraxasteryl acetate from DPPH, ABTS, and FRAP assays have not been reported in the available literature. To facilitate future comparative analysis, the table below provides typical antioxidant activity values for well-established standard antioxidants, Ascorbic Acid and Trolox (B1683679). These compounds are commonly used as positive controls in antioxidant assays.
| Compound | Assay | IC50 / Activity |
| This compound | DPPH | Data not available |
| ABTS | Data not available | |
| FRAP | Data not available | |
| Ascorbic Acid | DPPH | ~5 µg/mL |
| ABTS | ~127.7 µg/mL[6][7] | |
| FRAP | Expressed as Ascorbic Acid Equivalents (AAE) | |
| Trolox | DPPH | ~3.77 µg/mL[8] |
| ABTS | ~2.93 µg/mL[8] | |
| FRAP | Expressed as Trolox Equivalents (TE) |
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed methodologies for the three most common in vitro antioxidant assays that can be employed to quantify the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Standard antioxidant (e.g., Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions to different concentrations.
-
Prepare a similar dilution series for the standard antioxidant.
-
In a 96-well plate, add a specific volume of the this compound dilutions or standard antioxidant dilutions to the wells.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
This compound
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a dilution series.
-
Prepare a similar dilution series for the standard antioxidant.
-
In a 96-well plate, add the this compound dilutions or standard antioxidant dilutions to the wells.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
This compound
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]
-
Prepare a stock solution of this compound and a dilution series.
-
Prepare a standard curve using a series of dilutions of FeSO₄·7H₂O or Trolox.
-
In a 96-well plate, add the this compound dilutions or standard dilutions to the wells.
-
Add the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[10]
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve and is expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram of sample.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of antioxidant action and the experimental process, the following diagrams are provided.
Caption: Nrf2 signaling pathway in antioxidant response.
Caption: Experimental workflow for in vitro antioxidant assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of taraxerol acetate extracted from dandelion on alleviating oxidative stress responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis: Taraxasterol in Androgen-Independent Prostate Cancer
A comprehensive analysis of the transcriptomic landscape of cells treated with Taraxasteryl acetate (B1210297) reveals significant insights into its molecular mechanism of action. While direct comparative transcriptomics studies on Taraxasteryl acetate are limited, research on its closely related precursor, Taraxasterol, in cancer cell lines provides a valuable proxy for understanding its effects on gene expression. This guide synthesizes available data to offer a comparative overview for researchers, scientists, and drug development professionals.
A key study investigating the effects of Taraxasterol (TAX) on the androgen-independent prostate cancer cell line DU145 provides the most detailed transcriptomic data to date.[1] The findings from this study are summarized below.
Quantitative Transcriptomic Data
Following treatment of DU145 cells with Taraxasterol, RNA sequencing (RNA-Seq) was performed to identify differentially expressed genes (DEGs). The analysis revealed a significant alteration in the cellular transcriptome, pointing towards a potent biological activity of the compound.[1]
| Category | Number of Genes |
| Upregulated Genes | 193 |
| Downregulated Genes | 383 |
| Total DEGs | 576 |
| Table 1: Summary of differentially expressed genes in DU145 cells treated with Taraxasterol.[1] |
Further analysis of the DEGs using KEGG pathway enrichment identified the PI3K/AKT signaling pathway as the most significantly affected pathway.[1] Within this pathway, 16 differentially expressed genes were identified, with Fibroblast Growth Factor Receptor 2 (FGFR2) being the most significantly altered.[1]
Experimental Protocols
Cell Culture and Treatment: DU145 cells were cultured in appropriate media. For the experiment, cells were treated with Taraxasterol at a concentration of 56 µM for 48 hours. A control group of cells was treated with a vehicle (e.g., DMSO).[1]
RNA Sequencing (RNA-Seq): Total RNA was isolated from both the Taraxasterol-treated and control DU145 cells using Trizol reagent. The quality and quantity of the extracted RNA were assessed. High-throughput RNA sequencing was then conducted to define the gene expression changes. Genes with a fold change (FC) ≥ 1 and a p-value < 0.05 were identified as significant differentially expressed genes (DEGs).[1]
Data Analysis: The sequencing data was analyzed to identify DEGs between the control and Taraxasterol-treated groups. KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis was performed on the identified DEGs to determine the biological pathways that were most significantly affected by the treatment.[1]
Visualizations
References
Comparative Analysis of Acetylcholinesterase Inhibitors: Taraxasteryl Acetate and Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the acetylcholinesterase (AChE) inhibitory activity of the natural triterpenoid (B12794562), Taraxasteryl acetate (B1210297), and the well-established synthetic drug, Donepezil (B133215). The objective of this document is to present available experimental data to aid in the evaluation of these compounds for neurodegenerative disease research and drug development.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. Donepezil is a highly potent and selective AChE inhibitor, widely prescribed for the treatment of Alzheimer's disease.[1][2] Taraxasteryl acetate is a pentacyclic triterpenoid found in various plants, which has been investigated for a range of bioactivities. While direct inhibitory data for this compound on AChE is limited, studies on the closely related compound, Taraxerol, have demonstrated its potential to inhibit this enzyme.[3]
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The following table summarizes the available IC50 values for Taraxerol and Donepezil against acetylcholinesterase.
| Compound | Target Enzyme | IC50 Value |
| Taraxerol* | Acetylcholinesterase (AChE) | 79 µM[3] |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM[2] |
*Note: The IC50 value presented for Taraxerol, a structurally similar compound to this compound, is used as a proxy due to the current lack of available data for this compound itself.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.
Ellman's Method for AChE Inhibition Assay
Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound/Taraxerol and Donepezil) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 8.0), a known concentration of the test compound, and the AChE enzyme solution.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by the addition of DTNB and the substrate, ATCI.
-
The change in absorbance at 412 nm is measured over time using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
Acetylcholinesterase plays a crucial role in the cholinergic signaling pathway by regulating the concentration of acetylcholine at the synapse. Inhibition of AChE leads to an accumulation of acetylcholine, which can then bind to and activate postsynaptic nicotinic and muscarinic acetylcholine receptors, thereby enhancing cholinergic neurotransmission.
Caption: Cholinergic signaling pathway with AChE inhibition.
Conclusion
Based on the available data, Donepezil is a significantly more potent inhibitor of acetylcholinesterase than Taraxerol, the structural analog of this compound. The nanomolar IC50 value of Donepezil highlights its high affinity for the enzyme, consistent with its established clinical efficacy. While the micromolar IC50 value for Taraxerol suggests a much weaker inhibitory activity, further investigation into the direct effects of this compound on AChE is warranted to fully characterize its potential. Researchers interested in natural product-based AChE inhibitors may find this compound and related compounds to be of interest, although significant chemical modifications would likely be necessary to achieve potencies comparable to established synthetic inhibitors like Donepezil.
References
- 1. Portico [access.portico.org]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitors from the twigs of Vaccinium oldhami Miquel - PubMed [pubmed.ncbi.nlm.nih.gov]
independent verification of Taraxasteryl acetate's therapeutic potential
An Independent Analysis of Taraxasteryl Acetate's Therapeutic Efficacy
This guide provides an objective comparison of this compound's therapeutic performance against established alternatives in the fields of inflammation and oncology. The information is intended for researchers, scientists, and professionals in drug development, with a focus on presenting supporting experimental data, detailed protocols, and clear visual representations of molecular pathways.
Part 1: Anti-Inflammatory Potential
Taraxasteryl acetate (B1210297), a pentacyclic triterpene, has demonstrated significant anti-inflammatory properties across various preclinical models.[1][2] Its mechanism of action involves the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.
Mechanism of Action
This compound and its active metabolite, Taraxasterol (B1681928), exert anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in stimulated human neutrophils.[3][4] Studies have shown that these compounds can suppress the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[5][6] This inhibition leads to a downstream reduction in the levels of inflammatory cytokines such as TNF-α and IL-6, and mediators like prostaglandin (B15479496) E2 (PGE₂).[5][6] Furthermore, Taraxasterol has been found to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system.[7][8]
Comparative Performance Data
The following table summarizes the anti-inflammatory activity of this compound in a common preclinical model and compares it to a standard non-steroidal anti-inflammatory drug (NSAID).
| Compound | Dose | Model | Endpoint | % Inhibition | Reference |
| Taraxerol Acetate | 60 mg/kg | Carrageenan-Induced Rat Paw Edema | Edema Volume (at 3h & 5h) | Significant | [9] |
| Indomethacin (Standard) | 10 mg/kg | Carrageenan-Induced Rat Paw Edema | Edema Volume (at 3h & 5h) | Significant | [9] |
Note: The study cited indicates Taraxerol acetate showed significant (P<0.05) anti-inflammatory activity, though the standard drug, Indomethacin, was comparatively more potent at a lower dose.[9]
Featured Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
-
Animal Model: Wistar albino rats or NIH mice are typically used.[9]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (this compound at various doses).
-
Compound Administration: The test compound or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and then at specified intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
Calculation: The percentage inhibition of edema is calculated for the treated groups relative to the control group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the edema volume in the treated group and Vc is the edema volume in the control group.[9]
Visualizing the Anti-Inflammatory Pathway
The diagrams below illustrate the signaling pathways modulated by this compound/Taraxasterol and the general workflow of the paw edema experiment.
Part 2: Anticancer Potential
Taraxasterol, the active form, has also been investigated for its antitumor properties, demonstrating effects on cell viability, proliferation, apoptosis, and metastasis in various cancer cell lines.[8][10]
Mechanism of Action
The anticancer activity of Taraxasterol is multifaceted. It has been shown to induce S-phase cell cycle arrest and promote apoptosis in non-small cell lung cancer (NSCLC) cells.[10][11] This is achieved by modulating the expression of key apoptosis-related proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[10] In prostate cancer, Taraxasterol suppresses cell proliferation by inhibiting the FGFR2-PI3K/AKT signaling pathway.[12] For triple-negative breast cancer, it has been found to downregulate the AKT/mTOR/β-catenin pathway.[13] Additionally, it can inhibit cancer cell migration and invasion by downregulating matrix metalloproteinases (MMP-2, MMP-9) and urokinase-type plasminogen activator (uPA).[14]
Comparative Performance Data
The following table presents the cytotoxic activity of Taraxasterol across different human cancer cell lines, a key indicator of its anticancer potential.
| Compound | Cell Line | Cancer Type | Endpoint | Value (IC₅₀) | Reference |
| Taraxasterol | MDA-MB-231 | Triple-Negative Breast Cancer | Viability | 439.37 µM (24h) | [13] |
| Taraxasterol | MDA-MB-231 | Triple-Negative Breast Cancer | Viability | 27.86 µM (96h) | [13] |
| Taraxasterol | PC3 | Prostate Cancer | Viability | Time-dependent decrease | [14] |
| Taraxasterol | LLC, SPC-A1 | Non-Small Cell Lung Cancer | Proliferation | Inhibition observed | [10] |
Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates greater potency. The data for MDA-MB-231 cells shows a strong time-dependent effect.[13]
Featured Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Culture: Cancer cells (e.g., PC3, MDA-MB-231) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[14][15]
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 15,000 cells/well) and allowed to adhere overnight.[15]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Taraxasterol. A control group receives medium with the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).[14]
-
MTT Addition: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial succinate (B1194679) dehydrogenase enzymes will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[15]
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined.
Visualizing the Anticancer Pathway
The diagrams below illustrate a key signaling pathway implicated in Taraxasterol's anticancer effects and the corresponding experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 7. Taraxasterol suppresses inflammation in IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes and rheumatoid arthritis progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Taraxasteryl Acetate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Taraxasteryl acetate (B1210297) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Taraxasteryl acetate and to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), general safe laboratory practices should always be observed[1].
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Not generally required under normal use conditions |
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation.
Waste Identification and Segregation
Proper identification and segregation of chemical waste are fundamental to a safe disposal process.
-
Waste Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specifically identify the contents, including "this compound."
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents, acids, or bases[2].
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste.
For Small Quantities (<50 mL of solution or <50g of solid):
While the SDS for this compound suggests that smaller quantities can be disposed of with household waste, standard laboratory practice for chemical waste disposal is recommended to ensure a higher level of safety and compliance[1][3].
Experimental Protocol for Small Quantity Disposal:
-
Solid Waste:
-
Carefully sweep the solid this compound onto a piece of paper or into a suitable container[3].
-
Place the contained solid into a designated non-hazardous solid waste stream, unless institutional policy requires it to be treated as chemical waste.
-
-
Liquid Waste (Solution):
-
Absorb the liquid onto an inert absorbent material such as paper towels, vermiculite, or cat litter[3].
-
Place the absorbent material in a fume hood to allow the solvent to evaporate[3].
-
Once the solvent has fully evaporated, the dried absorbent material containing the this compound can be disposed of in the regular solid waste, provided the solvent used was not hazardous.
-
For Large Quantities (>50 mL of solution or >50g of solid):
Large quantities of this compound waste must be disposed of as chemical waste through a licensed contractor.
Experimental Protocol for Large Quantity Disposal:
-
Containerization:
-
Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable[2].
-
Ensure the container is in good condition, free of cracks or damage[2].
-
Do not overfill the container; leave at least 10% headspace to allow for expansion[2].
-
-
Storage:
-
Professional Disposal:
-
Record Keeping:
-
Maintain accurate records of the amount of this compound designated for disposal, the date of containerization, and the date of pickup by the waste contractor[2].
-
Disposal of Uncleaned Packaging
Empty containers and packaging that have come into contact with this compound should be disposed of according to official regulations. It is recommended to rinse the packaging with a suitable solvent, collect the rinsate as chemical waste, and then dispose of the cleaned packaging as regular laboratory waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
